(S)-Rasagiline
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h1,3-6,12-13H,7-9H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOKEQAAGRXIBM-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1CCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN[C@H]1CCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001232866 | |
| Record name | (1S)-2,3-Dihydro-N-2-propyn-1-yl-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185517-74-2 | |
| Record name | (1S)-2,3-Dihydro-N-2-propyn-1-yl-1H-inden-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185517-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-2,3-Dihydro-N-2-propyn-1-yl-1H-inden-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 185517-74-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Rasagiline, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KM7HJ6CBA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genesis and Synthesis of (S)-Rasagiline: A Technical Guide
(S)-Rasagiline, marketed as Azilect®, is a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor utilized in the management of Parkinson's disease. Its development represents a significant advancement in neuropharmacology, offering a selective mechanism of action to enhance dopaminergic activity in the brain. This technical guide provides an in-depth exploration of the discovery of this compound and a detailed overview of its chemical synthesis processes, tailored for researchers, scientists, and professionals in drug development.
Discovery and Development
The journey of Rasagiline began in the 1970s with the synthesis of the racemic compound, N-propargyl-1-aminoindan (AGN-1135), by Aspro Nicholas.[1] However, its potential as a treatment for Parkinson's disease was later recognized by Professor Moussa B. H. Youdim and Professor John Finberg at the Technion-Israel Institute of Technology.[2][3] Their research, in collaboration with Teva Pharmaceutical Industries, identified the (R)-enantiomer, Rasagiline, as the pharmacologically active form, exhibiting potent and selective inhibition of MAO-B.[1][4] The (S)-enantiomer was found to be significantly less active.
This discovery was pivotal, as it offered a second-generation MAO-B inhibitor after selegiline, but with a distinct metabolic profile. Unlike selegiline, which is metabolized to amphetamine derivatives, Rasagiline is metabolized to (R)-1-aminoindan, which is non-amphétaminique.
Following extensive preclinical and clinical development, Rasagiline received its first approval in Israel and Europe in 2005 for the treatment of Parkinson's disease. The U.S. Food and Drug Administration (FDA) granted approval in 2006.
Chemical Synthesis of this compound
The stereospecific synthesis of this compound is crucial for its therapeutic efficacy. Various synthetic strategies have been developed to obtain the desired (R)-enantiomer with high purity. These methods can be broadly categorized into classical resolution, enantioselective synthesis, and biocatalytic approaches.
Classical Resolution of Racemic N-Propargyl-1-aminoindan
One of the earliest and most straightforward methods for obtaining enantiomerically pure Rasagiline involves the resolution of a racemic mixture of N-propargyl-1-aminoindan. This is typically achieved by fractional crystallization using a chiral resolving agent.
Experimental Protocol:
-
Synthesis of Racemic N-Propargyl-1-aminoindan: Racemic 1-aminoindan is reacted with a propargylating agent, such as propargyl bromide or propargyl chloride, in the presence of a base like potassium carbonate in a suitable solvent (e.g., acetonitrile). The reaction mixture is heated, and after completion, the racemic product is isolated.
-
Resolution: The racemic N-propargyl-1-aminoindan is dissolved in a suitable solvent, and a chiral acid, most commonly L-(+)-tartaric acid, is added.
-
Fractional Crystallization: The diastereomeric salt of (R)-Rasagiline with the chiral acid preferentially crystallizes from the solution upon cooling.
-
Isolation of (R)-Rasagiline: The crystallized salt is collected by filtration and then treated with a base to liberate the free (R)-Rasagiline base.
-
Salt Formation: The final step involves the formation of a pharmaceutically acceptable salt, typically the mesylate salt, by reacting the free base with methanesulfonic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]
- 3. One-step asymmetric synthesis of (R)- and this compound by reductive amination applying imine reductases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Chemical properties and molecular structure of (S)-Rasagiline
An In-depth Technical Guide on the Chemical Properties and Molecular Structure of (S)-Rasagiline
Introduction
This compound, also known by its developmental code name TVP-1022, is the S(-)-enantiomer of the potent anti-Parkinson's agent, Rasagiline. While (R)-Rasagiline is a selective, irreversible inhibitor of monoamine oxidase B (MAO-B) and is the pharmacologically active component of the drug Azilect®, this compound is the relatively inactive stereoisomer.[1][2] It is over three orders of magnitude less effective in its inhibition of MAO-B compared to its R(+) counterpart.[3] Consequently, this compound is primarily utilized in research as a reference compound for chiral separation studies and as a critical impurity to be monitored and controlled during the synthesis and manufacturing of pharmaceutical-grade (R)-Rasagiline.[4] This guide provides a detailed overview of the molecular structure, physicochemical properties, and relevant biological pathways associated with the rasagiline molecule.
Molecular Structure and Stereochemistry
This compound is a secondary cyclic benzylamine propargylamine.[1] Its core structure consists of an indane moiety, where a cyclopentane ring is fused to a benzene ring. The molecule's single chiral center is located at the C1 position of the indane ring, which is bonded to a propargylamine group. In this compound, the stereochemistry at this carbon center is of the S configuration. This specific spatial arrangement is critical, as it dictates the molecule's interaction with the active site of the MAO-B enzyme, rendering it significantly less potent than the R-enantiomer.
| Identifier | Value |
| IUPAC Name | (1S)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine |
| Synonyms | TVP-1022, S-PAI, (S)-N-propargyl-1-aminoindan |
| CAS Number | 185517-74-2 (Free Base) |
| Chemical Formula | C₁₂H₁₃N |
| Molecular Weight | 171.24 g/mol |
| Table 1: Identifiers and Molecular Properties of this compound. |
Chemical and Physical Properties
The physicochemical properties of enantiomers are identical in achiral environments. Therefore, properties such as melting point, boiling point, and pKa for this compound are expected to be the same as those reported for (R)-Rasagiline or the racemic mixture. Differences only arise in their interaction with other chiral entities or with plane-polarized light (optical rotation).
| Property | Value | Notes |
| Melting Point | 148 °C | Data for (R)-Rasagiline free base. The mesylate salt has a higher melting point (approx. 155-158 °C). |
| Boiling Point | 305.5 ± 30.0 °C (Predicted) | Predicted value for the free base. |
| pKa | 6.95 ± 0.20 (Predicted) | Predicted value for the protonated amine. |
| Solubility | DMSO: 38 mg/mL (221.91 mM)Ethanol: SolubleWater: Sparingly soluble (as free base) | The mesylate salt is freely soluble in water and ethanol. |
| Table 2: Physicochemical Data for Rasagiline. Note: Values are for the free base unless specified and are expected to be identical for both (R) and (S) enantiomers. |
Experimental Protocols
Protocol 1: Chiral Purity and Enantiomeric Separation by UHPLC
This method is used to separate and quantify the (S)-enantiomer from the active (R)-enantiomer.
-
Instrumentation: Ultra-High Performance Liquid Chromatography (UHPLC) system with a UV detector.
-
Column: Chiralpak® AGP (α1-acid glycoprotein) column (50 mm × 2.1 mm, 5 μm).
-
Mobile Phase: A mixture of ammonium acetate and isopropyl alcohol (90:10, v/v).
-
Flow Rate: 0.6 mL/min.
-
Detection: UV at 210 nm.
-
Procedure:
-
Prepare a standard stock solution of this compound (e.g., 3 mg in 100 mL of water).
-
Prepare the sample solution by dissolving the rasagiline mesylate test article in water to a known concentration (e.g., 20 mg in 100 mL).
-
Set the column temperature and other instrument parameters as required.
-
Inject the standard and sample solutions into the UHPLC system.
-
The enantiomers are separated based on their differential interaction with the chiral stationary phase.
-
Quantify the amount of the (S)-enantiomer impurity by comparing its peak area to that of the standard. The limit of quantification for this method is approximately 0.2 μg/mL.
-
Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound in a given solvent.
-
Materials: The compound of interest (this compound), selected solvent (e.g., phosphate-buffered saline pH 7.4), orbital shaker with temperature control, centrifuge, and an analytical system (e.g., HPLC-UV).
-
Procedure:
-
Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask. This ensures that a saturated solution is formed with undissolved solid remaining.
-
Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Separate the undissolved solid from the saturated solution by centrifugation or filtration (e.g., using a 0.45 µm filter). This step must be performed carefully to avoid disturbing the equilibrium.
-
Accurately dilute a sample of the clear supernatant.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV, by comparing the result against a calibration curve prepared with known standards.
-
Calculate the original solubility in units such as mg/mL or mol/L.
-
Signaling Pathways and Mechanism of Action
While this compound itself is a weak MAO-B inhibitor, the rasagiline molecular scaffold is extensively studied. The following pathways are primarily associated with the pharmacologically active (R)-enantiomer but are fundamental to understanding the molecule's biological context.
MAO-B Inhibition Pathway
The primary mechanism of (R)-Rasagiline is the irreversible inhibition of MAO-B, an enzyme located on the outer mitochondrial membrane that is responsible for degrading monoamine neurotransmitters like dopamine. By inhibiting MAO-B, (R)-Rasagiline increases the synaptic concentration of dopamine, which alleviates the motor symptoms of Parkinson's disease.
MAO-B Inhibition by (R)-Rasagiline.
Neuroprotective Anti-Apoptotic Pathways
Independent of its MAO-B inhibition, (R)-Rasagiline has demonstrated significant neuroprotective and anti-apoptotic properties, which are attributed to its propargylamine moiety. These effects involve the modulation of multiple cell survival signaling cascades, particularly those centered around mitochondrial function. Rasagiline has been shown to activate protein kinase C (PKC) and the Akt/Nrf2 signaling pathway. This leads to the upregulation of pro-survival proteins like Bcl-2 and Bcl-xL and the downregulation of pro-apoptotic proteins such as Bax and Bad. These actions stabilize the mitochondrial membrane, prevent the opening of the mitochondrial permeability transition pore (mPTP), block the release of cytochrome c, and ultimately inhibit the activation of caspase-3, a key executioner of apoptosis.
Proposed Neuroprotective Pathways of Rasagiline.
References
- 1. Rasagiline - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversed-Phase UHPLC Enantiomeric Separation of Rasagiline Salts Using a Chiralpak® AGP Column - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of (S)-Rasagiline: An In-depth Enantiomeric Analysis
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a detailed examination of the biological activity of (S)-Rasagiline, the S(-) enantiomer of the potent anti-Parkinsonian drug Rasagiline. While (R)-Rasagiline is a well-established irreversible inhibitor of monoamine oxidase B (MAO-B), its enantiomer, this compound (also known as TVP-1022), exhibits a distinctly different pharmacological profile. This document synthesizes preclinical data to compare the enantiomers, focusing on their differential MAO-B inhibition and their shared, MAO-independent neuroprotective properties.
Enantioselectivity in Monoamine Oxidase B Inhibition
The primary mechanism of action for (R)-Rasagiline in the treatment of Parkinson's disease is the potent and selective irreversible inhibition of MAO-B.[1][2] This enzyme is crucial in the metabolic degradation of dopamine in the brain.[1][3] By inhibiting MAO-B, (R)-Rasagiline increases extracellular dopamine levels in the striatum, thereby alleviating motor symptoms.[3]
In stark contrast, the (S)-enantiomer, this compound, is a significantly weaker inhibitor of MAO. Preclinical studies have demonstrated that this compound is over 1,000 times less potent as an MAO inhibitor compared to its (R)-counterpart. This pronounced stereoselectivity underscores the specific structural requirements for potent inhibition at the MAO-B active site. The propargylamine group of (R)-Rasagiline binds covalently to the N5 nitrogen of the flavin residue of the enzyme, leading to its irreversible inactivation.
| Compound | Target | IC₅₀ (Rat Brain) | Potency Relative to (R)-Rasagiline |
| (R)-Rasagiline | MAO-B | 4.43 nM | - |
| MAO-A | 412 nM | - | |
| This compound (TVP-1022) | MAO-B | Very Weak | >1,000x Weaker |
| MAO-A | Very Weak | Not specified |
Table 1: Comparative in vitro inhibitory activity of Rasagiline enantiomers against monoamine oxidase (MAO) A and B.
Experimental Protocol: In Vitro MAO Inhibition Assay
A generalized protocol for determining the MAO inhibitory activity of a compound is outlined below.
-
Enzyme Source: Homogenates of rat brain tissue or recombinant human MAO-A and MAO-B are used as the enzyme source.
-
Substrate: A suitable substrate for MAO-B, such as benzylamine or phenylethylamine, is used. For MAO-A, clorgyline or serotonin are common substrates.
-
Incubation: The enzyme source is pre-incubated with various concentrations of the test compound (e.g., this compound) for a defined period at 37°C.
-
Reaction Initiation: The reaction is started by adding the substrate.
-
Detection: The rate of product formation (e.g., benzaldehyde from benzylamine) is measured over time. This can be done using spectrophotometry to detect changes in absorbance or fluorometry to measure fluorescent products.
-
Data Analysis: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Neuroprotective Activity Independent of MAO Inhibition
A significant finding in the pharmacology of Rasagiline is that its neuroprotective properties are not contingent on MAO-B inhibition. Crucially, both (R)-Rasagiline and the MAO-inactive this compound demonstrate neuroprotective effects in a variety of preclinical models, suggesting this activity resides within the shared N-propargyl-1-aminoindan structure.
This neuroprotection has been observed in neuronal cell cultures against various neurotoxins and in in vivo models of global ischemia, neurotrauma, and stroke.
| Model | Compound | Dose | Observed Neuroprotective Effect |
| Salt-loaded stroke-prone hypertensive rats | (R)-Rasagiline | 3 mg/kg/day | Significantly increased survival, delayed stroke, decreased incidence. |
| This compound | 6 mg/kg/day | Significantly increased survival, delayed stroke, decreased incidence. | |
| Permanent middle cerebral artery occlusion (MCAO) in rats | (R)-Rasagiline | 1-3 mg/kg | Improved neurological score, reduced infarct volume by up to 49%. |
| This compound | Not specified | Less effective than (R)-Rasagiline, but still showed significant improvement in neurological score and infarct volume vs. saline. |
Table 2: Comparative in vivo neuroprotective effects of Rasagiline enantiomers.
The proposed mechanism for this anti-apoptotic effect involves the modulation of key cell survival and death pathways. The propargylamine moiety is believed to protect mitochondrial viability by:
-
Activating anti-apoptotic proteins like Bcl-2.
-
Activating protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling.
-
Downregulating pro-apoptotic proteins such as Bax.
Experimental Protocol: In Vitro Neuroprotection Assay (e.g., against Oxidative Stress)
-
Cell Culture: A neuronal cell line (e.g., SH-SY5Y or PC12) is cultured under standard conditions.
-
Pre-treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24 hours).
-
Induction of Toxicity: A neurotoxin, such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂), is added to the culture medium to induce oxidative stress and apoptosis. Control wells receive vehicle only.
-
Incubation: The cells are incubated with the toxin for a period sufficient to induce significant cell death (e.g., 24 hours).
-
Cell Viability Assessment: Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 assay, which quantifies mitochondrial metabolic activity as an indicator of viable cells.
-
Data Analysis: The viability of cells treated with the test compound and toxin is compared to cells treated with the toxin alone. Results are expressed as a percentage of the viability of untreated control cells.
Pharmacokinetics of Rasagiline
Pharmacokinetic data for this compound is not extensively reported, as clinical development has focused exclusively on the active (R)-enantiomer. The data presented here pertains to (R)-Rasagiline and provides a general profile for the N-propargyl-1-aminoindan structure.
(R)-Rasagiline is rapidly absorbed after oral administration. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, to its major metabolite, (R)-1-aminoindan. This metabolite is not an amphetamine derivative and is considered inactive as an MAO inhibitor, though some studies suggest it may possess neuroprotective properties of its own.
| Parameter | Value (for (R)-Rasagiline) | Reference |
| Absolute Bioavailability | ~36% | |
| Time to Peak Plasma Conc. (Tₘₐₓ) | 0.5 - 1.0 hours | |
| Plasma Protein Binding | 88 - 94% | |
| Metabolism | Hepatic, primarily via CYP1A2 | |
| Major Metabolite | (R)-1-aminoindan | |
| Elimination Half-life (t₁/₂) | ~3 hours |
Table 3: Summary of Pharmacokinetic Parameters for (R)-Rasagiline.
Conclusion
The biological activities of the enantiomers of Rasagiline are sharply delineated. (R)-Rasagiline is a potent, selective, and irreversible inhibitor of MAO-B, a property that forms the basis of its therapeutic efficacy in Parkinson's disease. In contrast, this compound is virtually inactive as an MAO inhibitor.
However, both enantiomers share a common and significant biological property: the capacity to confer neuroprotection through mechanisms independent of MAO inhibition. This anti-apoptotic activity, linked to the propargylamine moiety, involves the modulation of critical cell survival pathways, including the upregulation of Bcl-2 family proteins. The demonstration of neuroprotective effects by the MAO-inactive (S)-enantiomer provides compelling evidence that this action is a distinct pharmacological feature of the core molecule, separate from its effects on dopamine metabolism. This understanding is critical for the design of future neuroprotective agents, where MAO inhibition may not be a required or desired characteristic.
References
A Technical Guide to the Stereoselective Inhibition of Monoamine Oxidase-B (MAO-B) by Rasagiline Enantiomers
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Rasagiline is a potent, second-generation, irreversible inhibitor of monoamine oxidase-B (MAO-B) utilized in the symptomatic management of Parkinson's disease.[1] Marketed as the single enantiomer (R)-N-propargyl-1-aminoindan, its pharmacological activity is critically dependent on its stereochemistry. This technical guide provides an in-depth comparison of the MAO-B inhibitory activities of the (R)- and (S)-enantiomers of rasagiline. We present quantitative data on inhibitory potency, detail a standard experimental protocol for assessing MAO-B inhibition, and visualize the mechanism of action and experimental workflows. The data conclusively demonstrate that the (R)-enantiomer is responsible for the potent, selective inhibition of MAO-B, while the (S)-enantiomer is substantially less active.
Introduction to Rasagiline and MAO-B Inhibition
Monoamine oxidase-B is a key enzyme in the catabolism of monoamine neurotransmitters, including dopamine.[2] In Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in dopamine levels in the striatum. By inhibiting MAO-B, the breakdown of synaptic dopamine is reduced, thereby increasing its availability and alleviating motor symptoms.[3]
Rasagiline, chemically N-propargyl-1-(R)-aminoindan, is an irreversible inhibitor that covalently binds to the N5 of the flavin adenine dinucleotide (FAD) cofactor of the enzyme.[4] This action is highly selective for MAO-B over the MAO-A isoform at therapeutic doses, which avoids the risk of hypertensive crisis (the "cheese effect") associated with non-selective MAO inhibitors.[4] The clinical efficacy of rasagiline is entirely attributable to the (R)-enantiomer.
Comparative Inhibitory Activity: (R)-Rasagiline vs. (S)-Rasagiline
The inhibitory potency of the two enantiomers of rasagiline against MAO-B differs dramatically. The (R)-enantiomer is a highly potent inhibitor, whereas the (S)-enantiomer is significantly weaker, often described as being thousands of times less potent or effectively inactive as a MAO-B inhibitor. This stereoselectivity is a critical aspect of its drug profile. While direct comparative IC50 values are not always published due to the low activity of the S-isomer, the available data underscores this profound difference.
Table 1: Comparative MAO-B Inhibitory Potency
| Compound | Target Enzyme | IC50 Value (Human Brain) | Potency Description |
| (R)-Rasagiline | Human MAO-B | 14 nM | High Potency, Irreversible Inhibitor |
| This compound (TVP-1022) | Human MAO-B | Not typically quantified | Described as "not a MAO inhibitor" |
Mechanism of Stereoselective Inhibition
(R)-Rasagiline's high affinity and inhibitory activity are dictated by the precise orientation of its propargyl group within the active site of MAO-B, which allows for the formation of a covalent flavin-inhibitor adduct. The different spatial arrangement of the (S)-enantiomer prevents this optimal orientation, drastically reducing its binding affinity and inhibitory capability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Studies with rasagiline, a MAO-B inhibitor, in experimental focal ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on N-propargyl-1-aminoindan Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on the enantiomers of N-propargyl-1-aminoindan, with a primary focus on the pharmacologically active R-enantiomer, Rasagiline, a potent monoamine oxidase-B (MAO-B) inhibitor. This document details the synthesis, chiral resolution, and key pharmacological evaluations of these compounds, presenting quantitative data in structured tables, providing detailed experimental protocols, and visualizing critical pathways and workflows.
Introduction
N-propargyl-1-aminoindan (PAI) exists as two enantiomers: the (R)-enantiomer (Rasagiline) and the (S)-enantiomer. Early research quickly identified (R)-PAI as a potent, selective, and irreversible inhibitor of MAO-B, an enzyme centrally involved in the degradation of dopamine in the brain.[1] This selective inhibition led to its development as a therapeutic agent for Parkinson's disease.[2] In contrast, the (S)-enantiomer is significantly less active as an MAO-B inhibitor.[3][4] Beyond its effects on MAO-B, Rasagiline has been shown to possess neuroprotective properties that are independent of its enzyme-inhibiting activity, involving the modulation of intracellular signaling pathways related to cell survival and apoptosis.[5]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from early in vitro and in vivo studies on the N-propargyl-1-aminoindan enantiomers, highlighting the stereoselectivity of their interaction with monoamine oxidase enzymes.
Table 1: In Vitro Monoamine Oxidase (MAO) Inhibition
| Compound | Target Enzyme | Species | IC50 (nM) | Reference(s) |
| (R)-N-propargyl-1-aminoindan (Rasagiline) | MAO-B | Rat Brain | 4.43 ± 0.92 | |
| MAO-A | Rat Brain | 412 ± 123 | ||
| (S)-N-propargyl-1-aminoindan | MAO-B | Rat Brain | >10,000 | |
| MAO-A | Rat Brain | ~4,000 |
Table 2: Ex Vivo Monoamine Oxidase (MAO) Inhibition in Rats
| Compound | Target Enzyme | Tissue | ED50 (mg/kg) | Reference(s) |
| (R)-N-propargyl-1-aminoindan (Rasagiline) | MAO-B | Brain | 0.1 ± 0.01 | |
| Liver | 0.042 ± 0.0045 | |||
| MAO-A | Brain | 6.48 ± 0.81 | ||
| Liver | 2.38 ± 0.35 |
Experimental Protocols
This section provides detailed methodologies for the synthesis, resolution, and key pharmacological and neuroprotective assays cited in early research.
Synthesis and Chiral Resolution of N-propargyl-1-aminoindan Enantiomers
The synthesis of N-propargyl-1-aminoindan typically involves two key stages: the resolution of racemic 1-aminoindan to obtain the desired enantiomer, followed by N-propargylation.
Logical Workflow for Synthesis and Resolution
References
- 1. mdpi.com [mdpi.com]
- 2. Novel neuroprotective mechanism of action of rasagiline is associated with its propargyl moiety: interaction of Bcl-2 family members with PKC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
(S)-Rasagiline (TVP-1022): A Deep Dive into its Neuroprotective Mechanisms
(S)-Rasagiline (TVP-1022) , the R-enantiomer of N-propargyl-1-aminoindan, is a potent, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B). While its therapeutic efficacy in Parkinson's disease is primarily attributed to the symptomatic relief provided by inhibiting dopamine catabolism, a substantial body of preclinical evidence indicates that Rasagiline possesses significant neuroprotective properties that are largely independent of its MAO-B inhibitory activity. This technical guide provides an in-depth exploration of the proposed mechanisms of action of this compound, focusing on its core molecular targets and the intricate signaling pathways it modulates to confer neuroprotection. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases.
Core Mechanism of Action: Beyond MAO-B Inhibition
The neuroprotective effects of Rasagiline are multifaceted and are significantly attributed to its propargylamine moiety.[1][2][3][4][5] This is evidenced by the fact that its S-enantiomer, TVP-1022, which is over 1,000 times less potent as an MAO-B inhibitor, exhibits comparable neuroprotective activity in various in vitro and in vivo models. The proposed mechanisms converge on the prevention of apoptosis and the promotion of cell survival through the modulation of key signaling cascades, regulation of mitochondrial function, and the induction of neurotrophic factors.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory and neuroprotective effects of this compound and its less active S-enantiomer, TVP-1022.
Table 1: Monoamine Oxidase (MAO) Inhibition
| Compound | Enzyme | Species/Tissue | IC50 Value | Reference |
| (R)-Rasagiline | MAO-B | Rat Brain | 4.43 nM | |
| (R)-Rasagiline | MAO-A | Rat Brain | 412 nM | |
| (R)-Rasagiline | MAO-B | Human Brain | 14 nM | |
| (R)-Rasagiline | MAO-A | Human Brain | 700 nM | |
| This compound (TVP-1022) | MAO-B | - | >1,000-fold less potent than (R)-Rasagiline |
Table 2: Neuroprotective and Signaling Effects of this compound in PC12 Cells
| Experimental Model | Parameter Measured | Rasagiline Concentration | Effect | Reference |
| Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Neuroprotection (Cell Viability) | 3-10 µM | 20-80% dose-dependent increase | |
| OGD/R | Reactive Oxygen Species (ROS) Production | 10 µM | 15% reduction | |
| OGD/R | GAPDH Nuclear Translocation | 10 µM | 75-90% reduction | |
| OGD/R | Akt Phosphorylation | 10 µM | 50% increase | |
| OGD/R | Nrf2 Nuclear Translocation | 1-5 µM | 40-90% increase | |
| OGD/R | Antioxidant Enzyme mRNA (HO-1, NQO1, Catalase) | 1-5 µM | 1.8-2.0-fold increase | |
| OGD/R | Bcl-2 Protein Expression | 10 µM | 70% increase | |
| OGD/R | Cleaved Caspase-3 and PARP Levels | 10 µM | 60-80% reduction | |
| Serum Deprivation | PKC Phosphorylation | 0.1-10 µM | Stimulation | |
| Serum Deprivation | Bcl-xL, Bcl-w, BDNF mRNA | 0.1-10 µM | Upregulation | |
| Serum Deprivation | Bad, Bax mRNA | 0.1-10 µM | Downregulation |
Key Signaling Pathways
The neuroprotective effects of Rasagiline are mediated through several interconnected signaling pathways.
Akt/Nrf2 Redox-Signaling Pathway
Rasagiline has been shown to activate the Akt/Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. Upon activation, Akt (also known as Protein Kinase B) phosphorylates and activates various downstream targets, leading to cell survival. One of these targets is the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Rasagiline promotes the translocation of Nrf2 into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and catalase. This leads to an enhanced cellular defense against oxidative stress.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Induction of neurotrophic factors GDNF and BDNF associated with the mechanism of neurorescue action of rasagiline and ladostigil: new insights and implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Critical Role for Kalirin in Nerve Growth Factor Signaling through TrkA - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological and Toxicological Profile of (S)-Rasagiline
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Rasagiline, marketed under the brand name Azilect®, is a second-generation, potent, and irreversible inhibitor of monoamine oxidase type B (MAO-B).[1][2] It is indicated for the treatment of idiopathic Parkinson's disease (PD), both as an initial monotherapy in early-stage patients and as an adjunctive therapy with levodopa in more advanced stages of the disease.[2][3] Unlike its predecessor, selegiline, this compound is not metabolized into potentially neurotoxic amphetamine-like derivatives, which represents a significant therapeutic advantage.[3] Its primary pharmacological effect is to increase the synaptic concentration of dopamine in the striatum by preventing its degradation. Furthermore, extensive preclinical research suggests that rasagiline possesses neuroprotective properties that are independent of its MAO-B inhibitory activity, potentially slowing the progression of neurodegeneration. This guide provides a comprehensive overview of the pharmacological mechanisms, pharmacokinetic profile, neuroprotective signaling pathways, and toxicological data related to this compound.
Pharmacology
Mechanism of Action
The principal mechanism of action of this compound is the selective and irreversible inhibition of monoamine oxidase type B (MAO-B). MAO-B is a key enzyme located on the outer mitochondrial membrane and is responsible for the oxidative deamination of dopamine in the human brain. By forming a covalent bond with the flavin cofactor of the enzyme, rasagiline inactivates MAO-B, leading to a reduction in dopamine catabolism. This results in elevated extracellular levels of dopamine in the striatum, which helps to alleviate the motor symptoms of Parkinson's disease.
At recommended therapeutic doses (0.5-1 mg/day), rasagiline exhibits high selectivity for MAO-B over MAO-A, the latter being the predominant isoform in the gastrointestinal tract responsible for metabolizing dietary amines like tyramine. This selectivity is crucial for minimizing the risk of the "cheese effect," a hypertensive crisis that can occur with non-selective MAO inhibitors.
Figure 1: Primary Mechanism of this compound Action.
Pharmacodynamics: MAO-B Selectivity
The clinical efficacy and safety of rasagiline are heavily dependent on its high selectivity for MAO-B. In vitro studies using rat and human brain homogenates have quantified this selectivity. Rasagiline is significantly more potent at inhibiting MAO-B compared to MAO-A.
| Parameter | Species/Tissue | MAO-B | MAO-A | Selectivity Ratio (A/B) | Reference |
| IC50 | Rat Brain | 4.43 ± 0.92 nM | 412 ± 123 nM | ~93 | |
| IC50 | Human Brain | 14 nM | 700 nM | ~50 |
IC50: The half-maximal inhibitory concentration.
Ex vivo studies in rats further confirm this selectivity, with the dose required to inhibit 50% of MAO-B activity (ED50) being substantially lower than that for MAO-A. This dose-dependent selectivity is critical, as higher doses of rasagiline can lead to the inhibition of MAO-A, increasing the risk of adverse events.
Pharmacokinetics
This compound is rapidly absorbed after oral administration, with its pharmacokinetic profile characterized by swift absorption and extensive metabolism.
| Parameter | Value | Reference |
| Absolute Bioavailability | ~36% | |
| Tmax (Time to Peak Plasma Conc.) | 0.5 - 1.0 hours | |
| Cmax (Peak Plasma Conc. at 1 mg dose) | ~2.5 ng/mL | |
| Plasma Protein Binding | 88 - 94% | |
| Elimination Half-life (t1/2) | 1.5 - 3.5 hours | |
| Primary Metabolizing Enzyme | Cytochrome P450 1A2 (CYP1A2) | |
| Major Metabolite | (R)-1-aminoindan | |
| Excretion | ~62% in urine, ~7% in feces |
Note: Due to its irreversible mechanism of action, the short pharmacokinetic half-life of rasagiline does not correlate with its long-lasting pharmacodynamic effect on MAO-B inhibition, which can last for over a week.
Rasagiline undergoes extensive hepatic biotransformation, primarily via N-dealkylation catalyzed by the cytochrome P450 enzyme CYP1A2. This process yields its main, pharmacologically inactive metabolite, (R)-1-aminoindan. Minor metabolic pathways include hydroxylation. Less than 1% of the drug is excreted unchanged in the urine. Co-administration with potent CYP1A2 inhibitors (e.g., ciprofloxacin, fluvoxamine) can significantly increase rasagiline plasma concentrations, necessitating a dose reduction to 0.5 mg/day.
Figure 2: Metabolic Pathway of this compound.
Neuroprotective Effects & Signaling Pathways
Beyond its symptomatic effects via MAO-B inhibition, this compound has demonstrated significant neuroprotective properties in numerous preclinical models. This activity is largely attributed to its propargylamine moiety and appears to be independent of MAO-B inhibition. The neuroprotective mechanisms involve the modulation of multiple intracellular signaling pathways that prevent apoptosis and mitigate oxidative stress.
Key pathways include:
-
Modulation of the Bcl-2 Family: Rasagiline has been shown to upregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL while downregulating pro-apoptotic proteins such as Bad and Bax. This shifts the cellular balance towards survival and prevents the initiation of the mitochondrial apoptosis cascade.
-
Activation of Protein Kinase C (PKC) and Akt/Nrf2 Signaling: Rasagiline activates survival signaling cascades, including the PI3K/Akt pathway. Activated Akt can phosphorylate and inactivate pro-apoptotic factors. Furthermore, rasagiline promotes the nuclear translocation of the transcription factor Nrf2, which in turn increases the expression of antioxidant enzymes like heme oxygenase-1 and catalase, bolstering the cell's defense against oxidative stress.
Figure 3: Key Neuroprotective Signaling Pathways of this compound.
Toxicological Profile
Preclinical Toxicology
Preclinical studies in animals have established the safety profile of rasagiline. High-dose administration in rats revealed effects related to the loss of MAO-B selectivity, including reduced food intake and hyperactivity. Carcinogenicity studies in mice showed an increase in lung tumors, though the relevance to human risk is considered complex. Rasagiline was not found to be mutagenic in a battery of standard assays.
| Study Type | Species | Key Findings | Reference |
| Carcinogenicity (2-year) | Rat | Single occurrence of malignant melanoma in a high-dose male; not considered a clear carcinogenic signal. | |
| Carcinogenicity (2-year) | Mouse | Dose-related increase in alveolar/bronchiolar adenomas and carcinomas in both sexes. | |
| Genotoxicity | In vitro/In vivo | Positive in one in vitro mouse lymphoma assay at cytotoxic concentrations; negative in other mutagenicity and clastogenicity assays. | |
| Repeat-Dose Toxicity | Rat | At high doses (>250-fold human exposure), effects were related to loss of MAO-B selectivity (e.g., hyperactivity, weight loss). |
Clinical Safety and Tolerability
This compound is generally well-tolerated in the clinical setting. In monotherapy trials, the adverse effect profile was similar to that of placebo. When used as an adjunct to levodopa, adverse effects are typically dopaminergic in nature and can often be managed by reducing the levodopa dosage.
Common Adverse Events (Incidence ≥2% and greater than placebo):
-
As Monotherapy: Headache, dizziness, insomnia, infection.
-
As Adjunct to Levodopa: Dyskinesia, accidental injury, nausea, weight loss, constipation, postural hypotension, arthralgia.
Serious Adverse Events and Precautions:
-
Serotonin Syndrome: Co-administration with other MAOIs, SSRIs, SNRIs, tricyclic antidepressants, and certain opioids (meperidine, tramadol, methadone) is contraindicated due to the risk of this potentially life-threatening condition. A 14-day washout period is required when switching to or from these medications.
-
Hypertensive Crisis (Tyramine Interaction): While rasagiline's MAO-B selectivity at therapeutic doses minimizes this risk, it is not entirely absent. The loss of selectivity at higher doses means that tyramine-rich foods (e.g., aged cheeses, cured meats) should be avoided if the recommended dose is exceeded.
Figure 4: Logic of the Tyramine (Cheese Effect) Interaction.
Experimental Protocols
In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol outlines a typical high-throughput method for determining the IC50 value of a test compound against MAO-B. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B activity, using a fluorescent probe.
Principle: MAO-B catalyzes the oxidative deamination of a substrate (e.g., tyramine), producing an aldehyde, ammonia, and H₂O₂. In the presence of horseradish peroxidase (HRP) and a suitable probe (e.g., Amplex Red), H₂O₂ is converted into a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to MAO-B activity. An inhibitor will decrease this rate.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B Substrate (e.g., Tyramine)
-
High-Sensitivity Fluorescent Probe (e.g., Amplex Red)
-
Developer Enzyme (e.g., Horseradish Peroxidase, HRP)
-
Positive Control Inhibitor (e.g., Selegiline, Rasagiline)
-
Test Compound
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Ex/Em = ~535/587 nm)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound and the positive control (Selegiline) in DMSO.
-
Perform serial dilutions in MAO-B Assay Buffer to create a range of concentrations (e.g., 10x final concentration). Ensure the final DMSO concentration in the assay does not exceed 1-2%.
-
-
Assay Plating:
-
Add 10 µL of each diluted test compound concentration to respective wells.
-
For "Enzyme Control" (100% activity) wells, add 10 µL of Assay Buffer containing the same percentage of DMSO as the compound wells.
-
For "Blank" (no enzyme) wells, add 10 µL of Assay Buffer.
-
-
Enzyme Addition & Pre-incubation:
-
Prepare a working solution of MAO-B enzyme in cold Assay Buffer.
-
Add 40 µL of the MAO-B enzyme working solution to all wells except the "Blank" wells.
-
Add 40 µL of Assay Buffer to the "Blank" wells.
-
Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare a "Reaction Mix" containing the MAO-B Substrate, Fluorescent Probe, and Developer Enzyme in Assay Buffer according to the kit manufacturer's recommendations.
-
Add 50 µL of the Reaction Mix to all wells to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode, with readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (slope) from the linear portion of the fluorescence vs. time plot.
-
Subtract the slope of the "Blank" from all other wells.
-
Calculate the percent inhibition for each test compound concentration relative to the "Enzyme Control" (0% inhibition).
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Figure 5: Workflow for In Vitro MAO-B Inhibition Assay.
Conclusion
This compound is a highly potent and selective irreversible inhibitor of MAO-B with a well-defined pharmacological profile. Its primary mechanism provides symptomatic relief in Parkinson's disease by increasing dopaminergic activity. The drug's favorable pharmacokinetic properties allow for once-daily dosing, and its metabolism, which avoids the production of amphetamine derivatives, distinguishes it from older MAO-B inhibitors. Furthermore, a compelling body of preclinical evidence highlights its neuroprotective capabilities, mediated through anti-apoptotic and antioxidant signaling pathways. The clinical safety profile is well-established, with predictable dopaminergic side effects and manageable drug-drug interactions, primarily concerning serotonergic agents and CYP1A2 inhibitors. This comprehensive profile makes this compound a cornerstone therapy in the management of Parkinson's disease.
References
An In-depth Technical Guide to the Initial In-Vitro Experimental Studies of (S)-Rasagiline
For Researchers, Scientists, and Drug Development Professionals
(S)-Rasagiline [N-propargyl-1(R)-aminoindan], commercially known as Azilect®, is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B).[1][2][3] Initially developed for the symptomatic treatment of Parkinson's disease (PD), subsequent in-vitro studies have revealed a multifaceted pharmacological profile, including significant neuroprotective properties that are independent of its MAO-B inhibitory activity.[4][5] This technical guide provides a comprehensive overview of the foundational in-vitro experimental studies that have elucidated the mechanisms of action of this compound, focusing on its enzymatic inhibition, anti-apoptotic signaling, and the methodologies employed to uncover these properties.
Core Mechanism: Selective MAO-B Inhibition
This compound's primary and most well-characterized mechanism is the selective and irreversible inhibition of MAO-B, an enzyme responsible for the degradation of dopamine in the brain. This inhibition leads to increased dopamine levels, which helps alleviate the motor symptoms of Parkinson's disease. The inhibitory action is achieved through the formation of a covalent bond between the propargyl moiety of rasagiline and the N5 nitrogen of the flavin adenine dinucleotide (FAD) cofactor at the active site of the enzyme.
Quantitative Analysis of MAO Inhibition
In-vitro studies using rat brain homogenates have quantified the potency and selectivity of this compound for MAO-B over MAO-A. These findings are crucial for understanding its therapeutic window and low risk of the "cheese effect" associated with non-selective MAO inhibitors.
| Parameter | Enzyme | Value (nM) | Tissue Source | Reference |
| IC50 | MAO-B | 4.43 ± 0.92 | Rat Brain | |
| IC50 | MAO-A | 412 ± 123 | Rat Brain |
-
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The significantly lower IC50 value for MAO-B demonstrates rasagiline's high selectivity.
Experimental Protocol: MAO Inhibition Assay
The determination of MAO-A and MAO-B inhibition is a cornerstone of in-vitro analysis for drugs like rasagiline.
Objective: To measure the IC50 values of this compound for MAO-A and MAO-B.
Methodology:
-
Tissue Preparation: Brain or liver tissues from rats are homogenized in a suitable buffer (e.g., phosphate buffer) to create a crude enzyme source.
-
Selective Inhibition (for MAO-B assay): To measure MAO-B activity specifically, the homogenate is pre-incubated with a selective MAO-A inhibitor, such as clorgyline.
-
Incubation: Aliquots of the tissue homogenate are pre-incubated with varying concentrations of this compound.
-
Substrate Addition: A specific substrate is added to initiate the enzymatic reaction. Tyramine is often used as it is a substrate for both MAO-A and MAO-B. The reaction produces hydrogen peroxide (H₂O₂).
-
Detection: The rate of H₂O₂ production is measured using a chromogenic solution containing reagents like vanillic acid, 4-aminoantipyrine, and peroxidase. The resulting color change is quantified spectrophotometrically at a specific wavelength (e.g., 490 nm).
-
Data Analysis: The percentage of inhibition at each rasagiline concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the inhibition percentage against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow
Caption: Workflow for a typical in-vitro MAO inhibition assay.
Neuroprotective and Anti-Apoptotic Mechanisms
A significant body of in-vitro evidence demonstrates that this compound possesses neuroprotective properties that are independent of MAO-B inhibition. These effects are largely attributed to the propargylamine moiety within its structure. The core of this activity lies in the modulation of cell survival and death signaling pathways, particularly those involving the mitochondria and the Bcl-2 family of proteins.
Modulation of the Apoptotic Cascade
In-vitro studies using neuronal cell lines like human dopaminergic SH-SY5Y and rat pheochromocytoma PC12 cells have shown that rasagiline can protect against apoptosis induced by various neurotoxins.
Key findings include:
-
Upregulation of Anti-Apoptotic Proteins: Rasagiline treatment increases the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL at both the mRNA and protein levels.
-
Downregulation of Pro-Apoptotic Proteins: The expression of pro-apoptotic proteins like Bad and Bax is reduced.
-
Mitochondrial Stabilization: Rasagiline prevents the collapse of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.
-
Inhibition of Apoptotic Effectors: It inhibits the release of cytochrome c from mitochondria and the subsequent activation of caspase-3 and cleavage of poly (ADP-ribose) polymerase (PARP).
-
Activation of Pro-Survival Kinases: The neuroprotective effects are linked to the activation of Protein Kinase C (PKC) and the Akt/Nrf2 signaling pathway.
Signaling Pathway Visualization
The following diagram illustrates the key molecular targets of this compound in the anti-apoptotic signaling pathway.
Caption: Anti-apoptotic signaling pathway modulated by this compound.
Experimental Protocol: Western Blot for Protein Expression
Objective: To quantify the changes in the expression of key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3) in neuronal cells following treatment with this compound and exposure to an apoptotic stimulus.
Methodology:
-
Cell Culture and Treatment: SH-SY5Y or PC12 cells are cultured. One group is pre-treated with this compound (e.g., 10 µM) before being exposed to an apoptotic inducer (e.g., serum deprivation, a neurotoxin like N-methyl(R)salsolinol, or oxygen-glucose deprivation). Control groups (untreated, toxin-only, rasagiline-only) are included.
-
Protein Extraction: After treatment, cells are harvested and lysed using a specific buffer (e.g., RIPA buffer) containing protease inhibitors to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA or Bradford assay) to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked (e.g., with non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-cleaved caspase-3).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
-
Detection: A chemiluminescent substrate is added to the membrane. The enzyme on the secondary antibody catalyzes a reaction that produces light, which is captured by an imaging system.
-
Analysis: The intensity of the bands corresponding to the target proteins is quantified. A loading control protein (e.g., β-actin or GAPDH) is used to normalize the data. The relative protein expression levels are then compared across the different treatment groups.
Logical Relationship: Dual-Action Mechanism
This compound's therapeutic potential stems from two distinct, yet complementary, mechanisms. This relationship is critical to understanding its full pharmacological profile.
References
- 1. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of rasagiline in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
Sourcing and Availability of (S)-Rasagiline for Research: A Technical Guide
This guide provides an in-depth overview for researchers, scientists, and drug development professionals on the sourcing, availability, and experimental application of (S)-Rasagiline. This compound, also known as TVP-1022, is the S-enantiomer of Rasagiline. While the (R)-enantiomer, Rasagiline, is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease, the (S)-enantiomer is considered its relatively inactive counterpart in terms of MAO inhibition.[1][2][3] However, some studies suggest it may possess neuroprotective properties independent of this mechanism, making it a valuable tool for specific research applications.[4]
Chemical and Physical Properties
This compound is a secondary cyclic benzylamine propargylamine.[2] It is the S(–)-enantiomer of the chiral racemic compound AGN-1135. For research purposes, it is crucial to distinguish it from its active (R)-enantiomer and the racemic mixture.
| Property | Value | Reference |
| IUPAC Name | (S)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine | |
| Synonyms | TVP-1022, S-PAI | |
| CAS Number | 185517-74-2 | |
| Molecular Formula | C₁₂H₁₃N | |
| Molecular Weight | 171.24 g/mol | |
| Appearance | White to tan powder | |
| Solubility | DMSO: 38 mg/mL (221.91 mM) | |
| Storage | Store at -20°C for up to 1 year, or at -80°C for up to 2 years. Solutions are unstable and should be prepared fresh. |
Sourcing and Availability for Research
This compound is available from several chemical suppliers for research use only and is not intended for human consumption. Researchers should always request a certificate of analysis to confirm the identity, purity, and enantiomeric excess of the compound.
| Supplier | Product Name | Catalog Number | Purity | Notes |
| Selleck Chemicals | This compound | E4978 | >98% | Also described as a click chemistry reagent due to its alkyne group. |
| MedchemExpress | This compound | HY-112615 | Not specified | Also available as the mesylate salt (TVP1022 mesylate). |
| TargetMol | This compound | T13252 | >98% | Available as a pre-dissolved solution in DMSO. |
| BOC Sciences | Rasagiline | 136236-51-6 | Not specified | Lists the CAS for the (R)-enantiomer but may offer custom synthesis for the (S)-enantiomer. |
Note: Availability, pricing, and purity may vary. It is recommended to contact the suppliers directly for the most current information.
Mechanism of Action and Signaling Pathways
The primary mechanism of the active enantiomer, (R)-Rasagiline, is the selective and irreversible inhibition of MAO-B. This enzyme is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, Rasagiline increases synaptic dopamine levels, which is therapeutic in Parkinson's disease. This compound is a very weak and poorly selective MAO inhibitor in comparison.
However, Rasagiline and potentially its (S)-enantiomer have demonstrated neuroprotective effects that may be independent of MAO-B inhibition. These effects are thought to be mediated by the modulation of signaling pathways involved in cell survival and apoptosis. Proposed mechanisms include the upregulation of anti-apoptotic proteins like Bcl-2, activation of protein kinase C (PKC) and the MAP kinase pathway, and protection of the mitochondrial membrane potential.
Figure 1: Simplified pathway of dopamine metabolism and (R)-Rasagiline's mechanism of action.
Figure 2: Proposed neuroprotective signaling pathways associated with Rasagiline.
Experimental Protocols and Methodologies
Detailed experimental protocols are essential for reproducible research. The following sections outline methodologies for the synthesis, analysis, and biological evaluation of this compound.
Synthesis Workflow
The synthesis of Rasagiline enantiomers often starts from 1-indanone. A common strategy involves the alkylation of the corresponding chiral 1-aminoindan. More recent methods utilize asymmetric synthesis to avoid resolution steps, such as using imine reductases or chiral phosphoric acid catalysts.
Figure 3: General workflow for the asymmetric synthesis of this compound.
A detailed protocol for asymmetric synthesis is described by Park et al. (2021), involving the reduction of a cyclic propargyl imine intermediate using a chiral phosphoric acid catalyst and a Hantzsch ester, which can be scaled to the gram level.
Analytical Methods
Accurate quantification and characterization of this compound are critical. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques.
RP-HPLC Method for Quantification: A stability-indicating Reverse Phase HPLC (RP-HPLC) method can be used for the determination of Rasagiline in pharmaceutical products.
-
Column: ODS C18 RP Column (e.g., 150x4.6mm, 5µm).
-
Mobile Phase: A mixture of Acetonitrile and a buffer (e.g., Phosphate Buffer, pH 7.0). The ratio may need optimization (e.g., 5:95 v/v Acetonitrile:water adjusted to pH 3.1).
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV detection at 210 nm or 290 nm.
-
Internal Standard: An appropriate internal standard (e.g., Acyclovir or Selegiline) should be used for accurate quantification.
-
Sample Preparation: Samples are typically dissolved in the mobile phase or a suitable solvent like acetonitrile. For biological samples, a liquid-liquid extraction may be necessary.
Figure 4: Workflow for the analysis of this compound using RP-HPLC.
In Vitro Experimental Protocols
This compound can be used in various in vitro assays to investigate its biological activity, particularly its potential neuroprotective effects.
Cell Viability and Proliferation Assays (e.g., MTT, BrdU): These assays are used to determine the effect of this compound on cell survival and growth.
-
Cell Culture: Plate cells (e.g., SH-SY5Y neuroblastoma cells) in 96-well plates and allow them to adhere.
-
Treatment: Treat cells with varying concentrations of this compound. A vehicle control (e.g., DMSO) should be included. If investigating neuroprotection, an insult (e.g., an oxidative stressor like N-methyl(R)salsolinol) can be applied with or without this compound.
-
Incubation: Incubate for a specified period (e.g., 24-48 hours).
-
Assay:
-
MTT Assay: Add MTT reagent, incubate, and then add solubilization solution. Measure absorbance to determine metabolic activity as an indicator of cell viability.
-
BrdU Assay: Add BrdU labeling solution, incubate, and then follow the manufacturer's protocol for an ELISA-based detection of DNA synthesis as a measure of proliferation.
-
Mitochondrial Membrane Potential Assay: This assay assesses the effect of this compound on mitochondrial health, which is often compromised in neurodegenerative models.
-
Cell Culture and Treatment: Prepare and treat cells as described above.
-
Staining: Use a fluorescent dye sensitive to mitochondrial membrane potential (e.g., JC-1). In healthy cells with high potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low potential, JC-1 remains as monomers and fluoresces green.
-
Analysis: Measure the red/green fluorescence ratio using a fluorescence microscope or plate reader. An increase in this ratio suggests stabilization of the mitochondrial membrane.
In Vivo Experimental Protocols
Animal models are used to study the effects of this compound in a whole organism.
Ischemia Model in Rats: Studies have investigated the neuroprotective effects of Rasagiline and its enantiomers in models of stroke.
-
Animal Model: Induce permanent middle cerebral artery occlusion (MCAO) in rats.
-
Drug Administration: Administer this compound (e.g., 1-3 mg/kg) via intraperitoneal (i.p.) injection or intravenous (i.v.) infusion at specific time points relative to the MCAO procedure.
-
Outcome Measures:
-
Neurological Scoring: Assess motor and neurological deficits at various time points (e.g., 24 and 48 hours) using a neurological severity score (NSS).
-
Infarct Volume: Measure the volume of the necrotic brain region at the end of the study using methods like TTC staining or MRI.
-
-
Data Analysis: Compare the outcomes in the this compound-treated group to a saline-treated control group.
Researchers should adhere to all relevant institutional and national guidelines for the ethical use of animals in research.
Conclusion
This compound is a readily available research chemical that serves as an important control compound for its active enantiomer, (R)-Rasagiline. Its potential for MAO-independent neuroprotective effects makes it a molecule of interest for researchers investigating novel therapeutic strategies for neurodegenerative diseases. This guide provides a foundational framework for sourcing this compound and employing it in various experimental settings, from chemical analysis to in vivo studies. Adherence to detailed protocols and careful characterization of the compound are paramount for generating robust and reproducible scientific data.
References
The Genesis of a Parkinson's Therapeutic: A Comprehensive Review of the Discovery and Stereoisomeric Development of Rasagiline
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Rasagiline, marketed under the brand name Azilect®, is a potent, irreversible inhibitor of monoamine oxidase B (MAO-B) utilized in the management of Parkinson's disease.[1] Its efficacy lies in its ability to increase dopamine levels in the brain, thereby alleviating the motor symptoms associated with the disease.[2][3] The development of Rasagiline is a compelling case study in stereopharmacology, where the therapeutic activity is confined to a single enantiomer. This whitepaper provides a comprehensive literature review of the discovery, synthesis, chiral separation, and pharmacological evaluation of Rasagiline and its isomers.
Rasagiline, chemically known as (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine, possesses a single chiral center, giving rise to two enantiomers: the therapeutically active R-enantiomer and the significantly less active S-enantiomer.[2][4] The discovery that the MAO-B inhibitory activity resides almost exclusively in the R-isomer prompted the development of stereospecific synthetic and analytical methods to ensure the production of an enantiomerically pure drug product.
Discovery and Early Development
The journey to Rasagiline began with the exploration of propargylamine derivatives as MAO inhibitors. An early analogue, SU-11739 (N-methyl-N-propargyl-1-aminoindan), was patented in 1965 but was found to be a non-selective MAO inhibitor with strong catecholamine-releasing effects. The racemic mixture of N-propargyl-1-aminoindan (AGN-1135) was discovered in the 1970s as a potential antihypertensive agent. Subsequent research by Teva Pharmaceuticals identified the R-isomer, Rasagiline (TVP-1012), as the active enantiomer responsible for the potent and selective inhibition of MAO-B. The S-enantiomer (TVP-1022) was found to be a very weak and poorly selective MAO inhibitor. This stereoselectivity in pharmacological activity underscored the necessity for enantiomerically pure Rasagiline for clinical use.
Stereoselective Synthesis of Rasagiline
The synthesis of enantiomerically pure Rasagiline has been a significant area of research, with various strategies developed to achieve high enantiomeric excess (ee). These methods can be broadly categorized into two approaches: resolution of a racemic mixture and asymmetric synthesis.
Resolution of Racemic N-propargyl-1-aminoindan
One of the earliest and most practical methods for obtaining (R)-Rasagiline involved the resolution of a racemic mixture of N-propargyl-1-aminoindan using a chiral resolving agent. A process disclosed by Allegrini et al. utilized L-(+)-tartaric acid for the kinetic resolution of racemic N-propargyl-1-aminoindan.
Chemoenzymatic Dynamic Kinetic Resolution (DKR)
A more advanced and efficient method involves dynamic kinetic resolution, which can theoretically convert 100% of a racemic mixture into a single enantiomer. A novel synthetic route utilizing DKR was developed using Candida antarctica lipase B (CALB) and a Palladium nanocatalyst. This process achieved a high yield (>90%) and excellent enantioselectivity (>99% ee) for the chiral intermediate (R)-2,3-dihydro-1-indanamine.
Asymmetric Synthesis
Direct asymmetric synthesis offers a more elegant approach to producing enantiomerically pure compounds.
An enantioselective synthesis route using asymmetric transfer hydrogenation (ATH) of a cyclic propargyl imine intermediate has been developed. This method employs a chiral phosphoric acid catalyst with a Hantzsch ester to achieve high yield and enantioselectivity (>96% ee) on a gram scale.
A one-step enzymatic approach for the synthesis of (R)- and (S)-Rasagiline has been explored using imine reductases (IREDs). This method involves the reductive amination of the ketone precursor, offering a direct and environmentally friendly route to the chiral amine with high yields (up to 81%) and good enantiomeric excess (up to 90% ee).
Data on Synthetic Methods for Rasagiline Isomers
| Method | Key Reagents/Catalysts | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Dynamic Kinetic Resolution | Candida antarctica lipase B (CALB), Pd nanocatalyst | (R)-2,3-dihydro-1-indanamine | >90 | >99 | |
| Asymmetric Transfer Hydrogenation | Chiral phosphoric acid, Hantzsch ester | Rasagiline mesylate | - | >96 | |
| Reductive Amination | Imine Reductases (IREDs) | (R)-Rasagiline | up to 81 | up to 90 |
Chiral Separation of Rasagiline Enantiomers
The development of analytical methods to accurately determine the enantiomeric purity of Rasagiline is crucial for quality control in the pharmaceutical industry. Various chromatographic and electrophoretic techniques have been successfully employed for the chiral separation of Rasagiline enantiomers.
Capillary Electrophoresis (CE)
A pressure-assisted stereospecific capillary electrophoresis method was developed for the determination of the enantiomeric purity of (R)-Rasagiline. This method utilized sulfobutylether-β-cyclodextrin as a chiral selector and achieved baseline separation of the enantiomers. Molecular modeling and NMR studies revealed that the S-enantiomer forms a more stable inclusion complex with the cyclodextrin, explaining the separation mechanism.
Ultra-High Performance Liquid Chromatography (UHPLC)
A rapid reversed-phase UHPLC method for the enantiomeric separation of Rasagiline salts has been reported using a Chiralpak® AGP column. This method provides an alternative to normal-phase chiral LC and is compatible with UHPLC-MS techniques.
Data on Chiral Separation Methods for Rasagiline Isomers
| Method | Chiral Selector/Stationary Phase | Resolution (Rs) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Capillary Electrophoresis | Sulfobutylether-β-cyclodextrin | 3.5 ± 0.1 | - | - | |
| UHPLC | Chiralpak® AGP column | - | 0.06 | 0.2 |
Experimental Protocols
Key Experiment: Chemoenzymatic Dynamic Kinetic Resolution of rac-1-aminoindan
-
Materials: Racemic 1-aminoindan (rac-1), Candida antarctica lipase B (CALB), Pd nanocatalyst, solvent (e.g., toluene).
-
Procedure:
-
To a solution of rac-1 in the chosen solvent, add CALB and the Pd nanocatalyst.
-
The reaction mixture is stirred under controlled temperature and atmosphere.
-
The lipase selectively acylates one enantiomer, while the Pd catalyst facilitates the in-situ racemization of the unreacted enantiomer.
-
The reaction is monitored for conversion and enantiomeric excess using chiral chromatography.
-
Upon completion, the acylated product is separated from the unreacted amine.
-
The acylated (R)-enantiomer is then deacylated to yield (R)-1-aminoindan with high enantiomeric purity.
-
Key Experiment: Chiral Separation by Capillary Electrophoresis
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): 50 mM glycine-HCl buffer (pH 2) containing 30 mM sulfobutylether-β-cyclodextrin.
-
Applied Voltage: 12 kV (reversed polarity).
-
Temperature: 35°C.
-
Injection: Pressure injection (-25 mbar for 2 s).
-
Detection: UV detection at a specified wavelength.
-
Procedure:
-
The capillary is conditioned with the BGE.
-
The sample containing the Rasagiline enantiomers is injected into the capillary.
-
The voltage is applied, and the enantiomers are separated based on their differential interaction with the chiral selector in the BGE.
-
The separated enantiomers are detected as they pass the detector, and the peak areas are used to determine the enantiomeric purity.
-
Visualizing the Discovery and Development of Rasagiline
Synthetic Pathway to Rasagiline via Dynamic Kinetic Resolution
References
Methodological & Application
Standard Protocol for (S)-Rasagiline Administration in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Rasagiline, a potent, selective, and irreversible monoamine oxidase-B (MAO-B) inhibitor, is a widely utilized compound in preclinical research, particularly in rodent models of Parkinson's disease. Its primary mechanism of action involves the inhibition of dopamine catabolism in the brain, leading to increased dopamine levels.[1] Furthermore, studies have indicated that Rasagiline possesses neuroprotective properties independent of its MAO-B inhibitory activity, potentially through the activation of cell survival pathways and induction of neurotrophic factors.[2][3][4] This document provides a detailed guide to the standard protocols for the administration of this compound in rodent models, including dosage, drug preparation, and relevant behavioral and neurochemical assessments.
Data Presentation: Quantitative Summary of this compound Administration in Rodents
The following tables summarize key quantitative data from various studies on the administration of this compound in rats and mice.
Table 1: this compound Administration in Rat Models
| Rodent Strain | Parkinson's Model | Route of Administration | Dosage | Treatment Duration | Key Findings | Reference |
| Sprague-Dawley | 6-OHDA | Daily subcutaneous injection | 0.8 mg/kg and 2.5 mg/kg | 6 weeks | Markedly increased survival of dopaminergic neurons (+97% and +119% respectively). The lower dose abolished motor stereotypies. | [5] |
| Wistar | Rotenone | Intraperitoneal injection (controlled-release microspheres) | Equivalent to 1 mg/kg/day | Every 15 days | Reversal in descent latency in catalepsy, akinesia, and swim tests. Markedly reverted degeneration of substantia nigra dopaminergic neurons. | |
| Not Specified | Not Applicable | Not Specified | 4.43 nM (IC50 for MAO-B) and 412 nM (IC50 for MAO-A) | In vitro | Demonstrates high selectivity for MAO-B over MAO-A in rat brain. |
Table 2: this compound Administration in Mouse Models
| Rodent Strain | Parkinson's Model | Route of Administration | Dosage | Treatment Duration | Key Findings | Reference |
| C57BL/6 | Closed Head Injury | Not Specified | 0.2 and 1 mg/kg | Single injection 5 min after injury | Accelerated recovery of motor function and spatial memory. | |
| Not Specified | Not Applicable | Not Specified | Not Specified | Not Specified | Rasagiline is neuroprotective in closed head injury models. |
Experimental Protocols
Drug Preparation
Objective: To prepare this compound for administration to rodents.
Materials:
-
This compound mesylate powder
-
Sterile saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Protocol:
-
Calculate the required amount of this compound mesylate based on the desired dose and the weight of the animals.
-
Weigh the this compound mesylate powder accurately.
-
Dissolve the powder in a known volume of sterile saline solution to achieve the final desired concentration. For example, for a 1 mg/ml solution, dissolve 1 mg of Rasagiline in 1 ml of saline.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
Prepare fresh solutions daily before each injection to ensure stability and sterility.
-
Administer the solution via the desired route (e.g., subcutaneous or intraperitoneal injection).
Open Field Test
Objective: To assess spontaneous locomotor activity and exploratory behavior.
Materials:
-
Open field arena (e.g., 1m x 1m for rats, or 40 cm x 40 cm for mice) made of a non-porous material.
-
Video recording system mounted above the arena.
-
Automated tracking software.
-
Cleaning solution (e.g., 70% ethanol or mild soap solution).
Protocol:
-
Habituate the animals to the testing room for at least 1 hour before the test.
-
Place a single animal gently into the center of the open field arena.
-
Record the animal's activity for a predefined period, typically 5 to 10 minutes.
-
After the session, return the animal to its home cage.
-
Thoroughly clean the arena with the cleaning solution to remove any olfactory cues before testing the next animal.
-
Analyze the recorded video using tracking software to quantify parameters such as:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency (number of times the animal stands on its hind legs)
-
Velocity
-
Immobility time
-
Cylinder Test
Objective: To assess forelimb use asymmetry, particularly in unilateral lesion models of Parkinson's disease.
Materials:
-
Transparent glass or Plexiglas cylinder (e.g., 9.5 cm diameter, 20 cm height for mice).
-
Video recording system.
-
Mirrors placed behind the cylinder to allow for a clear view of paw placements (optional).
Protocol:
-
Place the animal individually into the cylinder. No prior habituation to the cylinder is required.
-
Record the animal's exploratory behavior for 3 to 5 minutes.
-
During the recording, observe and score the number of times the animal rears and touches the cylinder wall with its:
-
Left forelimb
-
Right forelimb
-
Both forelimbs simultaneously
-
-
Return the animal to its home cage.
-
Clean the cylinder thoroughly between animals.
-
Analyze the video recordings, often in slow motion, to accurately count the paw placements.
-
Calculate the percentage of contralateral and ipsilateral forelimb use relative to the total number of wall contacts. A healthy animal will use both forelimbs approximately equally, while a unilaterally lesioned animal will show a preference for the ipsilateral (non-impaired) forelimb.
Olfactory Function Tests (Buried Pellet Test)
Objective: To assess the animal's sense of smell, which is often impaired in early stages of Parkinson's disease.
Materials:
-
Clean testing cage with fresh bedding (approximately 3 cm deep).
-
Palatable food pellet (e.g., a small piece of cereal).
-
Stopwatch.
Protocol:
-
Food restrict the animals to approximately 90% of their free-feeding body weight for a few days leading up to the test to increase motivation.
-
Habituate the animals to the testing room for at least 1 hour before the test.
-
On the day of the test, bury the food pellet about 0.5 cm beneath the surface of the bedding in the clean test cage.
-
Place a single animal into the cage and start the stopwatch.
-
Record the latency (time taken) for the animal to find and grasp the buried pellet.
-
If the animal does not find the pellet within a set time (e.g., 5 minutes), the test is ended, and the maximum time is recorded.
-
Return the animal to its home cage and provide its daily food ration.
-
Change the bedding between each animal to eliminate olfactory cues.
Visualization of Signaling Pathways and Experimental Workflow
Dopamine Metabolism and this compound's Mechanism of Action
Caption: Dopamine metabolism and the inhibitory action of this compound on MAO-B.
Neuroprotective Signaling Pathway of this compound
Caption: Neuroprotective signaling pathways activated by this compound.
Experimental Workflow for a Preclinical this compound Study
Caption: A typical experimental workflow for evaluating this compound in a rodent model.
References
- 1. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-Parkinson drug rasagiline and its cholinesterase inhibitor derivatives exert neuroprotection unrelated to MAO inhibition in cell culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
Application of (S)-Rasagiline as a Negative Control in Parkinson's Disease Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Rasagiline, a potent, irreversible inhibitor of monoamine oxidase B (MAO-B), is a widely used therapeutic agent in the management of Parkinson's disease. Its efficacy is primarily attributed to its (R)-enantiomer, (R)-Rasagiline, which selectively inhibits MAO-B, leading to increased dopamine levels in the brain. In contrast, the (S)-enantiomer, (S)-Rasagiline (also known as TVP-1022), is a significantly less potent inhibitor of MAO-B, with its inhibitory activity being over 1,000 times lower than that of the (R)-enantiomer.[1] This substantial difference in pharmacological activity makes this compound an ideal negative control in research settings to delineate the MAO-B-dependent and independent effects of Rasagiline.
A growing body of evidence suggests that the neuroprotective effects of Rasagiline may not be solely dependent on its MAO-B inhibitory action.[1][2][3] Both (R)- and (S)-enantiomers have demonstrated neuroprotective properties in various in vitro and in vivo models of neurodegeneration.[2] This observation points towards a shared mechanism of neuroprotection, likely attributed to the common propargylamine moiety present in both molecules. Therefore, the use of this compound as a negative control is crucial for elucidating the precise mechanisms underlying the therapeutic benefits of Rasagiline in Parkinson's disease, distinguishing between symptomatic relief due to dopamine level modulation and potential disease-modifying effects stemming from neuroprotection.
These application notes provide a comprehensive guide for researchers on utilizing this compound as a negative control, including detailed experimental protocols and data presentation formats to facilitate robust and reproducible research in the field of Parkinson's disease.
Data Presentation
To facilitate a clear comparison of the pharmacological and neuroprotective properties of (R)-Rasagiline and this compound, all quantitative data should be summarized in structured tables.
Table 1: Comparative MAO-B Inhibitory Activity
| Compound | IC₅₀ for MAO-B (nM) | Potency vs. This compound | Reference |
| (R)-Rasagiline | 4.43 | >1000x | |
| This compound | >4000 | 1x |
Table 2: Comparative Neuroprotective Effects in an In Vivo Stroke Model
| Treatment Group | Neurological Severity Score (NSS) at 48h | Infarct Volume (mm³) at 48h | Reference |
| Saline (Control) | 7.5 ± 2.5 | 240 ± 55 | |
| (R)-Rasagiline | 4.99 ± 2.31 | 176 ± 77 | |
| This compound | 5.6 ± 2.5 | 200 ± 64 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility in research utilizing this compound as a negative control.
In Vitro MAO-B Inhibition Assay
Objective: To quantify and compare the inhibitory potency of (R)-Rasagiline and this compound on MAO-B activity.
Materials:
-
Human recombinant MAO-B
-
Kynuramine (substrate)
-
(R)-Rasagiline
-
This compound
-
Potassium phosphate buffer (pH 7.4)
-
96-well microplate reader
Protocol:
-
Prepare serial dilutions of (R)-Rasagiline and this compound in potassium phosphate buffer.
-
In a 96-well plate, add 50 µL of human recombinant MAO-B enzyme solution to each well.
-
Add 25 µL of the respective Rasagiline enantiomer dilution or buffer (for control) to the wells.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of kynuramine substrate solution to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of 2N NaOH.
-
Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 310 nm and an emission wavelength of 400 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the enantiomers relative to the control.
-
Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Neuroprotection Assay in SH-SY5Y Cells
Objective: To assess and compare the neuroprotective effects of (R)-Rasagiline and this compound against 6-hydroxydopamine (6-OHDA)-induced toxicity in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
6-hydroxydopamine (6-OHDA)
-
(R)-Rasagiline
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plates
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of (R)-Rasagiline or this compound for 24 hours.
-
Induce neurotoxicity by adding 6-OHDA to a final concentration of 100 µM to all wells except the control group.
-
Incubate the cells for another 24 hours.
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate at 37°C for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding 100 µL of DMSO to each well and gently shaking the plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group and compare the protective effects of the two enantiomers.
In Vivo Neuroprotection in an MPTP Mouse Model of Parkinson's Disease
Objective: To evaluate and compare the neuroprotective effects of (R)-Rasagiline and this compound on motor function and dopaminergic neuron survival in a mouse model of Parkinson's disease.
Materials:
-
C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
(R)-Rasagiline
-
This compound
-
Saline solution
-
Rotarod apparatus
-
Tyrosine hydroxylase (TH) antibody for immunohistochemistry
Protocol:
-
Acclimatize C57BL/6 mice for at least one week before the experiment.
-
Divide the mice into four groups: Saline + Saline, Saline + MPTP, (R)-Rasagiline + MPTP, and this compound + MPTP.
-
Administer (R)-Rasagiline (e.g., 0.1 mg/kg, i.p.), this compound (e.g., 0.1 mg/kg, i.p.), or saline daily for 14 days.
-
On day 8, induce Parkinsonism by administering MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals. The control group receives saline injections.
-
Conduct behavioral testing, such as the rotarod test, on day 14 to assess motor coordination and balance. Record the latency to fall for each mouse.
-
On day 15, euthanize the mice and perfuse with 4% paraformaldehyde.
-
Collect the brains and process them for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNpc).
-
Quantify the number of TH-positive neurons using stereological methods.
-
Compare the behavioral outcomes and the number of surviving dopaminergic neurons among the different treatment groups.
Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the concepts and methodologies described, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of MAO-B inhibition by Rasagiline enantiomers.
Caption: Experimental workflows for assessing neuroprotection.
Caption: Logical framework for using this compound as a negative control.
References
Application Notes and Protocols for MAO-B Inhibition Assays with (S)-Rasagiline
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of neurotransmitters, particularly dopamine.[1][2][3] Its inhibition is a well-established therapeutic strategy for neurodegenerative conditions like Parkinson's disease.[1][4] (S)-Rasagiline is a potent, selective, and irreversible inhibitor of MAO-B. These application notes provide detailed methodologies for conducting MAO-B inhibition assays using this compound, covering spectrophotometric and fluorometric techniques. The protocols are designed to be adaptable for screening potential MAO-B inhibitors and characterizing their activity.
Mechanism of Action of this compound
This compound acts as a mechanism-based irreversible inhibitor of MAO-B. It contains a propargylamine moiety that forms a covalent bond with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor within the active site of the MAO-B enzyme. This covalent modification leads to the irreversible inactivation of the enzyme, thereby preventing the breakdown of dopamine and increasing its levels in the brain.
References
Analytical techniques for measuring (S)-Rasagiline concentration in brain tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Rasagiline is a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor utilized in the treatment of Parkinson's disease. Understanding its concentration in brain tissue is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, assessing drug targeting efficiency, and elucidating its neuroprotective mechanisms. This document provides detailed protocols for the quantitative analysis of this compound in brain tissue using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC).
Analytical Techniques: A Comparative Overview
The primary methods for quantifying Rasagiline in complex biological matrices like brain tissue are LC-MS/MS and HPLC. LC-MS/MS is generally favored for its superior sensitivity and selectivity, allowing for the detection of very low concentrations of the analyte. HPLC with UV or fluorescence detection offers a more accessible alternative, though it may have higher limits of quantification.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analytical methods detailed in this document.
Table 1: LC-MS/MS Method Quantitative Data
| Parameter | Value |
| Linearity Range | 5–12,000 pg/mL[1] |
| Lower Limit of Quantification (LLOQ) | 5 pg/mL[1] |
| Intra-run Precision (%RSD) | 1.3%–2.9%[1] |
| Inter-run Precision (%RSD) | 1.6%–2.2%[1] |
| Mean Recovery (Rasagiline) | 96.9%[1] |
| Mean Recovery (Internal Standard) | 96.7% |
Table 2: HPLC Method Quantitative Data
| Parameter | Value |
| Linearity Range | 2-18 µg/mL |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated for brain tissue, but methods for other matrices report in the low ng/mL to µg/mL range. |
| Accuracy (% Recovery) | 97.43% |
| Precision (%RSD) | < 2% |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Brain Tissue
This protocol is based on a validated method for the determination of Rasagiline in brain tissue homogenates.
1. Brain Tissue Sample Preparation
-
Homogenization: Brain tissue samples are collected and homogenized with saline (three-fold its volume) using an ultra Turrax homogenizer at 24,000 rpm for 1 minute. The resulting homogenate is stored at -20°C until analysis.
-
Liquid-Liquid Extraction (LLE):
-
To 0.5 mL of the brain homogenate, add the internal standard (e.g., Clonazepam).
-
Add 4 mL of ethyl acetate and vortex for 30 seconds.
-
Centrifuge the mixture at 3000 rpm for 15 minutes at 4°C.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and vortex for 1 minute.
-
Inject a 20 µL aliquot into the LC-MS/MS system.
-
2. Chromatographic and Mass Spectrometric Conditions
-
LC System: Waters Corp. LC-MS/MS system or equivalent.
-
Column: C18 reverse-phase column (4.6 x 50 mm, 5 µm).
-
Mobile Phase: A mixture of calcium ammonium nitrate and 0.01 M ammonium formate in a 4:1 (v/v) ratio.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 15°C.
-
Injection Volume: 20 µL.
-
Mass Spectrometer: Triple Quadrupole MS/MS (Waters Corp.).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Analyst 1.6.3 software or equivalent.
Protocol 2: HPLC Analysis of this compound in Brain Tissue
This protocol provides a general framework for the analysis of Rasagiline in brain tissue using HPLC.
1. Brain Tissue Sample Preparation
-
Homogenization: Homogenize brain tissue as described in the LC-MS/MS protocol.
-
Extraction:
-
To an aliquot of brain homogenate (100-500 µL), add acetonitrile for protein precipitation and vortex for 1 minute.
-
Centrifuge at 1000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase and vortex for 1 minute.
-
Inject a 20 µL aliquot into the HPLC system.
-
2. Chromatographic Conditions
-
HPLC System: Standard HPLC system with UV or fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm × 100 mm, 3 µm particle size).
-
Mobile Phase: A mixture of water, acetonitrile, and phosphoric acid (e.g., 80:20:0.1 % v/v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 211 nm.
-
Injection Volume: 20 µL.
Visualizations
Caption: LC-MS/MS Workflow for this compound Analysis.
Caption: HPLC Workflow for this compound Analysis.
References
Application Notes and Protocols: Utilizing (S)-Rasagiline to Study Off-Target Effects of Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for using the highly selective monoamine oxidase B (MAO-B) inhibitor, (S)-Rasagiline, as a critical tool to investigate and understand the off-target effects of less selective monoamine oxidase inhibitors (MAOIs). By comparing the pharmacological profile of this compound with non-selective MAOIs, researchers can delineate on-target MAO-B inhibition from other cellular effects.
Introduction to Monoamine Oxidase Inhibitors and Off-Target Effects
Monoamine oxidase inhibitors (MAOIs) are a class of drugs that inhibit the activity of one or both of the two monoamine oxidase enzymes: MAO-A and MAO-B. These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] Consequently, MAOIs have been used in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[3]
MAOIs can be classified based on their selectivity for the MAO-A or MAO-B isoform and the reversibility of their inhibition. Non-selective MAOIs, such as phenelzine and tranylcypromine, inhibit both isoforms and are associated with significant off-target effects, leading to potential drug-drug and drug-food interactions like serotonin syndrome and hypertensive crisis (the "cheese effect").[1][3]
This compound is a potent, irreversible, and highly selective inhibitor of MAO-B. Its selectivity makes it an invaluable tool for dissecting the specific contributions of MAO-B inhibition from the off-target effects of less selective MAOIs. This document outlines protocols to assess these off-target effects and presents comparative data to highlight the utility of this compound as a negative control for off-target activities.
Data Presentation: Comparative Pharmacology of MAOIs
The following tables summarize the inhibitory potency and off-target profiles of this compound and two non-selective MAOIs, phenelzine and tranylcypromine.
Table 1: Comparative Inhibitory Potency against MAO-A and MAO-B
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (MAO-A/MAO-B) |
| This compound | 412 | 4.43 | ~93 |
| Phenelzine | - | - | Non-selective |
| Tranylcypromine | - | - | Non-selective |
Data for this compound from rat brain homogenates.
Table 2: Off-Target Binding Profile
| Target | This compound (% Inhibition @ 10 µM) | Phenelzine (% Inhibition @ 10 µM) | Tranylcypromine (% Inhibition @ 10 µM) |
| Aldehyde Dehydrogenase (ALDH) | Data not available | Data not available | Significant Inhibition |
| GABA Transaminase | Data not available | Inhibition reported | Data not available |
| Cytochrome P450 (CYP) Isoforms | No significant inhibition of CYP1A2, 2A6, 2C9, 2C19, 2D6, 2E1, 3A4/5, 4A11 | Weak irreversible inhibition of CYP2C19 and CYP3A4 | Competitive inhibitor of CYP2C19 (Ki = 32 µM) and CYP2D6 (Ki = 367 µM); Noncompetitive inhibitor of CYP2C9 (Ki = 56 µM) |
Note: A comprehensive, directly comparable off-target screening panel for all three compounds is not publicly available. The data presented is compiled from various sources and may not have been generated under identical experimental conditions.
Experimental Protocols
In Vitro MAO-A and MAO-B Inhibition Assay (Kynuramine Substrate)
This protocol describes a fluorometric method to determine the inhibitory potency of test compounds against human MAO-A and MAO-B. The assay measures the formation of 4-hydroxyquinoline from the MAO-catalyzed deamination of kynuramine.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
This compound, Phenelzine, Tranylcypromine (test compounds)
-
Clorgyline (selective MAO-A inhibitor control)
-
Selegiline (selective MAO-B inhibitor control)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
96-well black microplates
-
Fluorometric plate reader (Excitation: 320 nm, Emission: 380 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and controls in potassium phosphate buffer.
-
Enzyme Preparation: Dilute the MAO-A and MAO-B enzymes in potassium phosphate buffer to the desired working concentration.
-
Assay Reaction: a. To each well of the microplate, add 50 µL of the appropriate enzyme solution (MAO-A or MAO-B). b. Add 25 µL of the test compound dilutions or controls to the respective wells. c. Pre-incubate the plate at 37°C for 15 minutes.
-
Initiation of Reaction: Add 25 µL of the kynuramine substrate solution to each well to initiate the reaction. The final concentration of kynuramine should be close to its Km value for the respective enzyme.
-
Measurement: Immediately measure the fluorescence intensity at 3-minute intervals for 30 minutes at 37°C.
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). b. Plot the percentage of inhibition against the logarithm of the test compound concentration. c. Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
General Off-Target Liability Screening: Radioligand Binding Assay
This protocol provides a general method for assessing the off-target binding of MAOIs to a panel of receptors using a competitive radioligand binding assay format.
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor of interest.
-
A specific radioligand for the target receptor.
-
Unlabeled competitor (a known high-affinity ligand for the target receptor) to determine non-specific binding.
-
Test compounds (this compound, Phenelzine, Tranylcypromine).
-
Assay buffer specific for the target receptor.
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, combine: a. 50 µL of assay buffer (for total binding) or unlabeled competitor (for non-specific binding) or test compound. b. 50 µL of the radioligand at a concentration close to its Kd. c. 100 µL of the membrane/homogenate preparation.
-
Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to reach binding equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value and subsequently calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Off-Target Screening: cAMP Assay for GPCRs
This protocol describes a method to assess the functional activity of MAOIs at G-protein coupled receptors (GPCRs) that signal through changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
A cell line stably expressing the GPCR of interest (e.g., HEK293 cells).
-
Test compounds (this compound, Phenelzine, Tranylcypromine).
-
A known agonist and antagonist for the GPCR.
-
Forskolin (an activator of adenylyl cyclase, used for Gi-coupled receptors).
-
A commercial cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
Cell culture medium and reagents.
-
White 96-well or 384-well microplates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Culture and Seeding: Culture the cells to ~80% confluency and seed them into the microplates at an appropriate density. Incubate overnight to allow for cell attachment.
-
Compound Treatment: a. For Gs-coupled receptors (which increase cAMP): Remove the culture medium and add the test compounds at various concentrations in assay buffer. Incubate for a specified time (e.g., 30 minutes) at 37°C. b. For Gi-coupled receptors (which decrease cAMP): Remove the culture medium and add the test compounds in the presence of a fixed concentration of forskolin. Incubate for a specified time at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: a. Generate dose-response curves by plotting the cAMP signal against the logarithm of the test compound concentration. b. For agonist activity, determine the EC50 value. c. For antagonist activity (tested in the presence of a known agonist), determine the IC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target MAO-B inhibition by this compound increases dopamine levels.
References
Application Notes and Protocols for Neuroprotection Studies Using (S)-Rasagiline
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Rasagiline, a potent, selective, and irreversible second-generation monoamine oxidase type B (MAO-B) inhibitor, has garnered significant interest for its neuroprotective properties beyond its symptomatic effects in Parkinson's disease.[1][2] Unlike its predecessor selegiline, this compound is not metabolized to neurotoxic amphetamine-like derivatives.[1][2] Its neuroprotective effects are largely attributed to its propargylamine moiety, which is independent of its MAO-B inhibitory activity.[3]
These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the neuroprotective potential of this compound. The protocols detailed below cover both in vitro and in vivo models of neurodegeneration, focusing on key assays to elucidate the underlying mechanisms of action, including its anti-apoptotic and mitochondria-stabilizing effects.
Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by modulating apoptosis and preserving mitochondrial function. Key mechanisms include:
-
Anti-apoptotic Activity : this compound has been shown to regulate the expression of the Bcl-2 family of proteins, leading to an increase in anti-apoptotic members like Bcl-2 and Bcl-xL, and a decrease in pro-apoptotic members such as Bax and Bad. This shift in the Bax:Bcl-2 ratio helps to prevent the initiation of the mitochondrial apoptotic cascade.
-
Mitochondrial Stabilization : The compound helps to maintain mitochondrial membrane potential (ΔΨm) and prevents the opening of the mitochondrial permeability transition pore (mPTP). This stabilization prevents the release of cytochrome c into the cytoplasm, a critical step in the activation of caspases and subsequent apoptosis.
-
Induction of Neurotrophic Factors : Studies have shown that this compound can induce the expression of brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), which promote neuronal survival and regeneration.
-
Activation of Pro-Survival Signaling : this compound has been demonstrated to activate pro-survival signaling pathways, including the protein kinase C (PKC) and Akt/Nrf2 pathways, which are involved in promoting cell survival and protecting against oxidative stress.
Data Presentation: Quantitative Summary of this compound Neuroprotection
The following tables summarize the quantitative data from various preclinical studies, providing a comparative overview of the experimental conditions and outcomes.
Table 1: In Vitro Neuroprotection Studies with this compound
| Cell Line | Neurotoxin/Insult | This compound Concentration | Treatment Duration | Key Findings | Reference |
| PC12 | Serum Deprivation | 0.1-10 µM | Not Specified | Decreased apoptosis, increased expression of Bcl-xL and Bcl-w, and decreased expression of Bad and Bax. | |
| PC12 | Oxygen-Glucose Deprivation/Reoxygenation | 3-10 µM | 22 hours | Dose-dependent neuroprotection of 20-80%, reduced ROS production by 15%, and reduced nuclear translocation of GAPDH by 75-90%. | |
| SH-SY5Y | N-methyl(R)salsolinol | 100-10 pM | Not Specified | Increased levels of Bcl-2 and Bcl-xL mRNA. | |
| SH-SY5Y | Peroxynitrite (from SIN-1) | Pre-incubation for 20 mins | 3 hours | Reduced apoptosis and stabilized mitochondrial membrane potential. | |
| SH-SY5Y | Paraquat | Not Specified | Not Specified | Reduced caspase-3 activation. | |
| SH-SY5Y | 6-OHDA | 0.02-20 mmol/L | Not Specified | Increased cell viability. |
Table 2: In Vivo Neuroprotection Studies with this compound
| Animal Model | Neurotoxin | This compound Dosage | Treatment Duration | Key Findings | Reference |
| Sprague-Dawley Rats | 6-OHDA (unilateral striatal injection) | 0.8 or 2.5 mg/kg/day (s.c.) | 6 weeks | Increased survival of dopaminergic neurons in the substantia nigra by 97% and 119% respectively. | |
| C57/BL Mice | MPTP | 0.02 and 0.1 mg/kg | Not Specified | Prevented MPTP-induced behavioral abnormalities and increased striatal dopamine levels. | |
| C57/BL Mice | MPTP | 0.1-3 mg/kg | Not Specified | Inhibited MAO-B activity by 71.4-95.2%. | |
| Common Marmoset | MPTP | 10 mg/kg (s.c.) | Pre-treatment for 4 days and continued for 7 days post-toxin | Markedly attenuated the neurotoxic effects of MPTP on behavioral, histological, and biochemical levels. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources and can be adapted based on specific research needs.
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells
Objective: To assess the protective effect of this compound against 6-hydroxydopamine (6-OHDA)-induced cytotoxicity in human neuroblastoma SH-SY5Y cells.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
This compound
-
6-Hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for 2 hours. Include a vehicle control group.
-
Induction of Cytotoxicity: Add 6-OHDA to the wells to a final concentration of 100 µM.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Assessment:
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group (untreated cells).
Protocol 2: In Vivo Neuroprotection Assay using the MPTP Mouse Model
Objective: To evaluate the neuroprotective effect of this compound against MPTP-induced dopaminergic neurodegeneration in mice.
Materials:
-
C57/BL6 mice (8-10 weeks old)
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound
-
Saline solution
-
Apparatus for behavioral testing (e.g., rotarod, open field)
-
Equipment for tissue processing and analysis (e.g., cryostat, HPLC for dopamine measurement, antibodies for immunohistochemistry)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Treatment Groups: Divide the mice into the following groups:
-
Vehicle control (saline)
-
MPTP only
-
This compound + MPTP
-
This compound only
-
-
Drug Administration: Administer this compound (e.g., 0.1 mg/kg, i.p.) or vehicle daily for a pre-determined period (e.g., 7 days) before MPTP administration and continue throughout the MPTP treatment period.
-
MPTP Induction: Administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.
-
Behavioral Assessment: Conduct behavioral tests (e.g., rotarod test for motor coordination) at baseline and at specified time points after MPTP administration.
-
Tissue Collection and Analysis:
-
At the end of the study (e.g., 7 days after the last MPTP injection), euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Dissect the brains and process the substantia nigra and striatum for:
-
Immunohistochemistry: Stain for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.
-
HPLC: Measure the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum.
-
-
Protocol 3: Western Blot Analysis of Bcl-2 Family Proteins
Objective: To determine the effect of this compound on the expression of pro- and anti-apoptotic Bcl-2 family proteins.
Materials:
-
Cell lysates from treated and untreated cells (from Protocol 1)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging and Analysis: Capture the image using a chemiluminescence imaging system. Quantify the band intensities and normalize to the loading control. Calculate the Bax/Bcl-2 ratio.
Mandatory Visualizations
Signaling Pathways of this compound Neuroprotection
Caption: this compound's neuroprotective signaling pathways.
Experimental Workflow for a Neuroprotection Study
References
Best Practices for In Vitro Experimental Design with (S)-Rasagiline: Application Notes and Protocols
**(S)-Rasagiline, a potent, selective, and irreversible inhibitor of monoamine oxidase type B (MAO-B), is a cornerstone in the treatment of Parkinson's disease.[1][2][3][4] Beyond its enzymatic inhibition, in vitro studies have revealed multifaceted neuroprotective properties, including anti-apoptotic and antioxidant activities.[5] These characteristics make this compound a subject of intense research for its potential therapeutic applications in various neurodegenerative disorders.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for designing and conducting in vitro experiments with this compound. The protocols and data presented herein are curated from established scientific literature to ensure robustness and reproducibility.
Core Concepts in this compound In Vitro Research
The primary in vitro applications of this compound revolve around two key areas:
-
MAO-B Inhibition: Quantifying the inhibitory potency and selectivity of this compound on MAO-B activity is fundamental. This is often performed using isolated enzymes or cell lysates containing the enzyme.
-
Neuroprotection and Anti-apoptotic Effects: A significant body of research focuses on the ability of this compound to protect neuronal cells from various insults. These studies often involve cell-based assays to measure cell viability, apoptosis, and mitochondrial function.
A common and relevant cell line for these studies is the human neuroblastoma cell line, SH-SY5Y, due to its dopaminergic phenotype and its utility in modeling neurodegenerative processes.
Data Presentation: Quantitative Analysis of this compound's In Vitro Effects
The following tables summarize key quantitative data from in vitro studies with this compound, providing a reference for expected outcomes and aiding in experimental design.
Table 1: MAO-B Inhibitory Activity of this compound
| Parameter | System | Value | Reference |
| Potency vs. MAO-A | Rat Brain Tissue (in vivo) | 60-65 times more potent for MAO-B | |
| Selectivity vs. MAO-A | Rat Hepatic & Brain Tissue (in vitro & in vivo) | Similar to selegiline | |
| Platelet MAO-B Inhibition (1 hour post-dose, single dose) | Healthy Subjects | 33% (1 mg), 55% (2 mg), 79% (5 mg), 99% (10 mg) | |
| MAO-B Inhibition (significant) | Rat Liver Homogenate | Starting at 10 nM (82.82 ± 0.81% of control) |
Table 2: Cytotoxicity (IC50) of this compound in Various Cell Lines
| Cell Line | Assay | IC50 (µM) | Reference |
| A375 (Human Malignant Melanoma) | MTT | 280.69 | |
| SK-MEL28 (Human Malignant Melanoma) | MTT | 402.89 | |
| FM55P (Human Malignant Melanoma) | MTT | 349.44 | |
| FM55M2 (Human Malignant Melanoma) | MTT | 117.45 |
Table 3: Effects of this compound on Cell Cycle Distribution in Melanoma Cell Lines
| Cell Line | Treatment | % Cells in G0/G1 | % Cells in S Phase | Reference |
| FM55P | IC50 concentration (72h) | 76.48 | 9.91 | |
| A375 | IC50 concentration (72h) | 75.46 | 10.83 |
Experimental Protocols
Detailed methodologies for key in vitro experiments with this compound are provided below.
Protocol 1: Determination of MAO-B Inhibitory Activity
This protocol outlines a method to assess the inhibitory effect of this compound on MAO-B activity in rat liver homogenates.
Materials:
-
Rat liver tissue
-
Homogenization buffer (e.g., phosphate buffer)
-
This compound stock solution
-
Clorgyline (selective MAO-A inhibitor)
-
Tyramine (MAO-B substrate)
-
Chromogenic solution (containing vanillic acid, 4-aminoantipyrine, and peroxidase)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a rat liver homogenate in homogenization buffer.
-
In a 96-well plate, mix 98 µL of the liver homogenate with 1 µL of varying concentrations of this compound (e.g., 0-100 nM).
-
To ensure measurement of specific MAO-B activity, pre-incubate the mixture with 1 µL of 50 µM clorgyline at 37°C for 30 minutes.
-
Initiate the enzymatic reaction by adding 100 µL of the mixture to 400 µL of 2.5 mM tyramine and 100 µL of the chromogenic solution.
-
Transfer 100 µL of the final mixture to a new 96-well plate.
-
Measure the absorbance at 490 nm kinetically for 30 minutes at 37°C using a spectrophotometer.
-
Calculate the percentage of MAO-B inhibition relative to a vehicle control.
Protocol 2: Cell Viability Assessment using the MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of adherent cell lines.
Materials:
-
Human cell lines (e.g., SH-SY5Y, A375, SK-MEL28, FM55P, FM55M2)
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Multi-well plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2–3 × 10⁴ cells/mL and incubate for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 2–200 µg/mL). Include a vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on cell cycle distribution.
Materials:
-
Human cell lines (e.g., FM55P, A375)
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates.
-
Treat cells with the desired concentration of this compound (e.g., IC50 concentration) for the specified duration (e.g., 72 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI/RNase Staining Buffer and incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathway of this compound's Neuroprotective Effects
The neuroprotective actions of this compound are, in part, mediated by its influence on mitochondrial function and the regulation of apoptotic pathways. The propargylamine moiety of Rasagiline is crucial for these effects.
Caption: this compound's anti-apoptotic signaling pathway.
Experimental Workflow for In Vitro Neuroprotection Assay
A typical workflow for assessing the neuroprotective effects of this compound against a neurotoxin-induced insult in a cell-based model.
Caption: Workflow for a neuroprotection assay.
Logical Relationship of this compound's Dual Mechanism of Action
This diagram illustrates the two primary, yet potentially interconnected, mechanisms of action of this compound.
Caption: Dual mechanisms of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Rasagiline - Wikipedia [en.wikipedia.org]
- 3. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rasagiline | C12H13N | CID 3052776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Rasagiline Inhibits Human Melanoma Cell Viability and Interacts Synergistically with Mitoxantrone and Antagonistically with Cisplatin—In Vitro Isobolographic Studies [mdpi.com]
Applying (S)-Rasagiline in Assays for Mitochondrial Respiratory Chain Function: Application Notes and Protocols
(S)-Rasagiline, a potent and irreversible monoamine oxidase-B (MAO-B) inhibitor, is a well-established therapeutic agent for Parkinson's disease.[1][2] Beyond its enzymatic inhibition, this compound exhibits significant neuroprotective properties, largely attributed to its effects on mitochondrial function.[1][2][3] These application notes provide detailed protocols for utilizing this compound in various assays to investigate its impact on the mitochondrial respiratory chain and overall mitochondrial health. The protocols are intended for researchers, scientists, and drug development professionals.
Application Notes
This compound's primary mitochondrial effects are not on the direct enzymatic activity of the respiratory chain complexes but rather on the preservation of mitochondrial integrity and the modulation of apoptotic signaling pathways. Its neuroprotective actions are linked to the propargylamine moiety and are independent of MAO-B inhibition.
Key applications of this compound in mitochondrial research include:
-
Stabilization of Mitochondrial Membrane Potential (ΔΨm): this compound has been shown to prevent the dissipation of ΔΨm, a critical event in the initiation of apoptosis.
-
Modulation of the Mitochondrial Permeability Transition Pore (mPTP): It prevents the opening of the mPTP, a key event in mitochondrial-mediated cell death.
-
Regulation of Apoptotic Proteins: this compound upregulates anti-apoptotic proteins like Bcl-2 and downregulates pro-apoptotic proteins such as Bax.
-
Reduction of Oxidative Stress: Studies have indicated that this compound can reduce the production of reactive oxygen species (ROS).
These properties make this compound a valuable tool for studying mechanisms of mitochondrial dysfunction and for evaluating potential therapeutic strategies aimed at preserving mitochondrial health.
Data Presentation
The following tables summarize the known quantitative and qualitative effects of this compound on mitochondrial function.
Table 1: Quantitative Effects of this compound on Mitochondrial Biomarkers
| Biomarker | Assay | System | Treatment | Effect | Reference |
| Mitochondrial Membrane Potential | JC-1 Red/Green Fluorescence Ratio | ALS Patients (Lymphocytes) | 2 mg/day for 12 months | 1.92-fold increase (p=0.0001) | |
| Apoptosis Regulation | Bcl-2/Bax Ratio | ALS Patients (Lymphocytes) | 2 mg/day for 12 months | 0.24-fold decrease in Bax (p<0.0001) | |
| Reactive Oxygen Species (ROS) | Dihydroethidium (DHE) Oxidation | SH-SY5Y Cells | Pre-treatment with Rasagiline | Reduction in paraquat-induced superoxide generation | |
| Apoptotic Cell Death | Caspase-3 Activity | SH-SY5Y Cells | Pre-treatment with Rasagiline | Reduction in paraquat-induced caspase-3 activation |
Table 2: Qualitative Summary of this compound's Effects on Mitochondrial Respiratory Chain and Related Functions
| Mitochondrial Component/Process | Effect of this compound |
| Complex I (NADH:ubiquinone oxidoreductase) | No direct enzymatic modulation reported; protective effects are likely indirect. |
| Complex II (Succinate dehydrogenase) | No direct enzymatic modulation reported. |
| Complex III (Cytochrome bc1 complex) | No direct enzymatic modulation reported. |
| Complex IV (Cytochrome c oxidase) | No direct enzymatic modulation reported. |
| Complex V (ATP synthase) | No direct enzymatic modulation reported. |
| Oxygen Consumption Rate (OCR) | Likely preserved or restored under cellular stress conditions due to mitochondrial protection. |
| Mitochondrial Membrane Potential (ΔΨm) | Stabilized/Maintained. |
| Mitochondrial Permeability Transition Pore (mPTP) | Opening is prevented. |
| Bcl-2 Family Proteins | Upregulation of anti-apoptotic Bcl-2; Downregulation of pro-apoptotic Bax. |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of this compound on mitochondrial function.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol utilizes the ratiometric fluorescent dye JC-1 to assess ΔΨm. In healthy mitochondria with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. An increase in the red/green fluorescence ratio indicates a higher ΔΨm.
Materials:
-
JC-1 dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence microscope or plate reader
-
This compound
-
FCCP or CCCP (positive control for depolarization)
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control and a positive control (e.g., 10 µM FCCP for 30 minutes).
-
JC-1 Staining:
-
Prepare a 2 µM JC-1 working solution in pre-warmed cell culture medium.
-
Remove the treatment medium from the cells and wash once with warm PBS.
-
Add 100 µL of the JC-1 working solution to each well.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the JC-1 staining solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS or imaging buffer to each well.
-
-
Analysis:
-
Fluorescence Microscopy: Capture images using filters for red (Ex/Em ~561/595 nm) and green (Ex/Em ~488/530 nm) fluorescence.
-
Fluorescence Plate Reader: Measure fluorescence intensity for J-aggregates (red; Ex/Em ~560/595 nm) and monomers (green; Ex/Em ~485/535 nm).
-
-
Data Interpretation: Calculate the ratio of red to green fluorescence intensity. An increased ratio in this compound-treated cells compared to stressed, untreated cells indicates the preservation of ΔΨm.
Assessment of Cellular Respiration using a Seahorse XF Analyzer
The Seahorse XF Cell Mito Stress Test measures key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Materials:
-
Seahorse XF Analyzer and consumables (cartridge, cell culture plates)
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
-
Seahorse XF Assay Medium
-
This compound
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture plate and allow them to adhere.
-
Treatment: Treat cells with this compound for the desired duration.
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.
-
On the day of the assay, replace the treatment medium with pre-warmed Seahorse XF Assay Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).
-
Incubate the cells at 37°C in a non-CO2 incubator for 1 hour.
-
-
Mito Stress Test:
-
Load the hydrated sensor cartridge with the mitochondrial inhibitors from the kit (oligomycin, FCCP, rotenone/antimycin A) at optimized concentrations.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.
-
-
Data Analysis: The Seahorse software will calculate the Oxygen Consumption Rate (OCR) in real-time. Analyze the changes in basal respiration, ATP production, maximal respiration, and spare respiratory capacity in this compound-treated cells compared to controls.
General Protocol for Mitochondrial Respiratory Chain Complex Activity Assays
While specific data for this compound's direct effect on complex activity is limited, this general protocol, based on commercially available colorimetric assay kits, can be adapted.
Materials:
-
Isolated mitochondria or cell lysates
-
Commercial assay kits for Complex I, II, IV, and V activity
-
Spectrophotometer or plate reader
-
This compound
Procedure:
-
Sample Preparation: Isolate mitochondria from cells or tissues treated with this compound and controls. Alternatively, prepare cell or tissue lysates according to the assay kit instructions. Determine the protein concentration of each sample.
-
Complex I (NADH Dehydrogenase) Activity:
-
Measure the decrease in NADH absorbance at 340 nm as it is oxidized. The assay typically involves providing NADH as a substrate and a specific electron acceptor.
-
-
Complex II (Succinate Dehydrogenase) Activity:
-
Measure the reduction of a specific dye (e.g., DCPIP) at a specific wavelength (e.g., 600 nm) using succinate as a substrate.
-
-
Complex IV (Cytochrome c Oxidase) Activity:
-
Measure the oxidation of reduced cytochrome c by monitoring the decrease in its absorbance at 550 nm.
-
-
Complex V (ATP Synthase) Activity:
-
Measure ATP synthesis or hydrolysis. Hydrolysis is often measured by coupling ADP production to the oxidation of NADH in an enzyme-coupled reaction, monitored at 340 nm.
-
-
Data Analysis: For each complex, calculate the specific activity (nmol/min/mg protein) and compare the activity in this compound-treated samples to controls.
Western Blot Analysis of Bcl-2 and Bax Expression
This protocol is for determining the relative protein levels of the anti-apoptotic Bcl-2 and the pro-apoptotic Bax.
Materials:
-
Cell lysates from this compound-treated and control cells
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells and quantify protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
Densitometry: Quantify the band intensities and normalize the expression of Bcl-2 and Bax to the loading control. Calculate the Bcl-2/Bax ratio.
Visualizations
Caption: Signaling pathway of this compound's neuroprotective effects on mitochondria.
Caption: Experimental workflow for assessing this compound's effects.
Caption: Logical relationships of this compound's mitochondrial effects.
References
- 1. Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Long-term stability and optimal storage conditions for (S)-Rasagiline
Technical Support Center: (S)-Rasagiline
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals, providing detailed information on the long-term stability and optimal storage conditions of this compound. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound Mesylate?
A1: For long-term storage, this compound Mesylate should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. It is also recommended to store it in a cool, dry, and well-ventilated area.[1][2] For shorter periods, such as during transport, exposure to temperatures between 15°C and 30°C is permissible.[3]
Q2: Is this compound sensitive to light?
A2: Yes, photostability studies indicate that this compound can degrade upon exposure to light. Therefore, it is crucial to store the compound in a light-resistant container.[4]
Q3: What is the shelf-life of this compound Mesylate tablets?
A3: Stability studies have shown that rasagiline tablets are exceptionally stable, with a warranted shelf life of 36 months when stored under recommended conditions.[5]
Q4: What are the known degradation pathways for this compound?
A4: The primary degradation pathways for this compound involve N-dealkylation and hydroxylation, primarily metabolized by the cytochrome P450 enzyme CYP1A2. This results in the formation of major metabolites such as (R)-1-aminoindan, 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI), and 3-hydroxy-1-aminoindan (3-OH-AI).
Q5: In which solvents is this compound Mesylate soluble?
A5: this compound Mesylate is freely soluble in water and ethanol, and sparingly soluble in isopropanol.
Troubleshooting Guide
Problem 1: I observe unexpected peaks in my HPLC analysis of a freshly prepared this compound solution.
-
Possible Cause: The this compound sample may have been exposed to adverse conditions during handling or short-term storage, leading to degradation.
-
Solution: Review the handling procedure to ensure the compound was not exposed to high temperatures, strong light, or incompatible substances. Prepare a fresh solution from a properly stored stock and re-analyze. Ensure the purity of the solvent used for dissolution.
Problem 2: My experimental results are inconsistent, possibly due to degradation of this compound in my assay medium.
-
Possible Cause: The pH of your assay medium may be contributing to the degradation of this compound. The compound is known to be more susceptible to degradation under acidic conditions.
-
Solution: Check the pH of your experimental medium. If it is acidic, consider adjusting the pH or using a different buffer system if your experimental design allows. It is advisable to prepare fresh solutions of this compound just before use.
Problem 3: The physical appearance of my solid this compound Mesylate has changed (e.g., discoloration).
-
Possible Cause: A change in physical appearance can indicate degradation due to improper storage, such as exposure to light, humidity, or high temperatures.
-
Solution: Do not use the discolored compound. Discard it according to safety protocols and use a fresh, properly stored sample for your experiments. Review your storage procedures to prevent future occurrences.
Quantitative Stability and Solubility Data
Table 1: Summary of Forced Degradation Studies for this compound Mesylate
| Stress Condition | Parameters | Degradation (%) | Major Degradation Products | Reference |
| Acidic | 5 N HCl at 70°C for 10 min | 10.2 | 1-Indanone, Amino indane | |
| Basic | 5 N NaOH at 70°C for 5 min | 1.8 | 1-Indanone | |
| Oxidative | 30% H₂O₂ at 70°C for 30 min | 3.5 | Not Specified | |
| Thermal | 105°C for 24 hours | 12.5 | 1-Indanone, Amino indane | |
| Photolytic | UV light for 7 days | 2.1 | Not Specified | |
| Hydrolytic | Water at 70°C for 10 min | 0.8 | Not Specified |
Table 2: Solubility of this compound Mesylate
| Solvent/Medium | Solubility | Temperature | Reference |
| Water | Freely soluble | Not Specified | |
| Ethanol | Freely soluble | Not Specified | |
| Isopropanol | Sparingly soluble | Not Specified | |
| 0.1 M HCl | 1.56 mg/mL | 37°C | |
| pH 4.5 Acetate Buffer | 1.89 mg/mL | 37°C | |
| pH 6.8 Phosphate Buffer | 2.12 mg/mL | 37°C |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is based on a validated method for determining the stability of this compound Mesylate under various stress conditions.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: ACE C8, 150 × 4.6 mm, 3 µm.
-
Mobile Phase A: 0.01M KH₂PO₄ in water, pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-15 min: 10-80% B
-
15-20 min: 80% B
-
20-22 min: 80-10% B
-
22-25 min: 10% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of this compound Mesylate in a suitable solvent (e.g., methanol or water) and dilute with the mobile phase to the desired concentration.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.
-
Acid Hydrolysis: Dissolve this compound Mesylate in 5 N HCl and heat at 70°C for 10 minutes. Neutralize the solution with 5 N NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound Mesylate in 5 N NaOH and heat at 70°C for 5 minutes. Neutralize the solution with 5 N HCl before HPLC analysis.
-
Oxidative Degradation: Treat a solution of this compound Mesylate with 30% hydrogen peroxide at 70°C for 30 minutes before analysis.
-
Thermal Degradation: Expose solid this compound Mesylate to a temperature of 105°C for 24 hours. Then, dissolve the sample for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound Mesylate to UV light (as per ICH Q1B guidelines) for 7 days. A dark control sample should be stored under the same conditions but protected from light.
Visualizations
Caption: Key storage and handling recommendations for this compound Mesylate.
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Metabolic degradation pathways of this compound.
References
- 1. [PDF] Development and validation of a stability-indicating RP-HPLC method for the simultaneous estimation of process related impurities and degradation products of rasagiline mesylate in pharmaceutical formulation. | Semantic Scholar [semanticscholar.org]
- 2. Development and validation of a stability-indicating RP-HPLC method for the simultaneous estimation of process related impurities and degradation products of rasagiline mesylate in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
(S)-Rasagiline Experiments: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to troubleshoot common sources of variability in experiments involving (S)-Rasagiline. The following guides and FAQs address specific issues that may be encountered during synthesis, analysis, and in-vitro cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Synthesis and Purification
Question 1: My this compound synthesis is resulting in low yields and multiple impurities. What are the common pitfalls?
Answer: Low yields and impurities in this compound synthesis often stem from suboptimal reaction conditions and the presence of contaminants. Key factors to consider are:
-
Starting Material Quality: The purity of the initial reactants, such as (R)-1-aminoindan and propargyl derivatives (e.g., propargyl benzenesulfonate), is critical. Impurities in these starting materials can lead to the formation of side products.[1][2]
-
Reaction Conditions: The reaction to form rasagiline, typically an N-alkylation, is sensitive to temperature and the choice of base.[2][3] For instance, carrying out the reaction at a lower temperature (e.g., 5-10°C) can help avoid the formation of certain impurities like isopropyl mesylate.[2]
-
Side Reactions: Unreacted starting materials or intermediates can participate in side reactions. For example, the target product, rasagiline, can sometimes react further to generate impurity B (R-(+)-N,N-dipropargyl aminoindan).
-
Purification Method: Inadequate purification post-synthesis will lead to the carry-over of impurities. Column chromatography is a common method for purification.
Troubleshooting Steps:
-
Verify the purity of your starting materials using appropriate analytical techniques (e.g., HPLC, NMR).
-
Optimize the reaction temperature and monitor the reaction progress closely (e.g., using TLC or HPLC) to avoid over-reaction or degradation.
-
Ensure the correct stoichiometry of reagents and base.
-
Employ a validated purification method, such as column chromatography, and test the purity of the final product.
Question 2: I am detecting unknown peaks in the HPLC analysis of my synthesized this compound. What could these be?
Answer: Unknown peaks in your HPLC chromatogram are likely process-related impurities or degradation products. Common impurities identified in rasagiline synthesis include:
-
Impurity A: Arises from the reaction of the starting materials.
-
Impurity B: R-(+)-N,N-dipropargyl aminoindan, formed from a further reaction of rasagiline.
-
Impurity C: Another process-related impurity.
-
Optical Isomer (S-enantiomer): The inactive S-form of rasagiline can be present if the synthesis is not stereospecific or if racemization occurs.
-
Degradation Products: Rasagiline can degrade under stress conditions like oxidation, acid/base hydrolysis, and photolysis.
To identify these impurities, techniques like HPLC-MS are often employed.
Section 2: Analytical Methods
Question 3: My HPLC results for this compound purity are inconsistent. How can I improve the reproducibility of my method?
Answer: Inconsistent HPLC results can be due to several factors related to the method and sample handling. To improve reproducibility:
-
Method Validation: Ensure your HPLC method is properly validated according to ICH guidelines for parameters like specificity, linearity, precision, accuracy, and robustness.
-
Mobile Phase Preparation: The pH and composition of the mobile phase are critical. For example, a mobile phase of acetonitrile and water (50:50) adjusted to pH 3.0 with ortho-phosphoric acid has been shown to be effective. Inconsistencies in pH or solvent ratios will affect retention times and peak shapes.
-
Column Choice and Condition: The choice of the stationary phase (e.g., C18) and the condition of the column are important. Ensure the column is properly equilibrated and maintained.
-
Sample Preparation: Be meticulous with sample preparation. Rasagiline is freely soluble in water and ethanol. Ensure complete dissolution and filter the sample to remove particulates.
-
System Suitability: Before running samples, perform system suitability tests to check that the HPLC system is performing correctly. This includes checking for parameters like theoretical plates and tailing factor.
Question 4: I am struggling to separate the (R) and (S) enantiomers of Rasagiline. What methods are effective for chiral separation?
Answer: Separating rasagiline enantiomers is challenging due to their similar physicochemical properties and requires specialized chiral separation techniques.
-
Chiral HPLC: This is a common method using a chiral stationary phase. Columns like Chiralpak® AGP have been used successfully with a mobile phase of ammonium acetate and isopropyl alcohol.
-
Capillary Electrophoresis (CE): CE is another powerful technique for chiral separations. Using a chiral selector like sulfobutylether-β-cyclodextrin (SBE-β-CD) in the background electrolyte can achieve baseline separation of the enantiomers.
It is crucial to use a validated method to accurately quantify the S-enantiomer, which is considered a chiral impurity in (R)-Rasagiline preparations.
Section 3: In-Vitro and Cell-Based Assays
Question 5: I am observing high variability in my cell-based assays with this compound. What are the potential sources of this variability?
Answer: High variability in cell-based assays can originate from multiple sources, from basic cell culture practices to the specifics of the assay itself.
-
Cell Health and Passage Number: Ensure your cells are healthy, free from contamination (like mycoplasma), and within a consistent passage number range, as cellular responses can change with excessive passaging.
-
Compound Stability in Media: this compound stability in your cell culture media under experimental conditions (e.g., temperature, light exposure) should be considered. Degradation of the compound will lead to inconsistent effective concentrations.
-
Assay Timing and Cell Density: The timing of treatment and analysis, as well as the initial cell seeding density, are critical parameters that need to be optimized and kept consistent.
-
Mechanism of Action Nuances: Rasagiline has multiple effects, including MAO-B inhibition and neuroprotective activities that may be independent of MAO-B inhibition. These effects can be cell-type specific. For example, it has been shown to affect mitochondrial membrane potential and apoptosis pathways. The observed variability could be due to the specific cellular context and the endpoints being measured.
-
Drug Interactions: If co-treating with other compounds, be aware of potential synergistic or antagonistic interactions.
Troubleshooting Steps:
-
Standardize your cell culture workflow, including seeding density and passage number.
-
Perform a stability test of this compound in your experimental media.
-
Optimize the treatment duration and concentration range for your specific cell line and assay.
-
Use appropriate positive and negative controls in every experiment.
-
Consider the specific signaling pathways affected by rasagiline in your cell type when interpreting results.
Experimental Protocols and Data
HPLC Method for Purity Analysis of Rasagiline Mesylate
This protocol is a summary of a validated RP-HPLC method for the estimation of rasagiline mesylate.
| Parameter | Specification |
| Instrument | HPLC (e.g., Shimadzu) with UV detector |
| Column | Phenomenex C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (50:50 v/v), pH adjusted to 3.0 ± 0.05 with ortho-phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Diluent | Mobile Phase |
Table 1: Example of a Validated RP-HPLC Method for Rasagiline Mesylate.
Chiral Separation Methods for Rasagiline Enantiomers
For researchers needing to quantify the enantiomeric purity of (R)-Rasagiline, the following methods have been reported:
| Method | Column/Selector | Mobile Phase/Buffer | Detection |
| UHPLC | Chiralpak® AGP (50 mm × 2.1 mm, 5 μm) | Ammonium acetate and isopropyl alcohol (90:10, v/v) | 210 nm |
| Capillary Electrophoresis | Sulfobutylether-β-cyclodextrin (30 mM SBE-β-CD) | 50 mM glycine–HCl buffer, pH 2.0 | UV Detector |
Table 2: Summary of Chiral Separation Methods for Rasagiline Enantiomers.
Visualizations
Experimental Workflow for HPLC Purity Analysis
A typical workflow for determining the purity of an this compound sample using RP-HPLC.
Signaling Pathway Implicated in Rasagiline's Neuroprotective Effect
Rasagiline's neuroprotective effects are linked to the regulation of apoptotic proteins.
References
Optimizing (S)-Rasagiline concentration for cellular neurotoxicity assays
Welcome to the technical support center for optimizing (S)-Rasagiline concentrations in cellular neurotoxicity assays. This resource provides researchers, scientists, and drug development professionals with concise answers to frequently asked questions, detailed troubleshooting guides, and established experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in neuroprotection assays?
A1: The optimal concentration of this compound is highly dependent on the cell type and the specific neurotoxic insult being investigated. However, a common starting point for in vitro neuroprotection studies is in the low micromolar to nanomolar range. For instance, in SH-SY5Y cells, concentrations between 10⁻¹⁰ M and 10⁻⁷ M have been shown to increase the expression of Glial Cell Line-Derived Neurotrophic Factor (GDNF).[1] In PC12 cells, a dose-dependent neuroprotective effect was observed with Rasagiline concentrations ranging from 3-10 µM against oxygen-glucose deprivation/reoxygenation injury.[2][3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q2: At what concentrations does this compound become cytotoxic?
A2: While Rasagiline is neuroprotective at lower concentrations, it can exhibit cytotoxicity at higher doses. The exact toxic concentration varies between cell lines. For example, in studies with malignant melanoma cell lines, significant inhibition of cell viability was observed at concentrations ranging from 2 µg/mL to 80-100 µg/mL. It is essential to determine the cytotoxic threshold in your specific neuronal cell model by performing a viability assay with a range of Rasagiline concentrations.
Q3: What are the primary mechanisms of Rasagiline's neuroprotective effects?
A3: Rasagiline's neuroprotective properties are multifaceted. As a selective irreversible monoamine oxidase B (MAO-B) inhibitor, it reduces the oxidative stress caused by the breakdown of dopamine.[4] Beyond MAO-B inhibition, Rasagiline has been shown to possess anti-apoptotic properties.[5] It helps stabilize the mitochondrial membrane potential, preventing the apoptotic cascade. The propargylamine moiety of Rasagiline is particularly important for its neuroprotective and anti-apoptotic activities. Additionally, Rasagiline can activate several pro-survival signaling pathways, including the PI3K/Akt/Nrf2 and PKC-MAP kinase pathways, leading to the increased expression of antioxidant enzymes and anti-apoptotic proteins like Bcl-2.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High cell death in Rasagiline-treated groups (even without neurotoxin) | Rasagiline concentration is too high and causing cytotoxicity. | Perform a dose-response experiment with Rasagiline alone to determine its IC50 value for your specific cell line. Start with a wide range of concentrations (e.g., 0.01 µM to 100 µM) and narrow it down. |
| Contamination of cell culture. | Regularly check for signs of bacterial or fungal contamination. Use sterile techniques and test your cell stocks for mycoplasma. | |
| No observable neuroprotective effect of Rasagiline | Rasagiline concentration is too low. | Perform a dose-response curve to find the optimal protective concentration. The effective range can be narrow. |
| The neurotoxin concentration is too high, causing overwhelming and rapid cell death that cannot be rescued. | Optimize the neurotoxin concentration to induce a sub-maximal level of cell death (e.g., 40-60%) to create a window for observing neuroprotection. | |
| Insufficient pre-incubation time with Rasagiline. | Some studies suggest that a pre-incubation period is necessary for Rasagiline to exert its protective effects. Test different pre-incubation times (e.g., 2, 6, 12, 24 hours) before adding the neurotoxin. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before plating and mix the cell suspension between pipetting to avoid cell clumping and settling. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Incomplete dissolution of formazan crystals in MTT assay. | After adding the solubilization solution (e.g., DMSO), ensure complete dissolution by shaking the plate on an orbital shaker or by gently pipetting up and down. |
Quantitative Data Summary
The following table summarizes recommended starting concentrations for this compound and common neurotoxins in different neuronal cell models based on published literature.
| Cell Line | Neurotoxin | Neurotoxin Concentration | This compound Concentration | Reference |
| SH-SY5Y | 6-Hydroxydopamine (6-OHDA) | 200 mmol/L | 0.02 - 20 mmol/L | |
| SH-SY5Y | Peroxynitrite (from SIN-1) | Not specified | Pre-incubation required | |
| PC12 | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | 4h OGD / 18h Reoxygenation | 3 - 10 µM | |
| PC12 | Serum and Nerve Growth Factor deprivation | Not applicable | 1 µM |
Experimental Protocols & Visualizations
Protocol: Assessing Neuroprotection using MTT Assay
This protocol outlines a general procedure for evaluating the neuroprotective effect of this compound against a neurotoxin in an adherent neuronal cell line.
-
Cell Seeding:
-
Culture neuronal cells (e.g., SH-SY5Y or PC12) to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/well) and incubate overnight.
-
-
Rasagiline Pre-treatment:
-
Prepare serial dilutions of this compound in serum-free culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of Rasagiline.
-
Incubate for a pre-determined optimal time (e.g., 2 to 24 hours).
-
-
Neurotoxin Treatment:
-
Prepare the neurotoxin solution at 2X the final desired concentration in serum-free medium.
-
Add an equal volume of the 2X neurotoxin solution to the corresponding wells.
-
Incubate for the required duration to induce cell death (e.g., 24 to 48 hours).
-
-
Cell Viability Assessment (MTT Assay):
-
Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Experimental Workflow
Caption: Workflow for a cellular neuroprotection assay.
Signaling Pathways in Rasagiline-Mediated Neuroprotection
Caption: Key signaling pathways in Rasagiline's neuroprotection.
References
- 1. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rasagiline Exerts Neuroprotection towards Oxygen-Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies [mdpi.com]
Methods to prevent the chemical degradation of (S)-Rasagiline in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the chemical degradation of (S)-Rasagiline in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: this compound in solution is susceptible to degradation under several conditions. The primary factors are:
-
pH: Significant degradation occurs in both acidic and alkaline conditions.[1][2]
-
Oxidation: this compound is prone to oxidative degradation.[2]
-
Temperature: Elevated temperatures accelerate the rate of degradation.[1][3]
-
Light: Exposure to light, particularly UV light, can induce photodegradation.
Q2: What is the optimal pH range to maintain the stability of an this compound solution?
A2: Based on available data, maintaining a slightly acidic to neutral pH is recommended to enhance the stability of this compound in solution. A patent suggests that a pH between 2 and 3.5 can improve stability. Another source indicates that chemically stable acid addition salts of rasagiline have a pH of a 1% aqueous solution between 3.5 and 7.0. Forced degradation studies have often utilized a mobile phase with a pH of 3.0 for analysis, suggesting reasonable stability at this pH.
Q3: Can antioxidants be used to prevent the oxidative degradation of this compound in solution?
A3: Yes, the use of antioxidants is a recommended strategy to prevent oxidative degradation. Suitable antioxidants for pharmaceutical formulations include:
-
Ascorbic acid
-
Sodium metabisulphite
-
Butylated hydroxyanisole (BHA)
-
Butylated hydroxytoluene (BHT)
-
Sodium ascorbate
-
Propyl gallate
-
Alpha-tocopherol
Q4: Are there any specific excipients that can help stabilize this compound in solution?
A4: While specific studies on excipients for this compound solutions are limited, some general principles and findings from solid dosage forms may be applicable. The use of acidulants to maintain an optimal pH microenvironment is beneficial. For instance, L-tartaric acid has been shown to stabilize rasagiline L-tartrate and fumarate salts in solid compositions. It is advisable to conduct compatibility studies with any chosen excipients to ensure they do not accelerate degradation.
Q5: How should this compound solutions be stored to minimize degradation?
A5: To minimize degradation, this compound solutions should be:
-
Stored at controlled room temperature or refrigerated, avoiding high temperatures.
-
Protected from light by using amber-colored vials or by storing them in the dark.
-
Formulated with an appropriate buffer system to maintain a stable pH, preferably in the slightly acidic to neutral range.
-
Considered for the inclusion of a suitable antioxidant if oxidative degradation is a concern.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Loss of potency in the this compound solution over a short period. | Inappropriate pH: The solution may be too acidic or too alkaline. | Measure the pH of the solution. Adjust the pH to a range of 3.0-7.0 using a suitable buffer system. A pH between 2 and 3.5 has been suggested for improved stability. |
| High Temperature: The solution may be stored at an elevated temperature. | Store the solution at a controlled, lower temperature, such as 2-8°C. | |
| Discoloration or precipitation in the solution. | Oxidative Degradation: Exposure to oxygen may be causing the formation of colored degradation products. | Prepare the solution using deoxygenated solvents and consider adding an antioxidant (e.g., ascorbic acid, sodium metabisulfite). |
| Photodegradation: Exposure to light can lead to the formation of insoluble degradants. | Protect the solution from light at all times by using amber glass containers or by wrapping the container in aluminum foil. | |
| Appearance of unknown peaks in HPLC analysis. | Chemical Degradation: The presence of new peaks indicates the formation of degradation products due to hydrolysis, oxidation, or photolysis. | Refer to the Experimental Protocols section to perform forced degradation studies to identify the potential degradation products and their formation pathways. Based on the findings, adjust the formulation and storage conditions accordingly (e.g., pH adjustment, addition of antioxidants, protection from light). |
Quantitative Data on this compound Degradation
The following table summarizes the degradation of this compound observed under various stress conditions as reported in the literature. It is important to note that these are results from forced degradation studies and represent accelerated degradation.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 2 hours | 80°C | Significant | |
| 2 N HCl | 30 minutes | 60°C | Significant | ||
| 5 N HCl | 10 minutes | 70°C | Significant | ||
| Base Hydrolysis | 0.1 N NaOH | 2 hours | 80°C | Significant | |
| 2 N NaOH | 30 minutes | 60°C | Significant | ||
| 5 N NaOH | 5 minutes | 70°C | Significant | ||
| Oxidative | 3% H₂O₂ | 10 minutes | 70°C | Significant | |
| 20% H₂O₂ | 30 minutes | 60°C | Significant | ||
| 30% H₂O₂ | 8 hours | 80°C | Significant | ||
| Thermal | Dry Heat | 12 hours | 60°C | Significant | |
| Dry Heat | 6 hours | 105°C | Significant | ||
| Photolytic | UV Chamber | 24 hours | Ambient | Significant |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Solution
This protocol outlines the methodology for conducting a forced degradation study to identify the degradation pathways of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound mesylate at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).
2. Acid-Induced Degradation:
-
To an aliquot of the stock solution, add an equal volume of 2 N HCl.
-
Incubate the mixture at 60°C for 30 minutes.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 2 N NaOH.
-
Dilute the final solution with the HPLC mobile phase to a suitable concentration for analysis.
3. Base-Induced Degradation:
-
To an aliquot of the stock solution, add an equal volume of 2 N NaOH.
-
Incubate the mixture at 60°C for 30 minutes.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 2 N HCl.
-
Dilute the final solution with the HPLC mobile phase for analysis.
4. Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 20% hydrogen peroxide (H₂O₂).
-
Incubate the mixture at 60°C for 30 minutes.
-
Cool the solution to room temperature.
-
Dilute the final solution with the HPLC mobile phase for analysis.
5. Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and place it in an oven at 105°C for 6 hours.
-
Cool the solution to room temperature.
-
Dilute with the HPLC mobile phase for analysis.
6. Photodegradation:
-
Expose a clear vial containing the stock solution to UV light in a photostability chamber for 24 hours.
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
After exposure, dilute both the exposed and control samples with the HPLC mobile phase for analysis.
7. HPLC Analysis:
-
Analyze all the stressed samples and a control (unstressed) sample by a stability-indicating HPLC method. A typical method might use a C18 column with a mobile phase of acetonitrile and a phosphate buffer (pH 3.0) and UV detection at 210 nm.
Visualizations
Caption: Major stress factors leading to the degradation of this compound.
Caption: Workflow for a typical forced degradation study of this compound.
Caption: Decision-making process for stabilizing this compound solutions.
References
Addressing inconsistent experimental results with (S)-Rasagiline
Welcome to the technical support center for researchers working with (S)-Rasagiline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in vitro and in vivo experiments. Our goal is to help you achieve more reproducible and reliable results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the IC50 value of this compound for MAO-B inhibition. What are the potential causes?
A1: Inconsistent IC50 values for this compound can stem from several factors:
-
Reagent Purity and Stability: Ensure the purity of your this compound stock. The compound is light-sensitive and should be stored protected from light in a tightly sealed container at the recommended temperature. Prepare fresh working solutions for each experiment.
-
Enzyme Activity: The activity of the monoamine oxidase B (MAO-B) enzyme preparation can vary between batches and may decrease with improper storage. Use a consistent source of MAO-B and validate its activity in each assay.
-
Substrate Concentration: The IC50 value is dependent on the substrate concentration relative to its Michaelis constant (Km). Use a substrate concentration at or below the Km for competitive inhibitors to obtain an accurate IC50.
-
Assay Conditions: Minor variations in pH, temperature, and incubation time can significantly impact enzyme kinetics. Standardize these parameters across all experiments.
-
Metabolism in Cell-Based Assays: If using cell lysates or whole cells, the metabolic activity of the cells can alter the effective concentration of this compound.
Q2: Our neuroprotection assays with this compound show inconsistent cytoprotective effects against 6-OHDA-induced toxicity in PC12 cells. Why might this be happening?
A2: The neuroprotective effects of this compound can be influenced by several experimental variables:
-
MAO-B Independent Mechanism: The neuroprotective properties of rasagiline are largely attributed to its propargylamine moiety and are independent of MAO-B inhibition.[1] This protection involves the activation of pro-survival signaling pathways.
-
Cell Health and Passage Number: The health and passage number of your PC12 cells are critical. Use cells at a low passage number and ensure they are healthy and not overly confluent before inducing toxicity.
-
6-OHDA Potency: 6-hydroxydopamine (6-OHDA) is highly unstable and susceptible to oxidation. Prepare fresh 6-OHDA solutions immediately before use and protect them from light.
-
Treatment Timing and Concentration: The timing of this compound pre-treatment and the concentration used are crucial. A dose-response curve should be generated to determine the optimal protective concentration in your specific experimental setup.
-
Assay Endpoint: The method used to assess cell viability (e.g., MTT, LDH release, trypan blue exclusion) can yield different results. Ensure your chosen assay is sensitive and appropriate for the expected mode of cell death.
Q3: We see conflicting reports in the literature regarding the disease-modifying effects of this compound. What is the current understanding?
A3: The clinical data on the disease-modifying effects of this compound in Parkinson's disease have been inconsistent. The ADAGIO (Attenuation of Disease Progression with Azilect Given Once-Daily) study, a large clinical trial, yielded puzzling results.[2] The study suggested a potential disease-modifying effect at a 1 mg/day dose, but not at a 2 mg/day dose.[2] This has led to debate within the scientific community, and currently, this compound is not definitively recognized as a disease-modifying therapy for Parkinson's disease.
Q4: How does the metabolism of this compound affect its experimental outcomes?
A4: this compound is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2.[3] Genetic variations (polymorphisms) in the CYP1A2 gene can lead to significant differences in how individuals metabolize the drug, resulting in variability in its plasma concentration and efficacy.[4] Furthermore, factors that influence CYP1A2 activity, such as smoking (induces CYP1A2) or the use of other drugs that are substrates or inhibitors of this enzyme, can alter the pharmacokinetics of this compound and contribute to inconsistent results. Its major metabolite, 1-(R)-aminoindan, is also reported to have neuroprotective properties.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies to provide a reference range for your experiments.
Table 1: In Vitro MAO-B Inhibition by this compound
| Enzyme Source | Substrate | IC50 (nM) | Reference |
| Rat Brain Homogenate | 4 | ||
| Human Brain Homogenate | 14 | ||
| Recombinant Human MAO-B | Benzylamine | ~5-10 | |
| Recombinant Human MAO-B | Kynuramine | 4.43 ± 0.92 |
Table 2: Neuroprotective Concentrations of this compound in In Vitro Models
| Cell Line | Toxin | Effective Concentration Range (µM) | Assay | Reference |
| PC12 | Oxygen-Glucose Deprivation | 3-10 | LDH Release | |
| PC12 | 6-OHDA | 0.1 - 10 | MTT Assay | |
| SH-SY5Y | MPP+ | 0.01 - 1 | Cell Viability | |
| Primary Mesencephalic Neurons | Glutamate | 1 - 10 | Immunocytochemistry |
Detailed Experimental Protocols
Protocol 1: MAO-B Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and published literature for determining the IC50 of this compound for MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., Kynuramine or a proprietary substrate that generates H₂O₂)
-
This compound
-
Positive control inhibitor (e.g., Selegiline)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Detection reagent (if using a H₂O₂-based assay, this will include horseradish peroxidase and a fluorogenic probe)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a range of concentrations for IC50 determination.
-
Dilute the MAO-B enzyme in assay buffer to the recommended working concentration.
-
Prepare the substrate solution according to the manufacturer's instructions or at a concentration at or below its Km.
-
-
Assay:
-
Add 50 µL of the diluted this compound or positive control to the appropriate wells of the 96-well plate.
-
For control wells (100% enzyme activity), add 50 µL of assay buffer.
-
Add 50 µL of the diluted MAO-B enzyme solution to all wells.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 100 µL of the substrate solution to each well.
-
-
Measurement:
-
Immediately begin kinetic measurement of fluorescence in a plate reader at the appropriate excitation and emission wavelengths for your substrate (e.g., Ex/Em = 320/380 nm for kynuramine or ~535/587 nm for H₂O₂-based assays).
-
Record readings every 1-2 minutes for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each this compound concentration relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Neuroprotection Assay against 6-OHDA Toxicity in PC12 Cells
This protocol outlines a common method to assess the neuroprotective effects of this compound.
Materials:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin)
-
This compound
-
6-hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed PC12 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Allow cells to adhere and grow for 24 hours.
-
-
Pre-treatment:
-
Prepare various concentrations of this compound in serum-free medium.
-
Remove the culture medium from the wells and replace it with the this compound-containing medium.
-
Incubate for 1-2 hours.
-
-
Toxin Induction:
-
Prepare a fresh solution of 6-OHDA in serum-free medium. The final concentration will need to be optimized (typically 50-150 µM) to induce ~50% cell death in 24 hours.
-
Add the 6-OHDA solution to the wells (except for the untreated control wells).
-
Incubate for 24 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against the this compound concentration to determine the neuroprotective effect.
-
Visualizations
Signaling Pathways
References
Technical Support Center: (S)-Rasagiline Quality Control and Purity Assessment for Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Rasagiline. The information is designed to address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of this compound?
A1: The primary methods for assessing the purity of this compound, particularly for enantiomeric purity, involve chiral chromatography. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) with a chiral stationary phase are the most common and reliable techniques.[1][2][3] These methods can effectively separate this compound from its active (R)-enantiomer. Additionally, Reverse-Phase HPLC (RP-HPLC) is widely used to determine the overall purity and to quantify process-related impurities and degradation products. Spectrophotometric methods can also be employed for quantification in pharmaceutical preparations.
Q2: What are the common impurities found in this compound samples?
A2: Impurities in Rasagiline can originate from the synthesis process, degradation, or storage. Common process-related impurities may include starting materials like 1-indanone and 1-aminoindan, as well as by-products from the synthetic route. The most critical impurity is the (R)-enantiomer of Rasagiline, which is the active pharmaceutical ingredient. Degradation products can form under stress conditions such as exposure to acid, heat, or light.
Q3: How can I ensure the stability of my this compound sample during analysis?
A3: this compound solutions are noted to be unstable and should be prepared fresh for analysis. To minimize degradation, it is recommended to protect solutions from light and heat. Forced degradation studies have shown that Rasagiline can degrade under acidic and thermal stress conditions. Therefore, using appropriate storage conditions (e.g., refrigeration) and minimizing the time between sample preparation and analysis is crucial.
Troubleshooting Guides
Chiral HPLC/UHPLC Analysis
Issue: Poor resolution between (R)- and this compound enantiomers.
-
Possible Cause 1: Inappropriate Chiral Column. The choice of chiral stationary phase is critical for enantiomeric separation.
-
Solution: Utilize a column specifically designed for enantiomeric separation of amines, such as a Chiralpak® AGP column. Polysaccharide-based columns like Chiralcel OJ-H or Chiralpak® AD-RH have also been reported to be effective.
-
-
Possible Cause 2: Suboptimal Mobile Phase Composition. The mobile phase composition significantly influences chiral recognition.
-
Solution: Optimize the mobile phase. A commonly used mobile phase for Chiralpak® AGP columns is a mixture of ammonium acetate and isopropyl alcohol (e.g., 90:10, v/v). Adjusting the ratio of the organic modifier and the aqueous buffer, as well as the pH, can improve resolution.
-
-
Possible Cause 3: Inadequate Flow Rate or Temperature. These parameters can affect the kinetics of the separation.
-
Solution: Optimize the flow rate and column temperature. A typical flow rate for UHPLC is around 0.6 mL/min. Experiment with different temperatures to find the optimal condition for your specific column and mobile phase.
-
Issue: Peak tailing or broad peaks.
-
Possible Cause 1: Secondary Interactions with the Stationary Phase. The amine group in Rasagiline can interact with residual silanols on silica-based columns.
-
Solution: Add a competing amine, such as triethylamine, to the mobile phase in small concentrations (e.g., 0.1%) to block active sites on the stationary phase. Ensure the mobile phase pH is appropriate to maintain the desired ionization state of Rasagiline.
-
-
Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample to a lower concentration within the linear range of the method.
-
Reverse-Phase HPLC Analysis
Issue: Co-elution of impurities with the main this compound peak.
-
Possible Cause 1: Insufficient Chromatographic Resolution. The mobile phase gradient or isocratic composition may not be optimal for separating all impurities.
-
Solution: Develop a gradient elution method to improve the separation of impurities with different polarities. Adjusting the mobile phase composition (e.g., the ratio of acetonitrile to water/buffer) and the pH can also enhance resolution.
-
-
Possible Cause 2: Inappropriate Stationary Phase. The chosen C18 or C8 column may not provide the necessary selectivity.
-
Solution: Screen different stationary phases (e.g., C8, C18, Phenyl-Hexyl) to find one with better selectivity for the specific impurities in your sample.
-
Quantitative Data Summary
Table 1: HPLC/UHPLC Method Parameters for this compound Purity Assessment
| Parameter | Chiral UHPLC Method | RP-HPLC Method | RP-HPLC Method |
| Column | Chiralpak® AGP (50 mm × 2.1 mm, 5 μm) | RP-18 | Inert Sustain C18 (100 mm x 4.6 mm, 3 µm) |
| Mobile Phase | Ammonium acetate: Isopropyl alcohol (90:10, v/v) | Acetonitrile: 0.02 M Ammonium acetate (60:40, v/v) | Water: Acetonitrile: H3PO4 (80:20:0.1 % v/v) |
| Flow Rate | 0.6 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | Fluorescence (Ex: 210 nm, Em: 288 nm) | UV at 211 nm |
| Linearity Range | 0.2 - 1.5 µg/mL (for S-enantiomer) | 0.5 - 3.0 µg/mL | 2 - 18 µg/mL |
| LOD | 0.06 µg/mL | Not Reported | Not Reported |
| LOQ | 0.2 µg/mL | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Chiral UHPLC Method for Enantiomeric Purity of this compound
This protocol is adapted from a validated method for the enantiomeric separation of Rasagiline.
-
Instrumentation: Ultra-High-Performance Liquid Chromatograph with a UV detector.
-
Chromatographic Conditions:
-
Column: Chiralpak® AGP (50 mm × 2.1 mm, 5 µm).
-
Mobile Phase: A mixture of ammonium acetate and isopropyl alcohol (90:10, v/v).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in water.
-
Prepare a standard solution by diluting the stock solution with water to a final concentration of 1.5 µg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the this compound research sample in water to achieve a known concentration (e.g., 200 µg/mL).
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard and sample solutions.
-
Identify the peaks for the (S)- and (R)-enantiomers based on the retention time of the standard.
-
Calculate the percentage of the (R)-enantiomer impurity in the sample.
-
Protocol 2: Stability-Indicating RP-HPLC Method for Purity Assessment
This protocol is based on a stability-indicating method for Rasagiline Mesylate.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Chromatographic Conditions:
-
Column: ACE C8 (150 × 4.6 mm, 3 µm).
-
Mobile Phase A: 0.01M Potassium dihydrogen phosphate buffer (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A time-programmed gradient can be developed to optimize separation (e.g., starting with a higher percentage of Mobile Phase A and gradually increasing Mobile Phase B).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Prepare working standard solutions by diluting the stock solution.
-
-
Sample Solution Preparation:
-
Dissolve the this compound sample in the diluent to a known concentration.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the diluent (as a blank), standard solutions, and sample solution.
-
Identify and quantify any impurities by comparing their retention times and peak areas to those of the main peak and any available impurity standards.
-
Visualizations
References
Strategies to minimize off-target effects of (S)-Rasagiline in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of (S)-Rasagiline in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from (R)-Rasagiline?
This compound, also known as TVP-1022, is the S-enantiomer of Rasagiline. While (R)-Rasagiline (Azilect®) is a potent, irreversible inhibitor of monoamine oxidase B (MAO-B), this compound is considered the relatively inactive enantiomer with very weak MAO inhibitory activity.[1][2] This makes it a potential negative control in experiments focusing on MAO-B inhibition. However, it is crucial to recognize that "inactive" in the context of MAO-B inhibition does not mean devoid of any biological activity.
Q2: What are the known on-target and off-target effects of the Rasagiline family of compounds?
The primary on-target effect of (R)-Rasagiline is the selective and irreversible inhibition of MAO-B, which leads to increased dopamine levels in the brain.[1][3] Off-target effects, which are independent of MAO-B inhibition, have been observed for both enantiomers and are often attributed to the shared propargylamine moiety.[4] These include neuroprotective and anti-apoptotic activities.
Q3: Can this compound be used as a negative control in my experiments?
This compound can be a useful control to distinguish between effects mediated by MAO-B inhibition and those that are independent of this mechanism. However, it is not a completely inert compound. Studies have shown that this compound can exert neuroprotective effects, although to a lesser extent than (R)-Rasagiline. Therefore, while it can help to isolate MAO-B-independent effects, any observed activity should be carefully interpreted as a potential off-target effect of the propargylamine structure itself.
Q4: What are the key signaling pathways potentially affected by this compound's off-target activity?
Research on (R)-Rasagiline has identified several MAO-B-independent signaling pathways that may also be modulated by this compound due to their structural similarity. These include:
-
MAPK/ERK Pathway: Rasagiline has been shown to induce the phosphorylation of ERK (p44/p42 MAPK).
-
Akt/Nrf2 Pathway: Rasagiline can activate the Akt/Nrf2 redox-signaling pathway, leading to the expression of antioxidant enzymes.
-
sAPPα Secretion: The propargylamine moiety has been linked to increased secretion of the non-amyloidogenic soluble amyloid precursor protein α (sAPPα).
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell-based assays and provides strategies to minimize and interpret off-target effects.
| Problem | Potential Cause | Recommended Solution |
| Unexpected cellular phenotype observed with this compound treatment. | The observed effect is likely an off-target effect mediated by the propargylamine structure and not related to MAO-B inhibition. | 1. Concentration Optimization: Perform a dose-response curve to determine the lowest concentration of this compound that elicits the off-target effect. Compare this to the effective concentration of (R)-Rasagiline for MAO-B inhibition. 2. Use a Structurally Different Control: Employ a non-propargylamine MAO-B inhibitor (if available and suitable for your experimental question) to confirm that the observed phenotype is specific to the propargylamine scaffold. 3. Investigate Known Off-Target Pathways: Assess the activation of known off-target signaling pathways such as MAPK/ERK and Akt/Nrf2. |
| High cell toxicity at working concentrations. | The concentration of this compound may be too high, leading to general cellular toxicity unrelated to a specific off-target pathway. | 1. Determine IC50 for Cytotoxicity: Perform a cell viability assay (e.g., MTT, LDH release) to determine the cytotoxic concentration range of this compound in your specific cell line. 2. Optimize Incubation Time: Reduce the duration of exposure to this compound to the minimum time required to observe the intended on-target effect with (R)-Rasagiline. |
| Inconsistent or variable results between experiments. | Variability in cell culture conditions, passage number, or compound preparation can contribute to inconsistent results. | 1. Standardize Cell Culture Practices: Maintain consistent cell density, passage number, and growth conditions for all experiments. 2. Fresh Compound Preparation: Prepare fresh stock solutions of this compound and dilute to working concentrations immediately before each experiment. Avoid repeated freeze-thaw cycles of stock solutions. 3. Include Appropriate Controls: Always include vehicle-treated controls (e.g., DMSO) and positive controls for the expected on-target effect ((R)-Rasagiline) in every experiment. |
| Difficulty distinguishing off-target from on-target effects. | The experimental design may not be sufficient to isolate the specific effects of MAO-B inhibition. | 1. Direct Comparison of Enantiomers: Conduct parallel experiments with both (R)-Rasagiline and this compound over a range of concentrations. This will help to delineate the concentration at which MAO-B-independent effects become prominent. 2. Rescue Experiments: If studying a downstream effect of MAO-B inhibition, attempt to rescue the phenotype by providing the product of the enzymatic reaction that is being inhibited. |
Quantitative Data Summary
The following tables summarize available quantitative data for Rasagiline enantiomers. Note that data for this compound is limited, and researchers are encouraged to determine these values in their specific experimental systems.
Table 1: Inhibitory Concentration (IC50) of Rasagiline Enantiomers against MAO
| Compound | Target | IC50 (nM) | Source |
| (R)-Rasagiline | Rat Brain MAO-B | 4.43 | |
| (R)-Rasagiline | Rat Brain MAO-A | 412 | |
| This compound | MAO-B | Very weak inhibitor |
Table 2: Neuroprotective Effects of Rasagiline Enantiomers
| Compound | Model | Parameter | Effect | Source |
| (R)-Rasagiline | Rat focal ischemia | Infarct volume | Significant reduction | |
| This compound | Rat focal ischemia | Infarct volume | Less effective than (R)-form, but still significant reduction compared to saline |
Key Experimental Protocols
1. Protocol for Quantifying Soluble Amyloid Precursor Protein α (sAPPα) Secretion
This protocol is adapted from standard ELISA-based methods for measuring secreted proteins.
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Replace the culture medium with a serum-free medium containing the desired concentrations of this compound, (R)-Rasagiline (as a positive control for propargylamine effects), and a vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours) to allow for sAPPα accumulation in the medium.
-
Sample Collection: Carefully collect the conditioned medium from each well. It is advisable to centrifuge the medium to pellet any detached cells or debris.
-
Quantification: Measure the concentration of sAPPα in the conditioned medium using a commercially available sAPPα ELISA kit, following the manufacturer's instructions.
-
Data Normalization: Normalize the sAPPα concentration to the total protein content of the cells in each well to account for any differences in cell number.
2. Protocol for Assessing MAPK/ERK Phosphorylation
This protocol describes a cell-based ELISA approach for measuring ERK phosphorylation.
-
Cell Seeding: Seed cells in a 96-well plate and culture overnight.
-
Serum Starvation: To reduce basal ERK phosphorylation, serum-starve the cells for a period of 4-24 hours, depending on the cell type.
-
Treatment: Treat the cells with this compound, a known ERK activator (e.g., EGF) as a positive control, and a vehicle control for a short duration (typically 5-30 minutes).
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer.
-
Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the cells and incubate with a secondary antibody conjugated to a fluorescent dye or an enzyme (e.g., HRP).
-
-
Detection:
-
For fluorescently labeled antibodies, measure the fluorescence intensity using a microplate reader.
-
For HRP-conjugated antibodies, add a chemiluminescent or colorimetric substrate and measure the signal.
-
-
Normalization: Normalize the p-ERK1/2 signal to the total ERK1/2 signal or to a nuclear stain (e.g., DAPI) to account for variations in cell number.
Visualizations
Caption: MAO-B independent signaling pathways activated by propargylamines.
Caption: Logical workflow for investigating this compound off-target effects.
References
- 1. Rasagiline - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine oxidase B inhibitors as neuroprotectants against Parkinson's disease [rasagiline.com]
Technical Support Center: Enhancing (S)-Rasagiline CNS Bioavailability in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the central nervous system (CNS) bioavailability of (S)-Rasagiline in animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most promising strategies to enhance the CNS bioavailability of this compound in animal models?
A1: Current research highlights two primary routes: intranasal (IN) and transdermal delivery, often utilizing nanotechnology to overcome the blood-brain barrier (BBB).
-
Intranasal (IN) Delivery: This non-invasive route allows for direct nose-to-brain transport, bypassing the BBB and extensive first-pass metabolism.[1][2] Formulations like chitosan-coated nanoparticles, transferosomal in situ gels, and solid lipid nanoparticles have shown significant success in increasing rasagiline concentration in the brain.[1][3][4]
-
Transdermal Delivery: Transdermal patches containing rasagiline-loaded nanoparticles offer a non-invasive approach for sustained drug release and improved bioavailability compared to the oral route.
Q2: Why is my rasagiline nanoparticle formulation showing low encapsulation efficiency?
A2: Low encapsulation efficiency can stem from several factors related to the formulation process. For rasagiline, which is water-soluble, encapsulation into polymeric nanoparticles can be challenging.
-
Method of Preparation: The double emulsification-solvent evaporation technique is often used for encapsulating hydrophilic drugs like rasagiline into PLGA nanoparticles. Issues with the emulsification steps or rapid partitioning of the drug into the external aqueous phase can lead to low encapsulation.
-
Polymer and Surfactant Choice: The type and concentration of the polymer (e.g., PLGA, chitosan) and surfactants/stabilizers are critical.
-
Drug-Polymer Interaction: Insufficient interaction between rasagiline and the polymer matrix can result in poor entrapment.
-
pH of the Medium: The pH during formulation can affect the ionization state of both the drug and the polymer, influencing their interaction and thus encapsulation.
Q3: I am observing high variability in my in vivo pharmacokinetic data in rats. What could be the cause?
A3: High variability in preclinical pharmacokinetic studies is a common issue and can be attributed to several factors:
-
Animal-related Factors: Interspecies and intra-species differences in physiology, metabolism, and stress levels can significantly impact drug absorption and distribution.
-
Administration Technique: For intranasal delivery, the precise site of deposition in the nasal cavity is crucial for nose-to-brain transport. Inconsistent administration volume or technique can lead to variable systemic absorption and CNS delivery. The use of specialized intranasal spray devices can improve consistency compared to simple pipetting.
-
Formulation Stability: The stability of the nanoparticle formulation in vivo can affect drug release and absorption profiles.
-
Blood Sampling and Tissue Collection: The timing and method of blood sampling and brain tissue harvesting must be consistent across all animals.
Q4: What are the key parameters to assess the effectiveness of brain targeting for my rasagiline formulation?
A4: To quantify the efficiency of brain targeting, the following parameters are typically calculated from pharmacokinetic data obtained after intravenous (IV) and the targeted route of administration (e.g., intranasal):
-
Drug Targeting Efficiency (DTE%): This represents the relative accumulation of the drug in the brain via the targeted route compared to the IV route. A DTE% > 100% indicates effective brain targeting.
-
Direct Transport Percentage (DTP%): This parameter quantifies the proportion of the drug that reaches the brain directly from the site of administration (e.g., nasal cavity), bypassing the systemic circulation.
Troubleshooting Guides
Issue 1: Inconsistent Particle Size and High Polydispersity Index (PDI) in Nanoparticle Formulation
| Potential Cause | Troubleshooting Step |
| Inadequate mixing or homogenization | Optimize stirring speed and duration during nanoparticle preparation. Consider using a high-shear homogenizer or sonicator for more uniform particle size reduction. |
| Improper concentration of polymer or cross-linker | Systematically vary the concentrations of the polymer (e.g., chitosan, PLGA) and cross-linking agent (e.g., TPP) to find the optimal ratio for stable nanoparticle formation. |
| Aggregation of nanoparticles | Ensure adequate concentration of a suitable stabilizer or surfactant in the formulation. For chitosan nanoparticles, the positive surface charge helps prevent aggregation. |
Issue 2: Poor Reproducibility of In Vivo Brain Concentration of Rasagiline After Intranasal Administration
| Potential Cause | Troubleshooting Step |
| Inaccurate dosing volume | Use a calibrated micropipette or a precision pump for accurate and consistent volume administration. For rats, the volume is typically around 50 µL. |
| Improper positioning of the animal and delivery device | Anesthetize the animal lightly to prevent movement. Ensure the delivery tip is inserted to a consistent depth in the nasal cavity to target the olfactory region. |
| Formulation being rapidly cleared from the nasal cavity | Incorporate mucoadhesive polymers (e.g., chitosan, carbopol) into the formulation to increase residence time in the nasal cavity. |
| Animal swallowing the formulation | Position the animal with its head tilted back during administration to minimize drainage into the pharynx. |
Issue 3: Low Recovery of Rasagiline from Brain Tissue Samples During Bioanalysis
| Potential Cause | Troubleshooting Step | | Inefficient tissue homogenization | Ensure the brain tissue is thoroughly homogenized on ice using a suitable homogenizer (e.g., bead homogenizer, sonicator). | | Incomplete extraction of the drug from the homogenate | Optimize the extraction solvent and procedure. Liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) is commonly used. Multiple extraction steps may be necessary. | | Degradation of rasagiline during sample processing | Keep samples on ice throughout the processing steps. Use of a protease inhibitor cocktail in the homogenization buffer can prevent enzymatic degradation. | | Adsorption of the drug to labware | Use low-binding microcentrifuge tubes and pipette tips. |
Data Presentation
Table 1: Physicochemical Properties of Rasagiline Nanoparticle Formulations
| Formulation Type | Polymer/Lipid | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Reference |
| Chitosan Glutamate Nanoparticles | Chitosan Glutamate | 151.1 ± 10.31 | 0.380 ± 0.01 | 96.43 ± 4.23 | |
| Chitosan-coated PLGA Nanoparticles | PLGA, Chitosan | 122.38 ± 3.64 | 0.212 ± 0.009 | 75.83 ± 3.76 | |
| Transferosomal In Situ Gel | Phosphatidylcholine, Sodium Deoxycholate | 198.63 ± 34.98 | - | 95.73 ± 0.09 | |
| Solid Lipid Nanoparticles in Gel | - | 253 | 0.282 | 37.8 | |
| Lipid-Polymer Hybrid Nanoparticles | Polycaprolactone, Lecithin | 132 ± 4.58 | 0.273 ± 0.02 | 46 ± 3.9 |
Table 2: Pharmacokinetic Parameters of Rasagiline in Rat Brain Following Different Routes of Administration
| Formulation | Route | Cmax (ng/mL or ng/g) | AUC (ng·h/mL or ng·h/g) | Brain Bioavailability (%) | Reference |
| Rasagiline Solution | IV | - | - | - | |
| Transferosomal In Situ Gel | IN | 290.07 ± 35.54 | 1083.41 ± 140.84 | 131.17 | |
| Rasagiline Solution | IV | 198.36 ± 12.37 | 289.47 ± 23.45 | - | |
| CS-PLGA-NPs | IN | 1109.48 ± 45.39 | 2487.38 ± 121.49 | - |
Table 3: Brain Targeting Efficiency of Intranasal Rasagiline Formulations in Rats
| Formulation | Drug Targeting Efficiency (DTE%) | Direct Transport Percentage (DTP%) | Reference |
| Transferosomal In Situ Gel | 304.53 | 67.16 | |
| Chitosan Glutamate Nanoparticles | - | 69.27 ± 2.1 |
Experimental Protocols
Protocol 1: Preparation of Rasagiline-Loaded Chitosan-Coated PLGA Nanoparticles
This protocol is based on the double emulsification-solvent evaporation technique.
-
Primary Emulsion (w/o): Dissolve this compound in an aqueous solution. Add this aqueous phase to an organic solution of PLGA in a suitable solvent (e.g., dichloromethane) and sonicate to form a water-in-oil emulsion.
-
Secondary Emulsion (w/o/w): Add the primary emulsion to a larger volume of an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol) and sonicate again to form a water-in-oil-in-water double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Chitosan Coating: Add a chitosan solution to the nanoparticle suspension and stir to allow the positively charged chitosan to coat the negatively charged PLGA nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove unentrapped drug and excess reagents.
-
Lyophilization: Resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., trehalose) and freeze-dry to obtain a powder for long-term storage.
Protocol 2: In Vivo Pharmacokinetic Study in Rats (Intranasal vs. Intravenous)
This protocol is a generalized procedure based on several studies.
-
Animal Acclimatization: House male Wistar or Sprague-Dawley rats in a controlled environment for at least one week before the experiment with free access to food and water.
-
Animal Groups: Divide the rats into groups for each formulation and route of administration (e.g., Intranasal Nanoparticles, Intravenous Rasagiline Solution).
-
Dosing:
-
Intranasal (IN): Lightly anesthetize the rats. Administer the rasagiline nanoparticle suspension into the nostrils using a micropipette or a specialized nasal spray device.
-
Intravenous (IV): Administer the rasagiline solution via the tail vein.
-
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration, collect blood samples (via retro-orbital plexus or tail vein) into heparinized tubes. Euthanize the animals at each time point and perfuse the circulatory system with saline. Harvest the whole brain.
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Brain: Weigh the brain tissue and homogenize it in a suitable buffer.
-
-
Drug Quantification: Extract rasagiline from the plasma and brain homogenates using a suitable method (e.g., protein precipitation or liquid-liquid extraction). Analyze the concentration of rasagiline using a validated HPLC or LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, and AUC for both plasma and brain.
Visualizations
Caption: Workflow for evaluating intranasal delivery of rasagiline nanoparticles.
Caption: Pathways for this compound delivery to the brain after intranasal administration.
References
- 1. Investigating the Targeting Power to Brain Tissues of Intranasal Rasagiline Mesylate-Loaded Transferosomal In Situ Gel for Efficient Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Brain targeted nanoparticulate drug delivery system of rasagiline via intranasal route - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining experimental protocols for (S)-Rasagiline in neuroinflammation studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining experimental protocols involving (S)-Rasagiline in neuroinflammation studies.
Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding the use of this compound in neuroinflammation experiments.
| Question | Answer |
| What is the primary mechanism of action of this compound in the context of neuroinflammation? | This compound is a potent, irreversible inhibitor of monoamine oxidase-B (MAO-B), which reduces the degradation of dopamine. Beyond this, it exhibits neuroprotective effects independent of MAO-B inhibition, including the activation of anti-apoptotic proteins like Bcl-2, modulation of signaling pathways such as Akt/Nrf2, and stabilization of mitochondrial function. These actions collectively contribute to its anti-inflammatory properties.[1][2] |
| What is a suitable in vitro model to study the anti-neuroinflammatory effects of this compound? | A common and effective in vitro model involves using primary microglia or microglial cell lines (e.g., BV-2) stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory response. Co-cultures of microglia with neuronal cells can also be used to assess the neuroprotective effects of this compound against inflammation-induced neuronal damage. |
| What concentrations of this compound are typically effective in cell culture experiments? | Effective concentrations of this compound in in vitro studies typically range from the low nanomolar to the low micromolar range. For example, studies have shown dose-dependent neuroprotection of 20-80% in PC12 neuronal cells at concentrations between 3-10 µM.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. |
| Is this compound stable in cell culture medium? | This compound is generally stable in aqueous solutions and cell culture media. However, it is good practice to prepare fresh stock solutions and dilute them to the final working concentration immediately before each experiment to ensure consistent activity. Stock solutions are typically prepared in DMSO and can be stored at -20°C. |
| How should I prepare this compound for my experiments? | Prepare a high-concentration stock solution of this compound mesylate in sterile DMSO (e.g., 10-100 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For experiments, thaw an aliquot and dilute it to the desired final concentration in your cell culture medium. Ensure the final DMSO concentration in the culture is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. |
Troubleshooting Guides
Practical solutions for common problems encountered during neuroinflammation experiments with this compound.
In Vitro Neuroinflammation Model (LPS-stimulated Microglia)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in cytokine (e.g., TNF-α, IL-6) release between experiments. | - Inconsistent LPS potency or preparation.- Variation in cell passage number or density.- Differences in incubation times. | - Use LPS from the same lot for a series of experiments. Prepare a fresh stock solution and aliquot for single use.- Maintain a consistent cell passage number and seed cells at a uniform density for all experiments.- Strictly adhere to standardized incubation times for LPS stimulation and drug treatment. |
| This compound treatment does not reduce inflammatory markers. | - Suboptimal drug concentration.- Inappropriate timing of drug administration.- Drug degradation. | - Perform a dose-response experiment to identify the optimal inhibitory concentration of this compound.- Test different pre-treatment times (e.g., 1, 2, or 4 hours) before LPS stimulation to determine the most effective window for intervention.- Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
| High basal levels of microglial activation in control (unstimulated) cultures. | - Contamination of cell cultures (mycoplasma, endotoxin).- Stress from cell handling or culture conditions. | - Regularly test cultures for mycoplasma. Use endotoxin-free reagents and plasticware.- Handle cells gently during passaging. Ensure optimal culture conditions (e.g., pH, CO2, humidity). |
| Low cell viability after treatment. | - this compound toxicity at high concentrations.- Synergistic toxicity with LPS. | - Determine the cytotoxicity of this compound alone on your cells using a viability assay (e.g., MTT, LDH).- Lower the concentration of LPS or this compound if significant cell death is observed in co-treatment conditions. |
Biochemical Assays (ELISA & Western Blot)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| ELISA: High background or non-specific signal. | - Insufficient washing.- Inadequate blocking.- High antibody concentrations. | - Increase the number of wash steps and ensure complete removal of buffer between steps.- Optimize blocking buffer type and incubation time (e.g., 1-5% BSA for 1-2 hours).- Titrate capture and detection antibody concentrations to find the optimal signal-to-noise ratio. |
| ELISA: Weak or no signal. | - Low cytokine concentration in the sample.- Inactive antibodies or reagents.- Incorrect wavelength reading. | - Concentrate the cell culture supernatant if cytokine levels are below the detection limit.- Check the expiration dates of the ELISA kit and reagents. Store antibodies and standards as recommended.- Ensure the plate reader is set to the correct wavelength as specified in the kit protocol. |
| Western Blot: Multiple non-specific bands. | - Primary antibody concentration is too high.- Cross-reactivity of the primary or secondary antibody. | - Reduce the concentration of the primary antibody and/or shorten the incubation time.- Use a more specific primary antibody. Ensure the secondary antibody is specific to the species of the primary antibody. |
| Western Blot: Weak or no signal for target protein (e.g., p-Akt, Nrf2). | - Insufficient protein loading.- Inefficient protein transfer.- Low antibody affinity or concentration. | - Quantify protein concentration and load an adequate amount (e.g., 20-40 µg of total protein).- Optimize transfer conditions (time, voltage/amperage). Check transfer efficiency with Ponceau S staining.- Increase the primary antibody concentration or incubate overnight at 4°C. Use a high-quality, validated antibody. |
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound observed in various in vitro and in vivo studies.
Table 1: In Vitro Neuroprotective and Signaling Effects of this compound
| Parameter | Cell Type | Model/Stimulus | Rasagiline Concentration | Observed Effect | Reference |
| Neuroprotection | PC12 Cells | Oxygen-Glucose Deprivation/Reoxygenation | 3-10 µM | 20-80% dose-dependent increase in cell viability | [3] |
| Reactive Oxygen Species (ROS) | PC12 Cells | Oxygen-Glucose Deprivation/Reoxygenation | 10 µM | ~15% reduction in ROS production | [3] |
| Akt Phosphorylation | PC12 Cells | Oxygen-Glucose Deprivation/Reoxygenation | 10 µM | ~50% increase in Akt phosphorylation | |
| Nrf2 Nuclear Translocation | PC12 Cells | Oxygen-Glucose Deprivation/Reoxygenation | 1-5 µM | 40-90% increase in nuclear Nrf2 levels | |
| Bcl-2 mRNA Expression | SH-SY5Y Cells | Basal conditions | 10-100 nM | Increased Bcl-2 mRNA levels | |
| Pro-inflammatory Cytokines | DJ-1 deficient microglia | Dopamine-induced stress | Not specified | Reduced IL-1β and IL-6 secretion |
Table 2: In Vivo Effects of this compound
| Parameter | Animal Model | Rasagiline Dose | Duration of Treatment | Observed Effect | Reference |
| Cognitive Function | Aged Mice | 0.2 mg/kg | Long-term | Improved spatial learning and memory | |
| Striatal Dopamine Levels | Aged Mice | 0.2 mg/kg | Long-term | Significant increase in dopamine levels | |
| Neuroprotection | Rat MCAO Model | 1-3 mg/kg | 16 hours | Improved neurological severity score and reduced infarct volume |
Experimental Protocols
Detailed methodologies for key experiments in this compound and neuroinflammation research.
LPS-Induced Neuroinflammation in Primary Microglia
-
Isolation and Culture of Primary Microglia:
-
Isolate mixed glial cells from the cerebral cortices of P0-P2 neonatal mouse or rat pups.
-
Culture the mixed glial cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin in T75 flasks.
-
After 10-14 days, when a confluent astrocyte layer has formed, isolate microglia by shaking the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C.
-
Collect the supernatant containing detached microglia, centrifuge, and resuspend the cells in fresh medium.
-
Plate the purified microglia onto appropriate culture plates for experiments.
-
-
LPS Stimulation and this compound Treatment:
-
Seed primary microglia at a density of 2 x 10^5 cells/well in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or vehicle (DMSO) for 2 hours.
-
Stimulate the microglia with LPS (100 ng/mL) for a specified duration (e.g., 6 hours for TNF-α, 24 hours for IL-1β and IL-6).
-
Include control groups: untreated cells, cells treated with vehicle only, and cells treated with LPS and vehicle.
-
-
Quantification of Cytokines by ELISA:
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform a sandwich ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody overnight.
-
Block the plate with a suitable blocking buffer.
-
Add standards and samples to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash again and add the enzyme conjugate (e.g., Streptavidin-HRP).
-
Add the substrate solution (e.g., TMB) and stop the reaction.
-
Read the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.
-
Western Blot for Akt/Nrf2 Signaling Pathway
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt, total Akt, Nrf2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control.
-
Mandatory Visualizations
Signaling Pathways Modulated by this compound in Neuroinflammation
Caption: Signaling pathways modulated by this compound in neuroinflammation.
Experimental Workflow for In Vitro Neuroinflammation Studies
Caption: General workflow for in vitro this compound neuroinflammation experiments.
References
- 1. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of (S)-Rasagiline and (R)-Rasagiline Neuroprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of the two enantiomers of rasagiline: the (R)-isomer, a potent monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease, and its (S)-isomer, which is a significantly weaker MAO-B inhibitor. This comparison is based on experimental data from in vitro and in vivo studies to elucidate the structural basis of rasagiline's neuroprotective effects.
Executive Summary
Experimental evidence strongly indicates that the neuroprotective properties of rasagiline are largely independent of its MAO-B inhibitory activity. Both the potent MAO-B inhibitor (R)-Rasagiline and its weak MAO-B inhibiting enantiomer, (S)-Rasagiline (also known as TVP1022), have demonstrated comparable neuroprotective effects across a range of preclinical models. This suggests that the neuroprotective mechanism is inherent to the N-propargylamine-1-aminoindan structure, specifically the propargylamine moiety, rather than the inhibition of MAO-B. The primary mechanism of this shared neuroprotective action is the prevention of apoptosis through the modulation of the Bcl-2 family of proteins and activation of pro-survival signaling pathways, including the protein kinase C (PKC) and mitogen-activated protein (MAP) kinase pathways.
Data Presentation
Monoamine Oxidase-B (MAO-B) Inhibitory Potency
The defining pharmacological difference between the two enantiomers is their potency in inhibiting MAO-B.
| Compound | MAO-B IC50 | Potency vs. (R)-Rasagiline |
| (R)-Rasagiline | ~6.43 nM | - |
| This compound (TVP1022) | >1,000-fold higher | >1,000 times less potent[1][2] |
In Vivo Neuroprotective Efficacy
Direct comparative studies in animal models have shown similar neuroprotective outcomes for both enantiomers, although sometimes at different dosages.
| Animal Model | Toxin/Injury | Compound | Dosage | Key Findings | Reference |
| Mouse | Closed Head Injury | (R)-Rasagiline | 0.2 and 1 mg/kg | Reduced cerebral edema by ~40-50% and accelerated recovery of motor function and spatial memory. | [3] |
| This compound (TVP1022) | 1 and 2 mg/kg | Reduced cerebral edema by ~40-50% and accelerated recovery of motor function and spatial memory. | [3] | ||
| Spontaneously Hypertensive Stroke-Prone Rats | Salt-loading | (R)-Rasagiline | 3 mg/kg/day | Increased cumulative survival and delayed stroke onset. | |
| This compound (TVP1022) | 6 mg/kg/day | Increased cumulative survival and delayed stroke onset; equipotent to (R)-Rasagiline at a 2:1 dose ratio. |
In Vitro Neuroprotective Efficacy
Studies using neuronal cell lines have consistently shown that both enantiomers protect against a variety of neurotoxins, supporting the MAO-B independent mechanism of neuroprotection.
| Cell Line | Neurotoxin/Insult | Compound | Key Findings | Reference |
| SH-SY5Y | Dexamethasone | (R)-Rasagiline | Significantly prevented dexamethasone-induced cell death. Had the highest neuroprotective effect compared to selegiline and 1-(R)-aminoindan. | [4] |
| 1-(R)-aminoindan (metabolite of (R)-Rasagiline) | Significantly prevented dexamethasone-induced cell death. | |||
| PC12 | Serum/NGF withdrawal | (R)-Rasagiline | Potent anti-apoptotic and neuroprotective activities; prevented the fall in mitochondrial membrane potential. | |
| This compound (TVP1022) | Potent anti-apoptotic and neuroprotective activities; prevented the fall in mitochondrial membrane potential. |
Experimental Protocols
Dexamethasone-Induced Apoptosis in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells were treated with 10 µM dexamethasone to induce apoptosis. For neuroprotection assessment, cells were co-treated with dexamethasone and varying concentrations of (R)-Rasagiline, selegiline, or 1-(R)-aminoindan. The treatments were performed every other day for 4 days.
-
Cell Viability Assay (MTT): Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following treatment, MTT solution was added to each well and incubated. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 572 nm using a spectrophotometer.
-
Apoptosis Assay (TUNEL): Apoptotic DNA fragmentation was detected by the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay. After treatment, cells were fixed, permeabilized, and incubated with the TUNEL reaction mixture. The percentage of TUNEL-positive cells was determined by fluorescence microscopy.
Closed Head Injury in Mice
-
Animal Model: Male Sabra mice were used.
-
Injury Induction: A weight-drop device was used to induce a closed head injury to the left hemisphere under ether anesthesia.
-
Drug Administration: (R)-Rasagiline (0.2 and 1 mg/kg) or this compound (TVP1022) (1 and 2 mg/kg) were injected intraperitoneally 5 minutes after the injury.
-
Outcome Measures:
-
Motor Function: Assessed using a neurological severity score (NSS) based on a series of motor tasks.
-
Spatial Memory: Evaluated using the Morris water maze test.
-
Cerebral Edema: Determined by measuring the water content of the brain hemispheres.
-
Mandatory Visualization
Caption: MAO-B independent neuroprotective signaling pathway of rasagiline enantiomers.
Caption: General experimental workflow for in vitro comparison of rasagiline enantiomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Comparative neuroprotective effects of rasagiline and aminoindan with selegiline on dexamethasone-induced brain cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental validation of (S)-Rasagiline as a weak MAO-B inhibitor
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Rasagiline, a potent, irreversible inhibitor of monoamine oxidase B (MAO-B), is a well-established therapeutic agent in the management of Parkinson's disease. Its efficacy lies in its ability to increase dopaminergic activity in the brain by preventing the breakdown of dopamine. Rasagiline is administered as the (R)-enantiomer, which is the active form of the drug. This guide provides an objective comparison of the MAO-B inhibitory activity of the less active (S)-enantiomer of Rasagiline, alongside its active counterpart and other relevant MAO-B inhibitors, supported by experimental data and detailed methodologies.
Comparative Analysis of MAO-B Inhibition
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). A lower value for these parameters indicates a more potent inhibitor. As the data in the following table demonstrates, there is a significant difference in the MAO-B inhibitory activity between the (R) and (S) enantiomers of Rasagiline.
| Compound | IC50 (nM) for MAO-B | Source |
| (R)-Rasagiline | 4.43 ± 0.92 (rat brain) | [1] |
| 6.43 (in vitro) | [2] | |
| (S)-Rasagiline | Not active / Relatively inactive | [1][3] |
| (Reported to be 1/3,800 as active as (R)-Rasagiline) | ||
| Selegiline | Similar to (R)-Rasagiline (in vitro) | [1] |
As indicated, the (S)-enantiomer of Rasagiline is significantly less potent than the (R)-enantiomer, to the extent that it is often characterized as inactive. One study reported it to be 3,800 times less active than (R)-Rasagiline in inhibiting MAO-B. In contrast, (R)-Rasagiline exhibits a high potency, with IC50 values in the low nanomolar range, comparable to another well-known MAO-B inhibitor, Selegiline.
Experimental Protocols
The determination of MAO-B inhibitory activity is crucial for the characterization of potential therapeutic agents. A widely used method is the fluorometric MAO-B inhibitor screening assay.
Fluorometric MAO-B Inhibitor Screening Assay
This assay quantifies the activity of MAO-B by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate by MAO-B.
Principle:
In the presence of horseradish peroxidase (HRP), the H₂O₂ produced reacts with a fluorogenic probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to the MAO-B activity. An inhibitor will reduce the rate of this reaction.
Materials:
-
MAO-B enzyme (human recombinant)
-
MAO-B substrate (e.g., benzylamine or tyramine)
-
Fluorogenic probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compounds (e.g., this compound, (R)-Rasagiline, Selegiline) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the MAO-B substrate, fluorogenic probe, and HRP in the assay buffer.
-
Assay Protocol: a. Add a small volume of the diluted test compounds or vehicle control to the wells of the 96-well plate. b. Add the MAO-B enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme interaction. c. Initiate the reaction by adding the reaction mixture to each well. d. Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and 590 nm emission for resorufin) in a kinetic mode for a specified duration (e.g., 30-60 minutes) at 37°C.
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well. b. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response curve) to determine the IC50 value.
Visualizing the Experimental and Biological Context
To better understand the experimental process and the biological pathways involved, the following diagrams have been generated using Graphviz.
Caption: Workflow for MAO-B Inhibition Assay.
Caption: MAO-B in Dopamine Metabolism and Neuroprotection.
Concluding Remarks
The experimental evidence strongly supports the stereoselective inhibition of MAO-B by Rasagiline, with the (R)-enantiomer being the pharmacologically active agent. The (S)-enantiomer, in stark contrast, demonstrates negligible inhibitory activity. This significant difference in potency underscores the importance of stereochemistry in drug design and development. The provided experimental protocol for a fluorometric MAO-B inhibition assay offers a reliable method for researchers to quantitatively assess the potency of potential MAO-B inhibitors. Understanding the role of MAO-B in dopamine metabolism and the neuroprotective pathways influenced by its inhibitors is crucial for the development of novel therapies for neurodegenerative diseases like Parkinson's.
References
- 1. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. No synergism between bis(propyl)-cognitin and rasagiline on protecting dopaminergic neurons in Parkinson's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)(+)-N-propargyl-1-aminoindan (rasagiline) and derivatives: highly selective and potent inhibitors of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-Rasagiline and Selegiline Enantiomers for Neuroprotection
A deep dive into the pharmacological and biochemical differences between (S)-Rasagiline and the enantiomers of Selegiline reveals distinct profiles in their mechanism of action, potency, and metabolism. While both are recognized for their roles as monoamine oxidase B (MAO-B) inhibitors in the treatment of Parkinson's disease, their nuanced enantiomeric characteristics and downstream neuroprotective signaling pathways present a compelling case for differentiated therapeutic potential.
This guide provides a comprehensive comparison of this compound and the enantiomers of Selegiline—(R)-Selegiline and (S)-Selegiline—tailored for researchers, scientists, and drug development professionals. It synthesizes experimental data on their enzyme inhibition, metabolic fates, and neuroprotective mechanisms, presenting quantitative data in structured tables and detailing experimental protocols. Visual diagrams of key signaling pathways and experimental workflows are provided to facilitate a clear understanding of their comparative pharmacology.
Executive Summary
This compound and (R)-Selegiline are potent, irreversible inhibitors of MAO-B, an enzyme that degrades dopamine in the brain. By inhibiting MAO-B, these drugs increase dopamine levels, which is beneficial in managing the motor symptoms of Parkinson's disease. Beyond their symptomatic effects, both compounds exhibit significant neuroprotective properties that are, in part, independent of MAO-B inhibition and are attributed to their shared propargylamine moiety. These neuroprotective effects are mediated through the activation of several pro-survival signaling pathways, including the PI3K/Akt/Nrf2 and TrkB/CREB pathways, leading to the upregulation of antioxidant enzymes and anti-apoptotic proteins.
A key differentiator lies in their metabolism. (R)-Selegiline is metabolized to L-methamphetamine and L-amphetamine, which can have sympathomimetic side effects. In contrast, this compound is metabolized to (R)-1-aminoindan, a non-amphetamine compound that also possesses neuroprotective properties. The (S)-enantiomer of Selegiline is a significantly less potent MAO-B inhibitor compared to its (R)-counterpart.
Data Presentation: Quantitative Comparison of MAO Inhibition
The inhibitory potency of this compound and the Selegiline enantiomers against MAO-A and MAO-B is a critical determinant of their therapeutic efficacy and potential for side effects. The half-maximal inhibitory concentration (IC50) values from various in vitro studies are summarized below.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| This compound | 0.7[1] | 0.014[1] | 50 |
| (R)-Selegiline | 23[2] | 0.051[2] | ~450 |
| (S)-Selegiline | >100 | ~2.5 | < 0.04 |
Note: IC50 values can vary between studies depending on the experimental conditions, such as enzyme source and substrate used.
Experimental Protocols
In Vitro MAO Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the IC50 values of MAO inhibitors.
Principle: The assay quantifies the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a monoamine substrate by MAO. H₂O₂ is detected using a fluorescent probe in the presence of horseradish peroxidase (HRP), which catalyzes the conversion of the probe to a fluorescent product. The rate of fluorescence increase is proportional to MAO activity, and the inhibition of this rate by a test compound is used to determine its IC50.[3]
Materials:
-
Recombinant human MAO-A or MAO-B enzyme
-
MAO substrate (e.g., kynuramine or tyramine)
-
Fluorescent probe (e.g., Amplex Red or equivalent)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compounds (this compound, (R)-Selegiline, (S)-Selegiline)
-
96-well black microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzyme and Inhibitor Incubation: Add the MAO enzyme (MAO-A or MAO-B) to the wells of the microplate. Then, add the different concentrations of the test compounds. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the MAO substrate, fluorescent probe, and HRP to each well.
-
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm). Readings are taken at regular intervals for a specified duration (e.g., 30-60 minutes).
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor. The percent inhibition is calculated relative to a control with no inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
Metabolic Pathways of Selegiline Enantiomers and this compound
The metabolic fate of these compounds is a crucial aspect of their pharmacological profile. (R)-Selegiline undergoes N-depropargylation and N-demethylation to form L-desmethylselegiline, L-amphetamine, and L-methamphetamine. In contrast, this compound is metabolized to (R)-1-aminoindan, which lacks the amphetamine-like properties of the selegiline metabolites. Limited information is available on the specific metabolism of (S)-Selegiline, though it is expected to undergo similar enzymatic processes as its enantiomer.
Neuroprotective Signaling Pathways
Both this compound and the Selegiline enantiomers exert neuroprotective effects through multiple signaling pathways, largely attributed to the propargylamine moiety. These pathways converge on the upregulation of anti-apoptotic proteins like Bcl-2 and the induction of antioxidant enzymes.
Rasagiline's Neuroprotective Mechanism: this compound has been shown to activate the PI3K/Akt signaling pathway, leading to the nuclear translocation of Nrf2. Nrf2 then binds to the antioxidant response element (ARE) in the promoter region of genes encoding antioxidant enzymes, such as heme oxygenase-1 (HO-1) and catalase, leading to their increased expression. Additionally, Rasagiline can activate the PKC/MAPK pathway, which contributes to the processing of amyloid precursor protein (APP) to its neuroprotective soluble form and the upregulation of anti-apoptotic Bcl-2 family proteins.
Selegiline's Neuroprotective Mechanism: (R)-Selegiline also activates pro-survival pathways. It has been shown to induce the TrkB/PI3K/CREB signaling cascade, leading to the increased expression of neurotrophic factors and the anti-apoptotic protein Bcl-2. Similar to Rasagiline, it can also activate the Nrf2/ARE pathway to upregulate antioxidant enzymes. The neuroprotective actions of Selegiline are also linked to its ability to stabilize the mitochondrial membrane potential and prevent the release of pro-apoptotic factors.
Conclusion
The comparative analysis of this compound and the Selegiline enantiomers highlights important distinctions relevant to their therapeutic application. This compound and (R)-Selegiline are both potent MAO-B inhibitors with significant neuroprotective properties. However, the more favorable metabolic profile of this compound, which avoids the generation of amphetamine-like metabolites, presents a potential advantage in terms of side effect profile. The (S)-enantiomer of Selegiline is a substantially weaker MAO-B inhibitor. The neuroprotective mechanisms of both this compound and (R)-Selegiline are multifaceted, involving the activation of multiple pro-survival and antioxidant signaling pathways, underscoring their potential as disease-modifying agents in neurodegenerative disorders. Further research into the specific contributions of each enantiomer and their metabolites to the overall therapeutic and adverse effect profiles will be crucial for optimizing their clinical use.
References
Cross-validation of the lack of significant neuroprotective effects of (S)-Rasagiline
For researchers, scientists, and drug development professionals, the quest for a truly neuroprotective agent in Parkinson's disease remains a paramount challenge. (S)-Rasagiline, a selective monoamine oxidase-B (MAO-B) inhibitor, has been a subject of intense investigation for its potential to slow disease progression. However, clinical evidence has been equivocal, casting doubt on its significant neuroprotective effects. This guide provides a critical cross-validation of this compound's neuroprotective claims by comparing it with key alternatives, supported by experimental data and detailed methodologies.
Executive Summary
This compound has demonstrated neuroprotective properties in numerous preclinical models, largely attributed to its anti-apoptotic and antioxidant functions, which are independent of its MAO-B inhibitory activity. These effects are linked to the activation of pro-survival signaling pathways, such as Akt/Nrf2, and the induction of anti-apoptotic proteins like Bcl-2. Despite this promising preclinical evidence, large-scale clinical trials, most notably the ADAGIO study, have failed to provide conclusive evidence of a disease-modifying effect in Parkinson's disease patients. The conflicting results from this pivotal trial, where a 1 mg/day dose suggested a potential benefit that was not replicated with a 2 mg/day dose, have led to a critical re-evaluation of rasagiline's neuroprotective efficacy in humans. In contrast, other therapeutic agents, including fellow MAO-B inhibitors and dopamine agonists, have also shown neuroprotective potential in preclinical studies, operating through various mechanisms. This guide offers a comparative analysis of the available data to inform future research and drug development efforts.
Clinical Data Comparison: The Ambiguous Case of the ADAGIO Trial
The ADAGIO (Attenuation of Disease Progression with Azilect Given Once-daily) study was a large, double-blind, placebo-controlled, delayed-start trial designed to assess the disease-modifying potential of this compound. The study's design aimed to distinguish between symptomatic and neuroprotective effects. However, the results were not straightforward.[1][2][3]
| Treatment Arm | Change in Total UPDRS Score from Baseline to 72 Weeks | Met Primary Endpoints for Disease Modification? | Reference |
| Early-Start Rasagiline (1 mg/day) | -1.7 units (less deterioration) | Yes | [4] |
| Delayed-Start Rasagiline (1 mg/day) | Showed greater deterioration than early-start | N/A | [4] |
| Early-Start Rasagiline (2 mg/day) | No significant difference compared to delayed-start | No | |
| Delayed-Start Rasagiline (2 mg/day) | Similar deterioration to early-start | N/A |
UPDRS: Unified Parkinson's Disease Rating Scale. A lower score indicates less severe symptoms.
The conflicting outcomes between the two doses of rasagiline have made it difficult to definitively conclude a neuroprotective effect. The U.S. Food and Drug Administration (FDA) did not grant a neuroprotective claim for rasagiline due to these inconsistent results.
Preclinical Data Comparison: In Vitro and In Vivo Evidence
Preclinical studies have provided a more consistent picture of rasagiline's neuroprotective potential, often in direct comparison with other antiparkinsonian agents.
In Vitro Neuroprotection
| Compound | Model | Key Findings | Reference |
| This compound | PC12 cells with Oxygen-Glucose Deprivation | Dose-dependent neuroprotection (20-80%); Reduced reactive oxygen species by 15% | |
| Selegiline | Fetal rat and human ventral mesencephalic neurons | Increased survival of dopaminergic neurons | |
| Pramipexole | Dopaminergic cell line (MES 23.5) | Attenuated dopamine- and levodopa-induced cytotoxicity | |
| Ropinirole | Human iPSC-derived dopaminergic neurons | Increased dendritic arborization and soma size |
In Vivo Neuroprotection
| Compound | Animal Model | Key Findings | Reference |
| This compound | MPTP-induced neurotoxicity in non-human primates | Markedly attenuated dopaminergic cell loss | |
| Selegiline | MPTP-induced neurotoxicity in non-human primates | Markedly attenuated dopaminergic cell loss (comparable to rasagiline) | |
| Safinamide | 6-OHDA-induced neurodegeneration in rats | Protected dopaminergic neurons from degeneration | |
| Pramipexole | MPTP-induced damage in mice | Attenuated MPTP-induced striatal dopamine loss | |
| Ropinirole | MPTP-induced deficits in marmosets | Reversed motor and behavioral deficits | |
| Levodopa | MPTP-treated mice | Comparable neuroprotection to pramipexole |
Experimental Protocols
Oxygen-Glucose Deprivation (OGD) in PC12 Cells
This in vitro model mimics ischemic conditions.
-
Cell Line: Pheochromocytoma (PC12) cells, a cell line derived from a tumor of the adrenal medulla, are often used as they can differentiate into neuron-like cells.
-
Procedure:
-
PC12 cells are cultured in a standard medium.
-
To induce OGD, the culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., with 95% N2 and 5% CO2).
-
After a defined period of OGD (e.g., 4 hours), the cells are returned to a normoxic environment with a glucose-containing medium to simulate reperfusion.
-
Cell viability and other parameters are assessed at a later time point (e.g., 24 hours after reperfusion).
-
-
Endpoint Measurements: Cell viability (e.g., using MTT assay), lactate dehydrogenase (LDH) release (an indicator of cell death), and measurement of reactive oxygen species (ROS).
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model
This is a widely used in vivo model that selectively destroys dopaminergic neurons in the substantia nigra.
-
Animal Model: Commonly used in mice and non-human primates.
-
Procedure:
-
MPTP is administered to the animals, typically via intraperitoneal or subcutaneous injections.
-
MPTP is metabolized to its active toxic metabolite, MPP+, which is then taken up by dopaminergic neurons via the dopamine transporter.
-
MPP+ inhibits complex I of the mitochondrial respiratory chain, leading to ATP depletion, oxidative stress, and ultimately, neuronal death.
-
-
Endpoint Measurements: Behavioral tests (e.g., rotarod, open field test), post-mortem analysis of dopaminergic neuron survival in the substantia nigra (e.g., by tyrosine hydroxylase immunohistochemistry), and measurement of striatal dopamine levels.
6-OHDA (6-hydroxydopamine) Model
This neurotoxin is also used to create animal models of Parkinson's disease by destroying catecholaminergic neurons.
-
Animal Model: Primarily used in rodents.
-
Procedure:
-
Because 6-OHDA does not cross the blood-brain barrier, it must be directly injected into the brain, typically into the substantia nigra, medial forebrain bundle, or the striatum.
-
6-OHDA is taken up by dopaminergic and noradrenergic neurons and generates reactive oxygen species, leading to oxidative stress and cell death.
-
-
Endpoint Measurements: Similar to the MPTP model, including behavioral assessments and post-mortem analysis of the nigrostriatal pathway.
Signaling Pathways and Experimental Workflows
This compound Neuroprotective Signaling Pathway
Caption: Proposed neuroprotective signaling pathway of this compound.
Experimental Workflow for Preclinical Neuroprotection Studies
Caption: General experimental workflow for preclinical neuroprotection studies.
Comparative Signaling Pathways of Neuroprotective Agents
Caption: Diverse signaling pathways contributing to the neuroprotective effects of different antiparkinsonian drugs.
Conclusion
The preclinical data for this compound strongly suggest a neuroprotective potential through mechanisms that extend beyond its primary function as an MAO-B inhibitor. However, the translation of these findings to a clinical setting has been met with ambiguity, as highlighted by the inconclusive results of the ADAGIO trial. While the 1 mg/day dose showed a glimmer of hope for a disease-modifying effect, the failure of the 2 mg/day dose to replicate this outcome underscores the complexity of demonstrating neuroprotection in a progressive neurodegenerative disorder like Parkinson's disease.
Alternative treatments, such as other MAO-B inhibitors and dopamine agonists, also exhibit neuroprotective properties in preclinical models, often through distinct or overlapping signaling pathways. The lack of definitive, head-to-head clinical trials comparing the long-term, disease-modifying effects of these agents makes it challenging to declare a superior neuroprotective candidate.
For researchers and drug development professionals, the story of this compound serves as a crucial case study. It emphasizes the critical need for robust and reproducible clinical trial designs and the identification of more sensitive biomarkers to accurately measure disease progression. Future research should focus on elucidating the precise molecular mechanisms of these compounds and conducting well-designed comparative clinical trials to ultimately identify a therapy that can slow or halt the progression of Parkinson's disease.
References
Stereoselective Inhibition of MAO-B: A Comparative Analysis of Rasagiline Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the stereoselective inhibition of Monoamine Oxidase-B (MAO-B) by the enantiomers of Rasagiline. The data presented herein, supported by experimental protocols and visual diagrams, confirms the significantly greater inhibitory potency of (R)-Rasagiline over its (S)-enantiomer, a critical factor in its clinical efficacy for the treatment of Parkinson's disease.
Data Summary: (R)-Rasagiline vs. (S)-Rasagiline
The following table summarizes the quantitative data on the inhibitory activity of Rasagiline enantiomers against MAO-A and MAO-B. The data clearly demonstrates the potent and selective inhibition of MAO-B by the (R)-enantiomer.
| Compound | Target Enzyme | IC50 (nM) | Potency Ratio ((S) vs (R)) for MAO-B | Reference |
| (R)-Rasagiline | Rat Brain MAO-B | 4.43 ± 0.92 | \multirow{2}{*}{1:3800} | [1] |
| This compound | Rat Brain MAO-B | ~16,834 | [1] | |
| (R)-Rasagiline | Rat Brain MAO-A | 412 ± 123 | - | [1] |
Key Finding: (R)-Rasagiline is approximately 3,800 times more potent as an inhibitor of MAO-B than its (S)-enantiomer.[1] This high degree of stereoselectivity underscores the specific interaction of the (R)-configuration with the active site of the MAO-B enzyme.
Mechanism of Action: Irreversible Inhibition
Rasagiline is a propargylamine-based irreversible inhibitor of MAO-B.[2] Its mechanism of action involves the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor at the active site of the enzyme. This covalent modification leads to the irreversible inactivation of MAO-B, thereby preventing the breakdown of dopamine in the brain.
Experimental Protocols
The determination of the inhibitory potency of Rasagiline enantiomers typically involves in vitro enzyme inhibition assays. Below is a generalized protocol based on methods described in the literature.
Objective: To determine the IC50 values of (R)-Rasagiline and this compound for MAO-A and MAO-B.
Materials:
-
Rat brain mitochondria (as a source of MAO-A and MAO-B)
-
(R)-Rasagiline and this compound
-
Specific substrates for MAO-A (e.g., serotonin) and MAO-B (e.g., benzylamine or phenylethylamine)
-
Radiolabeled substrates or a suitable detection system (e.g., spectrophotometric or fluorometric)
-
Inhibitors for differentiating between MAO-A and MAO-B activity (e.g., clorgyline for MAO-A and selegiline for MAO-B)
-
Phosphate buffer
-
Incubator
-
Scintillation counter or appropriate reader
Procedure:
-
Preparation of Mitochondria: Homogenize rat brain tissue in phosphate buffer and isolate the mitochondrial fraction through differential centrifugation.
-
Enzyme Assay:
-
Pre-incubate the mitochondrial preparation with varying concentrations of the test inhibitor ((R)-Rasagiline or this compound) for a defined period at 37°C.
-
Initiate the enzymatic reaction by adding the specific radiolabeled substrate for either MAO-A or MAO-B.
-
Incubate for a specific time at 37°C.
-
Stop the reaction (e.g., by adding acid).
-
Extract the radioactive product.
-
Quantify the amount of product formed using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to a control without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by non-linear regression analysis.
-
For irreversible inhibitors like Rasagiline, a more detailed kinetic analysis, such as the Kitz-Wilson plot, can be used to determine the individual kinetic constants, the inhibition constant (Ki) and the rate of inactivation (kinact).
Stereoselectivity: A Logical Relationship
The profound difference in inhibitory potency between (R)-Rasagiline and this compound is a direct consequence of the three-dimensional structure of the MAO-B active site. The specific orientation of the propargyl group and the aminoindan ring in the (R)-enantiomer allows for an optimal fit and subsequent covalent reaction with the FAD cofactor. In contrast, the (S)-enantiomer does not align as favorably within the active site, leading to a significantly reduced binding affinity and rate of inactivation.
Conclusion
The experimental data unequivocally confirms the stereoselective inhibition of MAO-B by Rasagiline. The (R)-enantiomer is a highly potent and selective irreversible inhibitor of MAO-B, while the (S)-enantiomer is substantially less active. This stereoselectivity is a critical determinant of Rasagiline's pharmacological profile and its successful application in the treatment of Parkinson's disease. This guide provides a comprehensive overview for researchers and professionals in the field of drug development, highlighting the importance of stereochemistry in drug design and efficacy.
References
Independent Validation of the Pharmacological and Safety Profile of (S)-Rasagiline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological and safety profile of (S)-Rasagiline against other selective monoamine oxidase B (MAO-B) inhibitors, Selegiline and Safinamide. The information presented is supported by experimental data from preclinical and clinical studies to assist researchers in making informed decisions.
Pharmacological Profile: MAO-B Inhibition and Selectivity
This compound is a potent, irreversible inhibitor of MAO-B, an enzyme crucial for the degradation of dopamine in the brain.[1] Its efficacy is compared with Selegiline, another irreversible inhibitor, and Safinamide, a reversible inhibitor.[2][3]
| Compound | MAO-B IC50 (human brain) | MAO-A IC50 (human brain) | Selectivity Ratio (MAO-A/MAO-B) | Reference |
| This compound | 14 nM | 0.7 µM | ~50 | [2] |
| Selegiline | Similar to Rasagiline | - | - | [2] |
| Safinamide | 4 nM (rat brain) | 412 nM (rat brain) | ~1000 |
Note: IC50 values can vary between studies depending on the experimental conditions. The data presented here is for comparative purposes. Safinamide is reported to have a higher selectivity for MAO-B over MAO-A compared to Rasagiline.
Neuroprotective Effects: Preclinical Evidence
The neuroprotective potential of this compound has been investigated in various in vitro and in vivo models of neurodegeneration. This section compares its efficacy with Selegiline and Safinamide in two widely used toxin-based models: MPP+ and 6-hydroxydopamine (6-OHDA).
MPP+ Induced Neurotoxicity Model
The MPP+ model mimics the dopaminergic neurodegeneration seen in Parkinson's disease by inhibiting mitochondrial complex I.
| Compound | Model System | Toxin Concentration | Treatment Concentration | Observed Neuroprotective Effect | Reference |
| This compound | SH-SY5Y cells | - | - | Attenuated MPP+-induced apoptosis | |
| Selegiline | SK-N-SH neurons | 10-500 µM | 10-50 µM | Attenuated mitochondrial swelling, degeneration, and molecular markers of apoptosis. | |
| Selegiline | C57BL mice | MPTP | Delayed treatment | Rescued ~69% of remaining dopaminergic neurons. | |
| Safinamide | - | MPTP | 10, 20, 40, 80 mg/kg (i.p.) | Prevented neuronal death. |
6-Hydroxydopamine (6-OHDA) Induced Neurotoxicity Model
6-OHDA is a neurotoxin that selectively destroys dopaminergic neurons through oxidative stress.
| Compound | Model System | Treatment | Observed Neuroprotective Effect | Reference |
| This compound | Sprague-Dawley rats | Daily for 6 weeks | Markedly increased survival of dopaminergic neurons (+97% and +119% at two doses). | |
| This compound | Zebrafish larvae | 1 µM | Prevented locomotor deficits and neuronal loss. | |
| Selegiline | C57BL mice | - | Normalized the number of dopamine neurons in the olfactory bulb. | |
| Selegiline | Young and aged rats | Pretreatment | Protected peripheral catecholaminergic neurons. | |
| Safinamide | SH-SY5Y cells | - | Slightly increased cell viability and reduced autophagy. | |
| Safinamide | Rats | 50 and 150 mg/ml daily | Significantly reduced microglial activation and protected dopaminergic neurons (80% survival). |
Safety Profile: Clinical Evidence
The safety profiles of this compound, Selegiline, and Safinamide have been evaluated in numerous clinical trials. This section summarizes the incidence of common adverse events.
This compound: Adverse Events (as Monotherapy)
A meta-analysis of clinical trials reported the following common adverse effects for Rasagiline as monotherapy.
| Adverse Event | Incidence with Rasagiline | Incidence with Placebo |
| Headache | Reported | Reported |
| Dizziness | Reported | Reported |
| Insomnia | Reported | Reported |
The analysis concluded that the most frequently reported adverse effects in trials did not occur more often with Rasagiline than with placebo. A post-marketing surveillance study in Japan found the incidence of adverse drug reactions to be 19.67%, with common events including dyskinesia, orthostatic hypotension, and hallucinations.
Selegiline: Adverse Events
A systematic review and meta-analysis found that Selegiline had a higher risk of any adverse events compared to placebo (62.1% vs. 54.7%).
| Adverse Event Category | Incidence with Selegiline | Incidence with Placebo | Odds Ratio (95% CI) |
| Any Adverse Events | 62.1% | 54.7% | 1.58 (1.02, 2.44) |
| Neuropsychiatric Disorders | 31.6% | 26.7% | 1.36 (1.06, 1.75) |
Psychiatric and cardiovascular adverse drug reactions were more frequently reported with selegiline than with L-Dopa or dopamine agonists.
Safinamide: Adverse Events
In a European observational study, 45.8% of patients treated with Safinamide experienced adverse events, with 27.7% having adverse drug reactions. The majority of these were mild or moderate and resolved.
| Adverse Event | Incidence in Safinamide Group | Incidence in Placebo Group |
| Dyskinesia | 14.6% | 5.5% |
Experimental Protocols
In Vitro MAO-B Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for MAO-B.
Principle: This fluorometric assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a MAO-B substrate. H₂O₂ reacts with a probe in the presence of horseradish peroxidase to generate a fluorescent product. The rate of fluorescence increase is proportional to MAO-B activity.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test compound (this compound) and reference inhibitor (e.g., Selegiline)
-
96-well black microplate
-
Microplate reader with fluorescence detection (Ex/Em = ~530-560 nm / ~590 nm)
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.
-
In a 96-well plate, add the assay buffer, MAO-B enzyme, and the test compound or reference inhibitor to the appropriate wells. Include wells for no-enzyme control (blank) and no-inhibitor control (100% activity).
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Prepare a reaction mix containing the MAO-B substrate, fluorescent probe, and HRP in assay buffer.
-
Initiate the reaction by adding the reaction mix to all wells.
-
Immediately measure the fluorescence intensity kinetically at 37°C for a set period (e.g., 30-60 minutes).
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Neuroprotection Assay (MPP+ Model)
Objective: To assess the ability of a test compound to protect neuronal cells from MPP+-induced toxicity.
Principle: The neurotoxin MPP+ induces cell death in dopaminergic neurons. The neuroprotective effect of a test compound is quantified by measuring cell viability, typically using an MTT assay.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
MPP+ iodide
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader for absorbance measurement (at ~570 nm)
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 2 hours).
-
Expose the cells to a neurotoxic concentration of MPP+ (e.g., 1-2 mM) for 24-48 hours. Include control wells with untreated cells and cells treated only with MPP+.
-
After the incubation period, remove the medium and add MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Plot cell viability against the concentration of the test compound to determine its protective effect.
In Vivo Neuroprotection Assay (6-OHDA Model)
Objective: To evaluate the neuroprotective effect of a test compound in a rodent model of Parkinson's disease.
Principle: Unilateral injection of 6-OHDA into the medial forebrain bundle or striatum of rodents leads to a progressive loss of dopaminergic neurons in the substantia nigra. The neuroprotective effect of a test compound is assessed by measuring the survival of these neurons and observing behavioral outcomes.
Materials:
-
Adult male Sprague-Dawley rats or C57BL/6 mice
-
6-hydroxydopamine hydrochloride
-
Ascorbic acid (to prevent 6-OHDA oxidation)
-
Saline
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Test compound (this compound)
-
Behavioral testing apparatus (e.g., rotarod, cylinder test)
-
Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)
Procedure:
-
Stereotaxic Surgery: Anesthetize the animals and place them in a stereotaxic frame. Inject a solution of 6-OHDA (dissolved in saline with ascorbic acid) unilaterally into the medial forebrain bundle or striatum. Sham-operated animals receive a vehicle injection.
-
Drug Administration: Administer the test compound or vehicle to the animals according to the study design (e.g., daily intraperitoneal injections starting before or after the 6-OHDA lesion).
-
Behavioral Testing: At various time points post-lesion, assess motor deficits using tests such as the apomorphine- or amphetamine-induced rotation test, cylinder test for forelimb use asymmetry, or rotarod test for motor coordination.
-
Histological Analysis: At the end of the study, perfuse the animals and collect the brains. Process the brain tissue for immunohistochemical staining of tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Quantification: Count the number of TH-positive neurons in the substantia nigra pars compacta on both the lesioned and non-lesioned sides.
-
Data Analysis: Compare the number of surviving dopaminergic neurons and the behavioral outcomes between the test compound-treated group and the vehicle-treated group to determine the neuroprotective efficacy.
Visualizations
Dopamine Metabolism and MAO-B Inhibition
Caption: Dopamine metabolism and the inhibitory action of this compound on MAO-B.
Neuroprotective Signaling Pathway of this compound
Caption: Proposed neuroprotective signaling pathway of this compound involving Akt/Nrf2.
Experimental Workflow for In Vivo Neuroprotection Study
Caption: General experimental workflow for an in vivo 6-OHDA neuroprotection study.
References
- 1. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase B inhibitor selegiline protects young and aged rat peripheral sympathetic neurons against 6-hydroxydopamine-induced neurotoxicity | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of (S)-Rasagiline and Novel Propargylamine Derivatives in Neurodegenerative Disease Research
(S)-Rasagiline, a potent, selective, and irreversible inhibitor of monoamine oxidase-B (MAO-B), has long been a cornerstone in the management of Parkinson's disease. Its therapeutic efficacy is primarily attributed to the enhancement of dopaminergic neurotransmission. However, the landscape of neuroprotective strategies is evolving, with a host of novel propargylamine derivatives emerging as promising candidates, often exhibiting superior potency and multi-faceted mechanisms of action. This guide provides a comprehensive comparison of this compound with these next-generation compounds, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and drug development professionals.
The propargylamine moiety is a key pharmacophore responsible for the irreversible inhibition of MAO-B, and it is also associated with neuroprotective properties independent of MAO-B inhibition.[1][2] Research has focused on modifying the core structure of propargylamine to enhance MAO-B inhibitory potency and selectivity, while also introducing additional therapeutic benefits such as anti-apoptotic, antioxidant, and cholinesterase inhibitory activities.[3][4]
Comparative Efficacy: MAO-B Inhibition
The primary mechanism of action for this compound and its derivatives is the inhibition of MAO-B, an enzyme responsible for the degradation of dopamine in the brain. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and several novel propargylamine derivatives against human MAO-B (hMAO-B). Lower IC50 values indicate greater potency.
| Compound | hMAO-B IC50 (µM) | Reference Compound(s) & IC50 (µM) | Key Structural Features | Reference |
| This compound | 0.0437 ± 0.002 | - | N-propargyl-1(R)-aminoindan | [5] |
| Compound 17 | 0.01 ± 0.005 | Rasagiline (0.0437) | Pyridoxine-resveratrol hybrid | |
| Compound A5 | 0.017 ± 0.0011 | - | N-methyl-propargylamine derivative | |
| Compound 15 | 0.030 ± 0.002 | Rasagiline (0.0154) | (Indol-4-yl)piperazine with aryloxy fragments | |
| Compound 19 | 0.05 ± 0.00 | Pargyline (0.08) | 2-chloro substituted derivative with metal-chelation | |
| Compound 20 | 0.05 ± 0.00 | Pargyline (0.08) | Derivative with metal-chelating properties | |
| Compound 1 | 0.178 ± 0.0093 | Rasagiline (0.036) | N-alkylpiperidine carbamate | |
| Compound 18 | 0.14 ± 0.01 | Pargyline (0.08) | 2-chloro substituted derivative with metal-chelation | |
| 4-Bromo-2-[(prop-2-yn-1-ylimino)methyl]phenol 4a | 3.95 | - | Propargylamine with salicylic scaffold | |
| Compound PZ-7 | 2.60 ± 0.22 | Pargyline (2.69) | Chalcone with N-methyl piperazine |
Neuroprotective Effects: Beyond MAO-B Inhibition
A significant advantage of many propargylamine derivatives, including this compound, is their ability to confer neuroprotection through mechanisms independent of MAO-B inhibition. These effects are often attributed to the propargylamine moiety itself. The following table highlights the neuroprotective activities of this compound and other novel derivatives in various in vitro models.
| Compound | In Vitro Model | Neuroprotective Outcome | Reference |
| This compound | PC12 cells + Oxygen-Glucose Deprivation/Reoxygenation | Dose-dependent neuroprotection, decreased reactive oxygen species (ROS), reduced nuclear translocation of GAPDH. | |
| This compound | SH-SY5Y & PC12 cells + β-amyloid toxicity | Significant protection against β-amyloid toxicity. | |
| Compound A2 | PC12 cells + H₂O₂-induced apoptosis | Significant protection from H₂O₂-induced apoptosis and ROS production. | |
| Compound A5 | PC12 cells + H₂O₂-induced apoptosis | Significant protection from H₂O₂-induced apoptosis and ROS production. | |
| Compound PZ-7 | SH-SY5Y cells + Rotenone-induced mortality | Considerably reduced cell mortality. |
Experimental Protocols
In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol is a generalized procedure based on commercially available kits and published methodologies.
1. Materials and Reagents:
-
Recombinant human MAO-B enzyme
-
MAO-B Substrate (e.g., Tyramine, Benzylamine)
-
Fluorescent Probe (e.g., a probe that reacts with H₂O₂)
-
Developer Enzyme (e.g., Horseradish Peroxidase)
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compounds (including this compound and novel derivatives) dissolved in DMSO
-
Positive control (e.g., Selegiline)
-
96-well black microplate
2. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and positive control in MAO-B Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup:
-
Add 50 µL of the diluted test compounds or controls to the wells of the 96-well plate.
-
Include wells for "Enzyme Control" (100% activity) containing only assay buffer and DMSO, and "Blank" (no enzyme) wells.
-
-
Enzyme Addition: Prepare a working solution of MAO-B enzyme in the assay buffer. Add 50 µL of the enzyme solution to all wells except the "Blank" wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Prepare a "Reaction Mix" containing the MAO-B substrate, fluorescent probe, and developer enzyme in the assay buffer. Add 100 µL of the Reaction Mix to all wells.
-
Fluorescence Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode, with readings every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each well.
-
Normalize the rates to the "Enzyme Control" to determine the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Neuroprotection Assay in PC12 Cells (6-OHDA-Induced Toxicity)
This protocol outlines a general procedure for assessing the neuroprotective effects of compounds against 6-hydroxydopamine (6-OHDA)-induced toxicity in PC12 cells, a common in vitro model for Parkinson's disease.
1. Materials and Reagents:
-
PC12 cells
-
Cell culture medium (e.g., DMEM with horse and fetal bovine serum)
-
6-hydroxydopamine (6-OHDA)
-
Test compounds (including this compound and novel derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear microplate
2. Procedure:
-
Cell Seeding: Seed PC12 cells in a 96-well plate at a suitable density and allow them to adhere and differentiate (if required) for 24-48 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 2-24 hours) before inducing toxicity.
-
Induction of Neurotoxicity: Expose the cells to a pre-determined toxic concentration of 6-OHDA (e.g., 100-250 µM) for 24 hours. Include control wells with untreated cells and cells treated only with 6-OHDA.
-
Cell Viability Assessment (MTT Assay):
-
After the incubation period, remove the medium and add 100 µL of fresh medium containing MTT solution (e.g., 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Compare the viability of cells pre-treated with the test compounds and exposed to 6-OHDA to that of cells exposed to 6-OHDA alone to determine the neuroprotective effect.
-
Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound and its derivatives are mediated by complex intracellular signaling pathways. A key mechanism involves the activation of pro-survival pathways and the inhibition of apoptotic cascades.
Figure 1. Signaling pathways implicated in the neuroprotective effects of this compound and other propargylamine derivatives.
Conclusion
While this compound remains a valuable therapeutic agent, the development of novel propargylamine derivatives presents exciting opportunities for more potent and multi-targeted approaches to treating neurodegenerative diseases. Several new compounds demonstrate superior MAO-B inhibition and comparable, if not enhanced, neuroprotective properties in preclinical models. The continued exploration of structure-activity relationships within this chemical class holds significant promise for the discovery of next-generation therapies with disease-modifying potential. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers in this dynamic field.
References
- 1. New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer’s Disease: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of structural modification of alkyl N-propargylamines on the selective inhibition of monoamine oxidase B activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. pubs.acs.org [pubs.acs.org]
Assessing the reproducibility of in vitro findings for (S)-Rasagiline across different labs
(S)-Rasagiline, a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B), is a well-established therapeutic agent for Parkinson's disease. Beyond its symptomatic effects related to dopamine preservation, a significant body of in vitro research has explored its potential neuroprotective properties. This guide provides a comparative analysis of key in vitro findings for this compound across different laboratories to assess the reproducibility of its bioactivity. The data presented herein is intended for researchers, scientists, and drug development professionals.
MAO-B Inhibition: A Consistent Primary Endpoint
The primary mechanism of action of this compound is the inhibition of MAO-B. The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of enzyme inhibitors. A review of the literature indicates a high degree of reproducibility in the IC50 values for this compound against MAO-B, particularly when considering the tissue source.
| Source of MAO-B | This compound IC50 (nM) | Laboratory/Study |
| Rat Brain Homogenate | 4.43 ± 0.92 | Youdim et al.[1] |
| Rat Brain Homogenate | ~4 | Cilia et al.[2] |
| Human Brain Homogenate | 14 | Cilia et al.[2] |
| In vitro MAO-Glo™ Assay | 6.43 | Li et al. |
Table 1: Comparison of in vitro IC50 values for this compound inhibition of MAO-B from different studies. The consistency in the nanomolar range across different labs underscores the reliable and potent inhibition of MAO-B by this compound.
Neuroprotective Effects: Converging Evidence on Anti-Apoptotic and Antioxidant Pathways
Beyond MAO-B inhibition, this compound has been consistently shown to exert neuroprotective effects in various in vitro models of neuronal injury. These effects are largely attributed to its ability to modulate signaling pathways involved in apoptosis and oxidative stress. While direct quantitative comparisons can be challenging due to variations in experimental models, the overall trends are remarkably consistent across different research groups.
Modulation of the Bcl-2 Family of Proteins
A common theme in the neuroprotective action of this compound is its influence on the Bcl-2 family of proteins, which are key regulators of apoptosis. Multiple studies have demonstrated that Rasagiline can upregulate the expression of anti-apoptotic proteins like Bcl-2 and downregulate pro-apoptotic proteins such as Bax.
| Cell Line | Insult | This compound Concentration | Effect on Bcl-2 Family Proteins | Laboratory/Study |
| SH-SY5Y | N-methyl(R)salsolinol | 100 - 10 nM | Increased Bcl-2 and Bcl-xL mRNA levels; no change in Bax mRNA.[3] | Akao et al.[3] |
| PC12 | Serum Deprivation | 0.1 - 10 µM | Upregulation of Bcl-xL and Bcl-w mRNA; downregulation of Bad and Bax mRNA. | Bar-Am et al. |
| SH-SY5Y & PC12 | Various Neurotoxins | Not specified | Increased expression of anti-apoptotic Bcl-2 and Bcl-xL; downregulation of pro-apoptotic Bad and Bax. | Youdim et al. |
Table 2: In vitro effects of this compound on the expression of Bcl-2 family proteins in different neuronal cell models. The consistent upregulation of pro-survival Bcl-2 members and downregulation of pro-death members across different studies and insults points to a reproducible anti-apoptotic mechanism.
Activation of Pro-Survival Signaling: The Akt/Nrf2 Pathway
Recent studies have elucidated the role of the Akt/Nrf2 signaling pathway in mediating the antioxidant and neuroprotective effects of this compound. The activation of this pathway leads to the transcription of antioxidant and cytoprotective genes.
| Cell Line | Insult | This compound Concentration | Effect on Akt/Nrf2 Pathway | Laboratory/Study |
| PC12 | Oxygen-Glucose Deprivation/Reoxygenation | 10 µM | 50% increase in Akt phosphorylation. | Lecht et al. |
| PC12 | Oxygen-Glucose Deprivation/Reoxygenation | 1 - 5 µM | 40-90% increase in nuclear shuttling of Nrf2. | Lecht et al. |
| PC12 | 6-Hydroxydopamine (6-OHDA) | Not specified | Neuroprotective effects mediated through the Nrf2 pathway. | Cui et al. |
Table 3: Evidence for the involvement of the Akt/Nrf2 pathway in the neuroprotective effects of this compound. The convergence of findings on this pathway in different studies strengthens the understanding of its mechanism of action.
Experimental Protocols
To facilitate the replication and comparison of findings, detailed methodologies for the key experiments cited are provided below.
In Vitro MAO-B Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for MAO-B.
General Protocol:
-
Enzyme Source: Homogenates of rat or human brain tissue, or a commercial MAO-B enzyme preparation.
-
Substrate: Benzylamine or another MAO-B specific substrate.
-
Inhibitor: A range of concentrations of this compound.
-
Incubation: The enzyme source is pre-incubated with this compound for a defined period (e.g., 20-30 minutes) at 37°C.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Detection: The product of the reaction is measured. This can be done using various methods, including spectrophotometry (measuring the formation of benzaldehyde from benzylamine) or fluorometry (measuring the production of hydrogen peroxide using a fluorescent probe, as in the MAO-Glo™ assay).
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Neuroprotection Assay (MTT Assay)
Objective: To assess the ability of this compound to protect neuronal cells from a toxic insult.
General Protocol:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are cultured in appropriate media and seeded in 96-well plates.
-
Pre-treatment: Cells are pre-incubated with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Induction of Toxicity: A neurotoxin such as 6-hydroxydopamine (6-OHDA), MPP+, or SIN-1 is added to the culture medium to induce cell death. Control wells receive vehicle only.
-
Incubation: Cells are incubated with the toxin for a period sufficient to induce significant cell death (e.g., 24-48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The neuroprotective effect of this compound is determined by the increase in cell viability in the presence of the toxin compared to the toxin-only treated cells.
Western Blot Analysis for Protein Expression
Objective: To quantify the changes in the expression levels of specific proteins (e.g., Bcl-2, Bax, phospho-Akt) following treatment with this compound.
General Protocol:
-
Cell Culture and Treatment: Cells are cultured and treated with this compound and/or a neurotoxin as described in the neuroprotection assay.
-
Cell Lysis: Cells are harvested and lysed to extract total proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., anti-Bcl-2, anti-phospho-Akt).
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted from the reaction is captured using an imaging system.
-
Data Analysis: The intensity of the bands corresponding to the protein of interest is quantified. To ensure equal loading, the expression of a housekeeping protein (e.g., GAPDH or β-actin) is also measured, and the target protein expression is normalized to the housekeeping protein.
Visualizations
Signaling Pathways of this compound's Neuroprotective Effects
Caption: Signaling pathways involved in the neuroprotective effects of this compound.
Generalized Experimental Workflow for In Vitro Neuroprotection Assay
Caption: A generalized workflow for assessing the neuroprotective effects of this compound in vitro.
Conclusion
The in vitro findings for this compound demonstrate a high degree of reproducibility across different laboratories, particularly concerning its primary pharmacological action as a potent MAO-B inhibitor. Furthermore, there is a strong and consistent body of evidence supporting its neuroprotective effects through the modulation of anti-apoptotic and antioxidant signaling pathways. While variations in experimental models and methodologies can lead to quantitative differences, the qualitative outcomes and the underlying mechanisms of action are largely consistent. This reproducibility strengthens the scientific foundation for the observed therapeutic benefits of this compound and supports its continued investigation for potential disease-modifying effects in neurodegenerative disorders.
References
Safety Operating Guide
Safe Disposal of (S)-Rasagiline: A Procedural Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of (S)-Rasagiline, ensuring compliance and minimizing environmental impact. The following procedures are designed for researchers, scientists, and drug development professionals handling this selective MAO-B inhibitor in a laboratory setting.
I. Immediate Safety Precautions and Spill Management
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety goggles or glasses with side shields. |
| Respiratory | NIOSH-approved respirator if ventilation is inadequate or when handling bulk quantities that may generate dust. |
| Body Protection | Laboratory coat. |
In the event of a spill, immediately evacuate personnel from the affected area and ensure adequate ventilation.[1][2] Remove all sources of ignition.[1] Spills should be contained and collected using an inert absorbent material.[3][4] The collected waste must be placed in a sealed, properly labeled container for disposal. Do not allow the chemical to enter drains or waterways.
II. This compound Waste Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal company.
Step-by-Step Disposal Protocol:
-
Segregation and Collection:
-
Collect all this compound waste, including surplus material, non-recyclable solutions, and contaminated consumables (e.g., pipette tips, weighing boats), in a designated and clearly labeled hazardous waste container.
-
Ensure the container is suitable for chemical waste, in good condition, and kept securely closed.
-
-
Licensed Disposal:
-
The preferred method of disposal is to engage a licensed chemical destruction plant.
-
Alternatively, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by a licensed and qualified facility.
-
Crucially, do not discharge this compound into sewer systems or waterways.
-
-
Disposal of Contaminated Packaging:
-
Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
-
After rinsing, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill or sent for recycling or reconditioning, depending on local regulations.
-
Combustible packaging materials may also be disposed of via controlled incineration with flue gas scrubbing.
-
III. Regulatory Compliance
Waste generators are responsible for ensuring that the disposal of this compound complies with all federal, state, and local hazardous waste regulations. It is imperative to consult these regulations to ensure complete and accurate classification of the waste.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Handling Protocols for (S)-Rasagiline
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients such as (S)-Rasagiline is paramount. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, operational workflows, and disposal plans to foster a secure laboratory environment. This compound is considered a hazardous substance, necessitating strict adherence to safety protocols to prevent exposure and ensure personnel well-being.[1][2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Situation | Required Personal Protective Equipment |
| Routine Handling (weighing, preparing solutions) | Eye Protection: Safety glasses with side shields or safety goggles.[1][3] Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[4] Respiratory Protection: Dust mask or respirator to avoid inhaling dust particles. Protective Clothing: Laboratory coat. |
| Spill Cleanup | Eye Protection: Safety goggles. Hand Protection: Heavy-duty, chemical-impermeable gloves. Respiratory Protection: For minor spills, a dust respirator. For major spills or if exposure limits are exceeded, a full-face respirator or a NIOSH-approved self-contained breathing apparatus is necessary. Protective Clothing: Protective clothing should be worn. For significant spills, consider a chemical-resistant suit. |
| Emergency Situations (fire) | Eye Protection: Full-face shield with safety goggles. Hand Protection: Chemical-resistant gloves. Respiratory Protection: Self-contained breathing apparatus (SCBA) should be worn. Protective Clothing: Fire/flame resistant lab coat or suit. |
Operational Workflow for Handling this compound
Adherence to a standardized operational workflow minimizes the risk of accidental exposure and ensures procedural consistency. The following diagram outlines the key steps for safely handling this compound in a laboratory setting.
Caption: A flowchart detailing the procedural steps for the safe handling of this compound.
Disposal Plan for this compound Waste
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. All waste must be handled in accordance with local, state, and federal regulations.
The following diagram outlines the step-by-step process for the disposal of this compound waste.
Caption: A step-by-step guide for the proper disposal of this compound waste materials.
Disposal methods may include sending the material to a licensed chemical destruction plant or using controlled incineration with flue gas scrubbing. It is imperative not to discharge this compound into sewer systems or contaminate water, foodstuffs, or feed. Empty containers should be triple-rinsed or their equivalent before being offered for recycling or reconditioning. Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.
By implementing these safety and handling procedures, laboratories can significantly mitigate the risks associated with handling this compound, ensuring a safe working environment for all personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
